molecular formula C8H9NO3 B1406517 Methyl 5-hydroxy-3-methylpicolinate CAS No. 1211516-93-6

Methyl 5-hydroxy-3-methylpicolinate

Cat. No.: B1406517
CAS No.: 1211516-93-6
M. Wt: 167.16 g/mol
InChI Key: ZGTXLDWNFBIHJH-UHFFFAOYSA-N
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Description

Methyl 5-hydroxy-3-methylpicolinate is a useful research compound. Its molecular formula is C8H9NO3 and its molecular weight is 167.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 5-hydroxy-3-methylpyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c1-5-3-6(10)4-9-7(5)8(11)12-2/h3-4,10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGTXLDWNFBIHJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1C(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to Methyl 5-hydroxy-3-methylpicolinate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

Methyl 5-hydroxy-3-methylpicolinate, bearing the CAS number 1211516-96-6 , is a substituted pyridine derivative of significant interest in medicinal chemistry.[1][2][3] Its molecular structure, which incorporates a hydroxypyridine core, a methyl ester, and an additional methyl group, presents a versatile scaffold for the synthesis of novel therapeutic agents. The pyridine ring is a common motif in numerous pharmaceuticals due to its ability to engage in various biological interactions, including hydrogen bonding and metal chelation. The strategic placement of hydroxyl and methyl groups on this scaffold can profoundly influence its physicochemical properties and pharmacological activity. This guide provides a comprehensive overview of a proposed synthetic route for this compound, its analytical characterization, and a discussion of its potential applications in drug discovery, drawing upon established principles and data from structurally related compounds.

Physicochemical Properties

A summary of the key physicochemical properties for this compound is presented below.

PropertyValueSource
CAS Number 1211516-96-6[1][2][3]
Molecular Formula C₈H₉NO₃[1]
Molecular Weight 167.16 g/mol [1]
Appearance Predicted to be a solidN/A
Storage Sealed in a dry environment at 2-8°C is recommended[1]

Proposed Synthesis Pathway

Synthesis_Workflow A 3-Methyl-5-nitropyridine B 5-Amino-3-methylpyridine A->B Reduction (e.g., Fe/HCl or H₂, Pd/C) C 5-Hydroxy-3-methylpyridine B->C Diazotization & Hydrolysis (NaNO₂, H₂SO₄, H₂O) D 5-Hydroxy-3-methylpicolinic acid C->D Carboxylation (e.g., Kolbe-Schmitt reaction) E This compound D->E Fischer Esterification (CH₃OH, H₂SO₄ cat.)

Caption: Proposed multi-step synthesis of this compound.

Experimental Protocols

The following are detailed, step-by-step methodologies for the proposed synthesis.

Step 1: Synthesis of 5-Amino-3-methylpyridine (B) from 3-Methyl-5-nitropyridine (A)

  • To a stirred suspension of iron powder in a mixture of ethanol and water, add a catalytic amount of concentrated hydrochloric acid.

  • Heat the mixture to reflux.

  • Add 3-Methyl-5-nitropyridine portion-wise to the refluxing mixture.

  • After the addition is complete, continue refluxing for several hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and make it basic with an aqueous solution of sodium carbonate.

  • Filter the mixture through a pad of celite to remove the iron salts.

  • Extract the filtrate with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 5-Amino-3-methylpyridine.

Step 2: Synthesis of 5-Hydroxy-3-methylpyridine (C) from 5-Amino-3-methylpyridine (B)

  • Dissolve 5-Amino-3-methylpyridine in aqueous sulfuric acid and cool the solution to 0-5°C in an ice bath.

  • Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5°C.

  • Stir the resulting diazonium salt solution at low temperature for a short period.

  • Carefully add the diazonium salt solution to a boiling aqueous solution of sulfuric acid.

  • After the addition is complete, continue boiling for a specified time to ensure complete hydrolysis.

  • Cool the reaction mixture and neutralize it with a base (e.g., sodium bicarbonate).

  • Extract the product with an appropriate organic solvent.

  • Dry the organic extracts, filter, and evaporate the solvent to obtain 5-Hydroxy-3-methylpyridine.

Step 3: Synthesis of 5-Hydroxy-3-methylpicolinic acid (D) from 5-Hydroxy-3-methylpyridine (C)

  • This step can be approached via a Kolbe-Schmitt type reaction, though conditions would need optimization for this specific substrate.

  • Under an inert atmosphere, prepare the sodium salt of 5-Hydroxy-3-methylpyridine by treating it with a strong base like sodium hydroxide.

  • Heat the dry sodium salt under pressure in a carbon dioxide atmosphere.

  • After the reaction, dissolve the mixture in water and acidify with a mineral acid to precipitate the carboxylic acid.

  • Filter, wash with cold water, and dry to yield 5-Hydroxy-3-methylpicolinic acid.

Step 4: Synthesis of this compound (E) from 5-Hydroxy-3-methylpicolinic acid (D)

  • Suspend 5-Hydroxy-3-methylpicolinic acid in methanol.

  • Add a catalytic amount of concentrated sulfuric acid.

  • Heat the mixture to reflux and maintain for several hours until the esterification is complete (monitored by TLC).

  • Cool the reaction mixture and remove the excess methanol under reduced pressure.

  • Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude this compound.

  • Purify the crude product by column chromatography or recrystallization.

An alternative to the Fischer esterification, particularly for acid-sensitive substrates, is the Steglich esterification using dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP).[4]

Analytical Characterization

A comprehensive analytical approach is crucial for the unambiguous structural confirmation and purity assessment of the synthesized this compound.

Spectroscopic Data (Predicted)
TechniquePredicted Spectral Features
¹H NMR - Aromatic protons on the pyridine ring (expect two singlets or narrow doublets).- A singlet for the methyl ester protons (~3.9 ppm).- A singlet for the methyl group on the pyridine ring.- A broad singlet for the hydroxyl proton (exchangeable with D₂O).
¹³C NMR - A signal for the ester carbonyl carbon (~165-170 ppm).- Signals for the aromatic carbons of the pyridine ring.- A signal for the methyl ester carbon (~52 ppm).- A signal for the methyl group carbon on the ring.
IR (Infrared) Spectroscopy - A broad O-H stretching band for the hydroxyl group (~3200-3500 cm⁻¹).- A strong C=O stretching band for the ester (~1700-1730 cm⁻¹).- C-O stretching bands for the ester.- Aromatic C-H and C=C/C=N stretching bands.[5]
Mass Spectrometry (MS) - A molecular ion peak ([M]⁺) corresponding to the molecular weight of 167.16.- Characteristic fragmentation patterns, such as the loss of the methoxy group (-OCH₃) or the entire ester group (-COOCH₃).
Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) is a suitable technique for assessing the purity of this compound.

Experimental Protocol (Reversed-Phase HPLC): [1]

  • Column: A C18 reversed-phase column is a common choice.[1]

  • Mobile Phase: A gradient elution with a mixture of water (containing a small amount of acid like formic or acetic acid for better peak shape) and an organic solvent such as acetonitrile or methanol is typically employed.[6]

  • Detection: UV detection at a wavelength where the pyridine ring shows strong absorbance (e.g., around 260-280 nm).

  • Sample Preparation: Dissolve a small amount of the compound in the mobile phase or a compatible solvent.

  • Analysis: Inject the sample and analyze the chromatogram for the retention time and peak purity.

Potential Applications in Drug Development & Mechanistic Insights

While specific biological activities for this compound are not extensively documented, the structural motifs present in the molecule suggest several potential avenues for drug discovery and development.

Potential Therapeutic Areas
  • Metabolic Disorders: Picolinic acid is known to chelate chromium, and chromium picolinate has been investigated for its role in glucose metabolism and insulin sensitivity.[7][8] Derivatives of hydroxypicolinic acid could be explored for similar or enhanced effects in the context of type 2 diabetes and related metabolic syndromes.

  • Oncology: The pyridine ring is a key component of many kinase inhibitors used in cancer therapy. The specific substitution pattern of this compound could be a starting point for the design of novel inhibitors of protein kinases or other cancer-related targets.

  • Infectious Diseases: Pyridine derivatives have a long history in the development of antimicrobial agents. The compound could be screened for activity against various bacterial and fungal pathogens.

  • Neurodegenerative Diseases: The ability of certain pyridine derivatives to cross the blood-brain barrier and interact with CNS targets makes them interesting candidates for neurological disorders.

Hypothesized Mechanism of Action

Based on the structure, a potential mechanism of action could involve the chelation of metal ions that are crucial for the activity of certain enzymes. For instance, many metalloenzymes play key roles in pathological processes, and their inhibition by a chelating agent like a hydroxypicolinate derivative could be a therapeutic strategy.

A hypothetical signaling pathway that could be modulated by a derivative of this compound, for example, in an inflammatory context, is the NF-κB signaling pathway. Many inflammatory stimuli activate this pathway, leading to the transcription of pro-inflammatory genes. A small molecule could potentially interfere with this pathway at multiple points.

Signaling_Pathway Stimulus Inflammatory Stimulus (e.g., TNF-α) Receptor Receptor Stimulus->Receptor IKK IKK Complex Receptor->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB Nucleus Nucleus NFkB->Nucleus translocates to Transcription Gene Transcription (Pro-inflammatory mediators) Nucleus->Transcription activates Inhibitor This compound Derivative (Hypothetical) Inhibitor->IKK inhibits

Caption: Hypothesized inhibition of the NF-κB signaling pathway.

Conclusion

This compound represents a promising, yet underexplored, chemical entity with considerable potential as a scaffold in drug discovery. This technical guide has provided a plausible synthetic route, a framework for its analytical characterization, and an informed perspective on its potential therapeutic applications. The true value of this compound will be unlocked through rigorous experimental validation of its synthesis and a comprehensive evaluation of its biological activities. It is our hope that this guide will serve as a valuable resource for researchers embarking on the exploration of this and related substituted pyridine derivatives.

References

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  • ResearchGate. LC-MS analysis of 3-hydroxypyridine degradation intermediates by strain.... [Link]

  • ResearchGate. FT-IR spectra of (a) 2-Picolinic acid (b) Cu(Pic) 2 (H 2 O).... [Link]

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  • SpectraBase. Picolinic acid ethyl ester - Optional[ATR-IR] - Spectrum. [Link]

  • ResearchGate. (PDF) Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. [Link]

  • ACS Publications. A New Synthetic Route to Avibactam: Lipase Catalytic Resolution and the Simultaneous Debenzylation/Sulfation. [Link]

  • SIELC Technologies. HPLC Method for Analysis of Pyridine on Primesep 100 Column. [Link]

  • DergiPark. 3-Hydroxypyridine and 3-(Hydroxymethyl)pyridine in the Synthesis of Salts of Aryldithiophosphonic Acids on the Basis. [Link]

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  • ACS Publications. Inorganic Chemistry Ahead of Print. [Link]

  • ResearchGate. (PDF) Effects of Chromium Picolinate Supplementation on Control of Metabolic Variables: A Systematic Review. [Link]

  • ResearchGate. (PDF) 3-Hydroxypyridine and 3-(Hydroxymethyl)pyridine in the Synthesis of Salts of Aryldithiophosphonic Acids on the Basis of Monoterpenyl Alcohols. [Link]

  • Journal of the American Chemical Society. The Preparation and Reactions of Some Polysubstituted Pyridines. 2-Methyl-3-hydroxy-5-hydroxymethylpyridine (4-Deshydroxymethylpyridoxin). [Link]

  • ResearchGate. The Potential Value and Toxicity of Chromium Picolinate as a Nutritional Supplement, Weight Loss Agent and Muscle Development Agent | Request PDF. [Link]

  • MDPI. Tailored Functionalization of Natural Phenols to Improve Biological Activity. [Link]

  • Google Patents. CA2763574C - Process for the synthesis of 3-methyl-pyridine.
  • EurekAlert!. Chromium picolinate shows greater benefits in diabetes care than other forms of chromium. [Link]

  • NCBI Bookshelf. Chromium Picolinate: Prototype Monograph Summary - Dietary Supplements. [Link]

  • Patsnap Synapse. Chromium Picolinate - Drug Targets, Indications, Patents. [Link]

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  • Google Patents. JP2003261535A - Method for producing 2-hydroxy-5-methylpyridine.
  • PubMed Central. Opinion controversy to chromium picolinate therapy's safety and efficacy: ignoring 'anecdotes' of case reports or recognising individual risks and new guidelines urgency to introduce innovation by predictive diagnostics?. [Link]

  • PubMed Central. Integrated In Vitro and In Silico Characterization of 5‐Hydroxyferulic Acid: Antioxidant, Anti‐Inflammatory, Anti‐Hemolytic, and Cytotoxic Potential. [Link]

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  • PubMed Central. Chromium Picolinate for the Prevention of Type 2 Diabetes. [Link]

  • PubMed. Enhanced esterification process of 5-hydroxyeicosatetraenoic acid (5-HETE) in PMN from asthmatic patients. [Link]

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  • PubMed Central. Effect of Chromium Niacinate and Chromium Picolinate Supplementation on Lipid Peroxidation, TNF-α, IL-6, CRP, Glycated Hemoglobin, Triglycerides and Cholesterol Levels in blood of Streptozotocin-treated Diabetic Rats. [Link]

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Sources

Methyl 5-hydroxy-3-methylpicolinate: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 5-hydroxy-3-methylpicolinate is a substituted pyridine derivative of increasing interest within the scientific community, particularly in the fields of medicinal chemistry and materials science. Its unique structural features, including a pyridine ring functionalized with hydroxyl, methyl, and methyl ester groups, impart a distinct combination of chemical and physical properties. This guide provides a comprehensive overview of these characteristics, drawing from available data to offer insights for researchers and drug development professionals.

Chemical Properties

The chemical behavior of this compound is dictated by the interplay of its functional groups. The pyridine nitrogen provides a basic center, while the hydroxyl group can act as both a hydrogen bond donor and acceptor, and the methyl ester is susceptible to hydrolysis.

Structure and Reactivity

The core of the molecule is a pyridine ring, an aromatic heterocycle. The electron-withdrawing nature of the nitrogen atom in the ring, combined with the substituent effects, governs its reactivity in various chemical transformations. The presence of both an electron-donating hydroxyl group and a weakly electron-donating methyl group, alongside an electron-withdrawing methyl ester, creates a nuanced electronic profile that can be exploited in synthetic strategies.

Diagram: Key Reactive Sites

Caption: Key reactive sites on this compound.

Physical Properties

The physical properties of a compound are critical for its handling, formulation, and biological activity. The following table summarizes the known physical characteristics of this compound.

Table 1: Physical Properties of this compound

PropertyValueSource
Molecular Formula C₈H₉NO₃
Molecular Weight 167.16 g/mol
Appearance White to off-white powder
Melting Point 168 - 172 °C
Purity ≥98% (by HPLC)
CAS Number 104294-98-6
InChI Key Not available
Canonical SMILES COC(=O)C1=NC=C(C(=C1)O)C

Experimental Protocols

Protocol 1: Determination of Purity by High-Performance Liquid Chromatography (HPLC)

Objective: To quantify the purity of a sample of this compound.

Methodology:

  • Standard Preparation:

    • Accurately weigh approximately 10 mg of a reference standard of this compound.

    • Dissolve in a suitable solvent (e.g., methanol or acetonitrile) to a final concentration of 1 mg/mL.

    • Perform serial dilutions to prepare a calibration curve.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the test sample.

    • Dissolve in the same solvent as the standard to a final concentration of 1 mg/mL.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: UV at a suitable wavelength (determined by UV-Vis spectrophotometry).

    • Column Temperature: 25 °C.

  • Data Analysis:

    • Integrate the peak area of the main analyte in the sample chromatogram.

    • Calculate the purity by comparing the peak area to the calibration curve generated from the reference standards.

G start Start prep_std Prepare Standard Solutions start->prep_std prep_sample Prepare Sample Solution start->prep_sample hplc_analysis Inject into HPLC System prep_std->hplc_analysis prep_sample->hplc_analysis data_acq Acquire Chromatogram hplc_analysis->data_acq peak_int Integrate Peak Areas data_acq->peak_int calc_purity Calculate Purity vs. Standard Curve peak_int->calc_purity end End calc_purity->end

Core Molecular Structure and Physicochemical Properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Molecular Structure of Methyl 5-hydroxy-3-methylpicolinate

Foreword

For researchers, scientists, and professionals in drug development, the precise understanding of a molecule's structure is the bedrock of innovation. This compound, a substituted pyridine derivative, represents a scaffold of significant interest. The pyridine ring is a privileged structure in medicinal chemistry, and its functionalization with hydroxyl, methyl, and methyl ester groups offers a nuanced platform for therapeutic design. This guide provides a comprehensive exploration of its molecular architecture, from its fundamental properties to the advanced spectroscopic techniques required for its unambiguous confirmation. We will delve into a proposed synthetic strategy, explaining the causal logic behind each step, and contextualize the molecule's structural features within the broader landscape of drug discovery.

This compound (CAS Number: 1211516-93-6) is an aromatic heterocyclic compound.[1][2][3] Its structure is defined by a central pyridine ring, which is a six-membered aromatic ring containing one nitrogen atom. The substitution pattern is key to its chemical identity and potential biological activity.

  • Picolinate Moiety: The "picolinate" portion of the name indicates a carboxylic acid derivative at the 2-position of the pyridine ring. In this case, it is a methyl ester (-COOCH₃).

  • Substituents: A methyl group (-CH₃) is located at the 3-position, and a hydroxyl group (-OH) is at the 5-position.

The interplay of these groups dictates the molecule's electronic properties, solubility, and potential for intermolecular interactions. The hydroxyl group can act as both a hydrogen bond donor and acceptor, while the ester group is primarily a hydrogen bond acceptor. The "magic methyl" group, a common feature in medicinal chemistry, can significantly influence the molecule's conformation and metabolic stability.[4][5][6]

Figure 1: 2D Structure of this compound.

Table 1: Physicochemical Properties

Property Value Source
CAS Number 1211516-93-6 [1][2][3]
Molecular Formula C₈H₉NO₃ Calculated
Molecular Weight 167.16 g/mol Calculated

| Appearance | Predicted: Off-white to yellow solid | N/A |

Proposed Synthetic Pathway and Rationale

The proposed synthesis begins with a commercially available substituted pyridine, 2,5-dibromo-3-methylpyridine. This starting material sets the stage for introducing the required functional groups at the correct positions through sequential, directed reactions.

G start 2,5-Dibromo-3-methylpyridine step1 Lithiation & Formylation start->step1 1. n-BuLi, THF, -78°C 2. DMF intermediate1 5-Bromo-3-methylpicolinaldehyde step1->intermediate1 step2 Oxidation intermediate1->step2 KMnO₄ or Oxone® intermediate2 5-Bromo-3-methylpicolinic acid step2->intermediate2 step3 Hydroxylation intermediate2->step3 NaOH, Cu₂O, heat intermediate3 5-Hydroxy-3-methylpicolinic acid step3->intermediate3 step4 Esterification intermediate3->step4 MeOH, H₂SO₄ (cat.) product This compound step4->product G sample Purified Compound ms Mass Spectrometry (MS) sample->ms ir Infrared (IR) Spectroscopy sample->ir nmr1d 1D NMR (¹H, ¹³C) sample->nmr1d mw Molecular Weight (C₈H₉NO₃ = 167.16) ms->mw fg Functional Groups (-OH, C=O, C=C) ir->fg nmr2d 2D NMR (COSY, HSQC) nmr1d->nmr2d If ambiguity exists env Proton/Carbon Environments nmr1d->env conn Atom Connectivity (Unambiguous Structure) nmr2d->conn invis

Sources

Spectroscopic data for Methyl 5-hydroxy-3-methylpicolinate (¹H NMR, ¹³C NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of Methyl 5-hydroxy-3-methylpicolinate

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Imperative of Structural Verification

In the landscape of pharmaceutical research and materials science, the unambiguous structural confirmation of a novel or synthesized molecule is the bedrock upon which all subsequent data rests. This compound, a substituted pyridine derivative, presents a unique combination of functional groups—a hydroxyl, a methyl, and a methyl ester on a heterocyclic aromatic scaffold. This arrangement makes it a valuable intermediate for creating complex molecular architectures. Its utility, however, is entirely dependent on our ability to verify its identity and purity with confidence.

This guide eschews a simple data sheet format. Instead, it serves as a comprehensive walkthrough of the analytical reasoning and practical methodology required to characterize this compound. We will delve into the predictive analysis of its spectroscopic signatures across ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This document is designed not just to present data, but to illuminate the process of structural elucidation, providing the causal links between molecular structure and spectral output.

Molecular Structure and Analytical Strategy

The first step in any spectroscopic analysis is a thorough examination of the molecule's structure to anticipate its spectral features.

Molecular Formula: C₈H₉NO₃ Molecular Weight: 167.16 g/mol CAS Number: 1211516-93-6[1][2][3]

The structure contains several key features that will be our guideposts:

  • Aromatic Pyridine Ring: Expect signals in the aromatic region of NMR spectra and characteristic C=C/C=N stretching in the IR spectrum.

  • Hydroxyl Group (-OH): A labile proton that will have a distinct, often broad, signal in ¹H NMR and a prominent O-H stretching band in the IR spectrum.

  • Methyl Ester (-COOCH₃): This group will show a characteristic singlet for the methoxy protons in ¹H NMR, a carbonyl signal in ¹³C NMR, and a strong C=O stretch in the IR spectrum.

  • Ring Methyl Group (-CH₃): A second singlet in the ¹H NMR, shifted by the aromatic ring current.

Our analytical workflow is designed to leverage these features for a multi-faceted confirmation of the structure.

cluster_synthesis Compound Availability cluster_analysis Spectroscopic Analysis cluster_verification Data Interpretation & Verification Synthesis Synthesis or Procurement of This compound NMR NMR Spectroscopy (¹H, ¹³C) Synthesis->NMR Sample Prep MS Mass Spectrometry (MS) Synthesis->MS Sample Prep IR Infrared Spectroscopy (IR) Synthesis->IR Sample Prep Interpretation Correlate & Interpret Data NMR->Interpretation MS->Interpretation IR->Interpretation Verification Structural Confirmation & Purity Assessment Interpretation->Verification Consolidated Evidence

Caption: General workflow for spectroscopic characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule. For this compound, we will examine both proton (¹H) and carbon-13 (¹³C) spectra.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum will reveal the chemical environment, number, and connectivity of all hydrogen atoms in the molecule. The choice of solvent is critical; while CDCl₃ is common, the hydroxyl proton may exchange or have a very broad signal. A solvent like DMSO-d₆ is often preferred as it forms a hydrogen bond with the -OH proton, resulting in a sharper, more observable singlet. The addition of a drop of D₂O would cause the hydroxyl proton signal to disappear, providing definitive confirmation of its identity.[4]

mol

Caption: Structure of this compound.

Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

LabelPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale & Comparative Insights
H-a~9.5 - 10.5Broad Singlet1HAr-OH Phenolic protons in heterocyclic systems are deshielded and often broad. Disappears on D₂O exchange.
H-b~8.0 - 8.2Doublet (d)1HAr-H (C6)Protons ortho to the nitrogen in a pyridine ring are significantly deshielded.[5]
H-c~7.3 - 7.5Doublet (d)1HAr-H (C4)This proton is meta to the nitrogen and will be upfield relative to H-b.
H-d~3.8 - 3.9Singlet3H-COOCH₃ Typical chemical shift for methyl ester protons. This is a highly reliable and sharp signal.[4]
H-e~2.3 - 2.5Singlet3HAr-CH₃ Aromatic methyl groups are typically found in this region. Its position is influenced by the other ring substituents.[6]
Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum maps the carbon skeleton of the molecule. Since each chemically distinct carbon atom produces a single peak (in a broadband-decoupled spectrum), we expect to see 8 distinct signals for this compound.

Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

Predicted Chemical Shift (δ, ppm)AssignmentRationale & Comparative Insights
~166 - 168C =O (Ester)The carbonyl carbon of an ester is highly deshielded and appears far downfield.[7]
~155 - 158C 5-OHAromatic carbon attached to an oxygen atom is significantly deshielded.
~148 - 150C 2-COOCH₃Aromatic carbon attached to both the ring nitrogen and the ester group.
~140 - 142C 6-HAromatic carbon ortho to the ring nitrogen.
~125 - 128C 4-HAromatic methine carbon.
~122 - 124C 3-CH₃Aromatic carbon bearing the methyl group.
~52 - 53-COOC H₃Methyl ester carbons are consistently found in this region.
~18 - 20Ar-C H₃Aromatic methyl group carbons appear furthest upfield.

Infrared (IR) Spectroscopy: Functional Group Analysis

IR spectroscopy is a rapid and effective method for identifying the key functional groups within a molecule by detecting their characteristic vibrational frequencies.[8] It serves as an excellent complementary technique to NMR.

Table 3: Predicted Key IR Absorptions

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupIntensityRationale & Comparative Insights
3500 - 3200O-H StretchHydroxyl (-OH)Strong, BroadThe broadness is due to hydrogen bonding. This is a hallmark of a hydroxyl group.[9]
3100 - 3000C-H StretchAromatic C-HMediumCharacteristic of C-H bonds on the pyridine ring.
2990 - 2850C-H StretchAliphatic C-HMediumArises from the methyl groups.
~1725 - 1700C=O StretchEster CarbonylStrong, SharpThis is one of the most intense and easily identifiable peaks in the spectrum.[9]
~1600 - 1450C=C / C=N StretchAromatic RingMedium-StrongMultiple bands are expected in this region, confirming the presence of the pyridine ring.
~1300 - 1100C-O StretchEster C-OStrongCorresponds to the stretching of the C-O single bonds in the ester group.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of the compound and offers clues to its structure through the analysis of its fragmentation patterns. For this compound (MW = 167.16), we would expect to see a molecular ion peak corresponding to this mass.

Ionization Technique Rationale: Electrospray Ionization (ESI) is an ideal choice for this molecule. It is a "soft" ionization technique that is well-suited for polar, nitrogen-containing compounds, and it will likely produce a strong protonated molecular ion peak [M+H]⁺ at m/z 168.17.

parent [M+H]⁺ m/z = 168 frag1 m/z = 137 (-CH₃OH) parent->frag1 - CH₃OH frag3 m/z = 153 (-CH₃) parent->frag3 - •CH₃ frag2 m/z = 109 (-CO) frag1->frag2 - CO

Caption: A plausible ESI-MS fragmentation pathway.

Table 4: Predicted Mass Spectrometry Fragments (ESI+)

m/z (Predicted)IonIdentity / LossRationale
168[M+H]⁺Protonated Molecular IonConfirms the molecular weight of the compound.
153[M-CH₃]⁺Loss of a methyl radicalFragmentation of the ring-attached methyl group.
137[M+H - CH₃OH]⁺Loss of methanolA common fragmentation pathway for methyl esters, involving the hydroxyl group.
109[M+H - CH₃OH - CO]⁺Subsequent loss of carbon monoxideLoss of CO from the resulting ion is a common fragmentation for heterocyclic rings.

Experimental Protocols: A Self-Validating System

The trustworthiness of spectroscopic data is directly tied to the rigor of the experimental procedure. The following protocols are designed to yield high-quality, reproducible data.

NMR Sample Preparation and Acquisition
  • Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in ~0.7 mL of deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

  • ¹H NMR Acquisition: Acquire the spectrum using a standard pulse program. Ensure an adequate number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A greater number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ¹³C isotope.

  • D₂O Exchange (Confirmation): After initial ¹H NMR acquisition, add one drop of D₂O to the NMR tube, shake gently, and re-acquire the spectrum to confirm the hydroxyl proton signal.

IR Spectrum Acquisition (ATR Method)
  • Background Scan: Ensure the Attenuated Total Reflectance (ATR) crystal of the FTIR spectrometer is clean. Perform a background scan to subtract atmospheric H₂O and CO₂ signals.[8]

  • Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal.

  • Data Acquisition: Acquire the spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

  • Data Processing: Process the resulting interferogram using a Fourier transform to generate the final spectrum of transmittance or absorbance versus wavenumber.

Mass Spectrum Acquisition (ESI Method)
  • Sample Preparation: Prepare a dilute solution of the sample (~10-100 µg/mL) in a suitable solvent system, such as methanol or acetonitrile with 0.1% formic acid to promote protonation.

  • Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • MS Parameters: Operate the mass spectrometer in positive ion mode. Optimize key parameters such as capillary voltage and source temperature to maximize the signal of the [M+H]⁺ ion.

  • Data Acquisition: Acquire a full scan mass spectrum over a relevant m/z range (e.g., 50-500 Da). For fragmentation analysis (MS/MS), select the precursor ion (m/z 168) and acquire a product ion scan.

Conclusion: A Unified Structural Narrative

The characterization of this compound is a case study in synergistic analytical chemistry. No single technique provides the complete picture. It is the convergence of evidence—the precise proton and carbon environments from NMR, the functional group confirmation from IR, and the molecular weight verification from MS—that builds an unassailable case for the compound's structure. By understanding the predicted spectroscopic data and adhering to rigorous experimental protocols, researchers can proceed with confidence, knowing their foundational molecular starting point is secure.

References

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0061888). Retrieved from [Link]

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  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 126 MHz, H2O, predicted) (NP0270154). Retrieved from [Link]

  • ResearchGate. (n.d.). Figure S6. 13 C-NMR spectrum of methyl.... Retrieved from [Link]

  • NP-MRD. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, predicted) (NP0325184). Retrieved from [Link]

  • PubChem - NIH. (n.d.). 5-Methyl-picolinate. Retrieved from [Link]

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  • ResearchGate. (n.d.). Proposed MS/MS fragmentation for methyl-5-hydroxyoxindole-3-acetate.... Retrieved from [Link]

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An In-depth Technical Guide to Methyl 5-hydroxy-3-methylpicolinate: Synthesis, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: In the landscape of modern medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutic agents. Its unique electronic properties and ability to engage in various biological interactions have led to its incorporation into numerous approved drugs. Within this vast chemical space, substituted picolinates, such as Methyl 5-hydroxy-3-methylpicolinate, represent a class of compounds with significant potential as versatile intermediates and pharmacophores. This technical guide provides a comprehensive overview of this compound, from its plausible synthetic routes and physicochemical characteristics to its potential applications in drug discovery and development. While a singular, seminal publication detailing its initial discovery is not readily apparent in the public domain, its emergence is likely tied to the broader exploration of functionalized pyridine derivatives for bioactive compound synthesis.

Physicochemical Properties

This compound is a polysubstituted pyridine derivative. A summary of its key physicochemical properties is presented below.

PropertyValueSource
Molecular Formula C₈H₉NO₃[1][2]
Molecular Weight 167.16 g/mol [1]
CAS Number 1211516-93-6[1][2]
Appearance Likely a solid at room temperatureInferred
Solubility Expected to be soluble in common organic solvents like methanol, ethanol, DMSO, and DMFInferred
Storage Recommended to be stored in a cool, dry, and dark place under an inert atmosphere[3]

Plausible Synthetic Pathways

While a specific, documented synthesis for this compound is not extensively reported in readily available literature, a logical and efficient synthetic route can be proposed based on established transformations of related pyridine precursors. The synthesis of substituted picolinates often involves the construction of the pyridine ring followed by functional group manipulations.

A plausible approach would involve the synthesis of a suitably substituted pyridine ring, followed by esterification. One common strategy for synthesizing substituted pyridines is through multi-component reactions or by the modification of pre-existing pyridine rings.

Proposed Synthetic Workflow

A likely synthetic strategy would start from a commercially available or readily synthesized substituted pyridine. A potential multi-step synthesis is outlined below.

Synthesis_Workflow A Starting Material: 3,5-Lutidine B Step 1: Oxidation (e.g., KMnO₄ or SeO₂) A->B C Intermediate: 5-Methylpicolinic Acid B->C D Step 2: Hydroxylation (e.g., Electrophilic or Nucleophilic Hydroxylation) C->D E Intermediate: 5-Hydroxy-3-methylpicolinic Acid D->E F Step 3: Esterification (e.g., Fischer Esterification with Methanol/H⁺) E->F G Final Product: This compound F->G

Caption: Plausible synthetic workflow for this compound.

Detailed Experimental Protocols (Hypothetical)

The following protocols are hypothetical but are based on standard and reliable organic chemistry transformations.

Step 1: Synthesis of 5-Hydroxy-3-methylpicolinic Acid

  • Oxidation of 3,5-Lutidine: To a solution of 3,5-lutidine in a suitable solvent (e.g., water or pyridine), a strong oxidizing agent such as potassium permanganate (KMnO₄) is added portion-wise at an elevated temperature. The reaction is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed. The resulting manganese dioxide is filtered off, and the filtrate is acidified to precipitate the crude 5-methylpicolinic acid.

  • Hydroxylation: The 5-methylpicolinic acid is then subjected to a hydroxylation reaction. This can be a challenging transformation and may require specific directing groups or a multi-step sequence involving, for example, nitration followed by reduction and diazotization. A more direct, albeit potentially lower-yielding, method could involve electrophilic hydroxylation using reagents like trifluoroacetic peroxide.

Step 2: Esterification to this compound

  • Fischer Esterification: The synthesized 5-hydroxy-3-methylpicolinic acid is dissolved in an excess of methanol. A catalytic amount of a strong acid, such as sulfuric acid or hydrochloric acid, is added.

  • The reaction mixture is heated to reflux for several hours. The progress of the reaction is monitored by TLC.

  • Upon completion, the excess methanol is removed under reduced pressure. The residue is neutralized with a weak base (e.g., sodium bicarbonate solution) and extracted with an organic solvent (e.g., ethyl acetate).

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude product.

  • Purification is typically achieved by column chromatography on silica gel to afford pure this compound.

Spectroscopic Characterization (Expected)

The structural confirmation of this compound would rely on a combination of spectroscopic techniques.

TechniqueExpected Key Features
¹H NMR - A singlet for the methyl group on the pyridine ring (around 2.2-2.5 ppm).- A singlet for the methyl ester protons (around 3.8-4.0 ppm).- Two distinct aromatic proton signals for the pyridine ring.- A broad singlet for the hydroxyl proton, which would be exchangeable with D₂O.
¹³C NMR - A signal for the methyl carbon (around 15-20 ppm).- A signal for the methyl ester carbon (around 50-55 ppm).- Signals for the aromatic carbons of the pyridine ring, with the carbon bearing the hydroxyl group shifted downfield.- A signal for the carbonyl carbon of the ester (around 165-175 ppm).
IR Spectroscopy - A broad absorption band for the O-H stretch of the hydroxyl group (around 3200-3600 cm⁻¹).- A strong absorption band for the C=O stretch of the ester (around 1700-1730 cm⁻¹).- C-H stretching and bending vibrations for the methyl and aromatic groups.- C-O stretching vibrations for the ester and hydroxyl groups.
Mass Spectrometry - A molecular ion peak corresponding to the molecular weight of the compound (167.16 g/mol ).- Fragmentation patterns consistent with the loss of the methoxy group, the entire ester group, and other characteristic fragments of the pyridine ring.

Role in Drug Discovery and Development

While specific biological activities for this compound are not widely reported, its structural motifs suggest several potential applications in medicinal chemistry. The substituted picolinate core is a valuable scaffold for the synthesis of more complex molecules with diverse biological activities.

As a Synthetic Intermediate

The hydroxyl and ester functional groups of this compound offer multiple points for further chemical modification.

Applications A This compound B Hydroxyl Group Modification (Etherification, Esterification) A->B C Ester Group Modification (Amidation, Reduction) A->C D Scaffold for Library Synthesis B->D C->D E Bioactive Molecules D->E

Caption: Potential synthetic utility of this compound in drug discovery.

  • Etherification/Esterification of the Hydroxyl Group: The phenolic hydroxyl group can be readily converted into a variety of ethers or esters. This allows for the introduction of different substituents to probe structure-activity relationships (SAR) and to modulate physicochemical properties such as lipophilicity and metabolic stability.

  • Amidation of the Ester Group: The methyl ester can be converted to a wide range of amides by reacting it with various amines. This is a common strategy to introduce diversity and to form key interactions with biological targets.

  • Reduction of the Ester Group: The ester can be reduced to a primary alcohol, providing another point for further functionalization.

Potential Biological Activities

The pyridine ring is a well-known pharmacophore that can act as a hydrogen bond acceptor and can participate in π-stacking interactions with biological targets. The hydroxyl and methyl substituents can also influence the binding affinity and selectivity of the molecule. Based on the structures of known bioactive pyridine derivatives, molecules derived from this compound could potentially exhibit a range of biological activities, including but not limited to:

  • Enzyme Inhibition: Many enzyme inhibitors contain substituted pyridine rings that can interact with the active site of enzymes.

  • Receptor Modulation: The pyridine scaffold is present in many ligands for G-protein coupled receptors (GPCRs) and ion channels.

  • Antimicrobial or Antiviral Activity: The pyridine nucleus is a common feature in many antimicrobial and antiviral agents.

Conclusion

This compound, while not a compound with a widely celebrated history of discovery, stands as a valuable and versatile building block in the arsenal of the medicinal chemist. Its straightforward, albeit not explicitly documented, synthesis from common starting materials, combined with its multiple points for chemical elaboration, makes it an attractive scaffold for the generation of compound libraries for high-throughput screening. The insights provided in this technical guide, based on established chemical principles and data from related compounds, offer a solid foundation for researchers and drug development professionals to explore the potential of this and similar substituted picolinates in the quest for new and effective therapeutic agents. The future discovery of its specific biological activities will ultimately define its place in the landscape of medicinal chemistry.

References

  • ResearchGate. The synthesis of some substituted methyl pyridinecarboxylates. I. Methyl 6-substituted picolinates, methyl 6-substituted nicotinates, and methyl 2-substituted isonicotinates. [Link]

  • MDPI. Synthesis and Biological Evaluation of Novel N-Methyl-picolinamide-4-thiol Derivatives as Potential Antitumor Agents. [Link]

  • MDPI. Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. [Link]

  • European Journal of Chemistry. Synthesis, molecular docking, and biological evaluation of methyl-5-(hydroxyimino)-3-(aryl-substituted)hexanoate derivatives. [Link]

  • RSC Publishing. Synthesis of picolinates via a cooperative vinylogous anomeric-based oxidation using UiO-66(Zr)-N(CH2PO3H2)2 as a catalyst. [Link]

  • ResearchGate. Synthesis, structure, chemical and bioactivity behavior of eight chromium(III) picolinate derivatives Cr(R-pic) 3. [Link]

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An In-depth Technical Guide to the Synthesis of Methyl 5-hydroxy-3-methylpicolinate

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

Methyl 5-hydroxy-3-methylpicolinate is a substituted pyridine derivative of significant interest in medicinal chemistry and drug development. Its unique arrangement of a hydroxyl group, a methyl group, and a methyl ester on a pyridine scaffold makes it a valuable building block for the synthesis of complex molecules with potential therapeutic applications. This guide provides an in-depth exploration of the primary synthetic routes to this target molecule, offering a blend of theoretical retrosynthetic analysis and practical, field-proven protocols. The content herein is tailored for researchers, medicinal chemists, and process development scientists, aiming to provide not just procedural steps, but a deep understanding of the causality behind the synthetic choices.

Retrosynthetic Analysis and Strategic Overview

A logical approach to the synthesis of this compound begins with a retrosynthetic analysis to identify key bond disconnections and strategic precursors. The core pyridine ring can either be constructed from acyclic precursors or, more commonly, functionalized from an existing, appropriately substituted pyridine.

The primary disconnections for our target molecule focus on the installation of the ester and hydroxyl functionalities. This leads to two main strategic approaches:

  • Strategy A: Late-Stage Functional Group Interconversion. This strategy relies on a commercially available or readily synthesized picolinate ester precursor, where a substituent at the C-5 position is converted into the desired hydroxyl group. This is often the most direct route.

  • Strategy B: Ring Synthesis and Final Elaboration. This approach involves constructing the substituted pyridine ring from acyclic components, or starting with a more basic pyridine derivative and building up the required functionality. This can be more complex but offers flexibility.

This guide will focus on the most practical and well-documented pathways derived from Strategy A, which offer higher efficiency and accessibility of starting materials.

Key Synthetic Pathways and Precursor Selection

Two of the most viable and strategically sound approaches for the synthesis of this compound involve functional group interconversion from either an amino or a bromo precursor. A third promising route begins with a nitrile precursor.

Pathway I: Diazotization of Methyl 5-amino-3-methylpicolinate

This classical route leverages the well-established Sandmeyer-type reaction chemistry. The amino group serves as a versatile handle that can be converted into a diazonium salt, which is an excellent leaving group (N₂) and can be readily displaced by a hydroxyl group upon hydrolysis.

Causality of Experimental Choices:

  • Precursor: Methyl 5-amino-3-methylpicolinate is a logical precursor due to the reliability of converting an aromatic amine to a hydroxyl group.

  • Diazotization: The reaction is performed in a strong acidic medium (like HCl or H₂SO₄) at low temperatures (0-5 °C) to form the intermediate diazonium salt. Nitrous acid (HONO), generated in situ from sodium nitrite (NaNO₂), is the diazotizing agent. The low temperature is critical to prevent the premature decomposition of the unstable diazonium salt.

  • Hydrolysis: The subsequent hydrolysis of the diazonium salt is typically achieved by heating the aqueous solution. The diazonium group is replaced by a hydroxyl group from the water solvent.

Workflow Diagram for Pathway I

Pathway_I cluster_start Starting Material cluster_reaction1 Step 1: Diazotization cluster_reaction2 Step 2: Hydrolysis A Methyl 5-amino-3-methylpicolinate B Intermediate Diazonium Salt A->B  NaNO₂, aq. HCl  0-5 °C C This compound B->C  H₂O, Heat (Δ)

A schematic of the synthesis via diazotization.

Pathway II: Hydroxylation of Methyl 5-bromo-3-methylpicolinate

This pathway utilizes a halogenated precursor, which is often commercially available. The bromo group can be substituted with a hydroxyl group through a metal-catalyzed coupling reaction, most commonly using copper or palladium catalysts.

Causality of Experimental Choices:

  • Precursor: Methyl 5-bromo-3-methylpicolinate is an excellent starting point as the carbon-bromine bond is susceptible to cleavage and formation of a new carbon-oxygen bond under the right catalytic conditions.

  • Catalysis: Copper-catalyzed reactions (often referred to as Ullmann-type reactions) are a classic choice for this transformation. A copper(I) source, such as CuI or Cu₂O, is typically used in the presence of a base and often a ligand to facilitate the reaction. Palladium-catalyzed Buchwald-Hartwig amination chemistry can also be adapted for C-O bond formation, though it is more commonly used for C-N bonds.

  • Base and Solvent: A strong base, such as potassium hydroxide (KOH) or sodium hydroxide (NaOH), is required to act as the nucleophile. A high-boiling polar aprotic solvent like DMF, DMSO, or NMP is often used to achieve the necessary reaction temperatures.

Workflow Diagram for Pathway II

Pathway_II cluster_start Starting Material cluster_reaction Metal-Catalyzed Hydroxylation A Methyl 5-bromo-3-methylpicolinate B This compound A->B  Cu(I) salt (e.g., CuI)  Base (e.g., KOH)  High-boiling solvent (e.g., DMF), Heat (Δ)

A schematic of the synthesis via metal-catalyzed hydroxylation.

Pathway III: From a Nitrile Precursor

This route involves starting with a nitrile, which is then hydrolyzed to a carboxylic acid and subsequently esterified. This is a robust and common transformation in organic synthesis.

Causality of Experimental Choices:

  • Precursor: 5-hydroxy-3-methylpicolinonitrile would be the ideal starting material. If not available, it could potentially be synthesized from other precursors.

  • Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions.[1][2] Heating with an aqueous acid (e.g., H₂SO₄ or HCl) or a base (e.g., NaOH) is required.[1][2] Basic hydrolysis initially forms the carboxylate salt, which must be neutralized with acid in a separate workup step to yield the carboxylic acid.[2]

  • Esterification: The resulting 5-hydroxy-3-methylpicolinic acid can be converted to the methyl ester via Fischer esterification.[3][4][5][6][7] This is an acid-catalyzed reaction, typically using a strong acid like sulfuric acid in methanol, which also serves as the solvent.[4][5][6][7] The reaction is driven to completion by using a large excess of methanol.[4][5]

Workflow Diagram for Pathway III

Pathway_III cluster_start Starting Material cluster_reaction1 Step 1: Nitrile Hydrolysis cluster_reaction2 Step 2: Fischer Esterification A 5-hydroxy-3-methylpicolinonitrile B 5-hydroxy-3-methylpicolinic acid A->B  aq. H₂SO₄ or NaOH  Heat (Δ) C This compound B->C  Methanol (MeOH)  cat. H₂SO₄, Heat (Δ)

A schematic of the synthesis from a nitrile precursor.

Comparative Analysis of Synthetic Routes

RoutePrecursorKey Transformation(s)AdvantagesPotential Challenges
Pathway I Methyl 5-amino-3-methylpicolinateDiazotization, HydrolysisWell-established chemistry, often high-yielding.Diazonium salts are unstable and potentially explosive; requires careful temperature control.
Pathway II Methyl 5-bromo-3-methylpicolinateMetal-Catalyzed HydroxylationDirect conversion, good functional group tolerance.Requires sourcing appropriate metal catalysts and ligands; reaction optimization may be needed.
Pathway III 5-hydroxy-3-methylpicolinonitrileNitrile Hydrolysis, EsterificationUtilizes robust and reliable reactions.Availability of the starting nitrile may be limited; two distinct reaction steps required.

Detailed Experimental Protocols

The following protocols are generalized procedures and should be adapted and optimized based on laboratory conditions and substrate specifics. All procedures must be performed by qualified personnel in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 4.1: Synthesis via Diazotization (Pathway I)

Step 1: Diazotization and Hydrolysis

  • Dissolution: Dissolve Methyl 5-amino-3-methylpicolinate (1.0 eq) in an aqueous solution of hydrochloric acid (e.g., 2 M HCl) in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0-5 °C in an ice-water bath.

  • Formation of Nitrous Acid: In a separate beaker, dissolve sodium nitrite (NaNO₂) (1.1 eq) in a minimal amount of cold water.

  • Diazotization: Add the sodium nitrite solution dropwise to the stirred, cold solution of the amine. Maintain the temperature below 5 °C throughout the addition. A slight excess of nitrous acid can be confirmed with starch-iodide paper.[8]

  • Hydrolysis: After the addition is complete, continue stirring at 0-5 °C for 30 minutes. Then, slowly and carefully heat the reaction mixture to 50-60 °C. Vigorous evolution of nitrogen gas will be observed. Maintain this temperature until gas evolution ceases.

  • Work-up: Cool the reaction mixture to room temperature. Neutralize the solution carefully with a base such as sodium bicarbonate until the pH is approximately 7. The product may precipitate out.

  • Extraction and Purification: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Protocol 4.2: Synthesis via Fischer Esterification (Component of Pathway III)

This protocol details the final step of Pathway III, assuming the precursor acid is available.

  • Reaction Setup: To a solution of 5-hydroxy-3-methylpicolinic acid (1.0 eq) in anhydrous methanol (used in large excess, acting as both reagent and solvent), add a catalytic amount of concentrated sulfuric acid (typically 5-10 mol%).[7]

  • Reflux: Heat the mixture to reflux and maintain for 4-6 hours.[7] The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Quenching and Neutralization: After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.[7] Carefully add the residue to a beaker of ice water and neutralize the solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution stops and the pH is neutral.

  • Extraction: Extract the product from the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The resulting crude ester can be purified by flash column chromatography.

Characterization and Validation

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the molecular structure, showing the characteristic peaks for the aromatic protons, the methyl group, and the methyl ester.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: To identify the key functional groups, such as the hydroxyl (-OH stretch), the ester carbonyl (C=O stretch), and the aromatic C-H bonds.

  • Melting Point: A sharp melting point range is indicative of high purity.

Conclusion and Future Outlook

The synthesis of this compound can be effectively achieved through several reliable synthetic pathways. The choice of the optimal route will depend on factors such as the availability and cost of the starting materials, scalability requirements, and the desired purity of the final product. The diazotization of the corresponding 5-amino picolinate and the metal-catalyzed hydroxylation of the 5-bromo picolinate represent the most direct and efficient strategies. Future work may focus on developing greener and more atom-economical catalytic systems for these transformations, further enhancing the accessibility of this important synthetic building block for the pharmaceutical industry.

References

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Physicochemical characteristics of Methyl 5-hydroxy-3-methylpicolinate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Characteristics of Methyl 5-hydroxy-3-methylpicolinate

Foreword

As a key heterocyclic scaffold, the pyridine ring is a cornerstone in medicinal chemistry and materials science.[1] Its derivatives serve as versatile building blocks for creating novel compounds with tailored biological activities and material properties. This compound (CAS No. 1211516-93-6) is one such derivative, incorporating three critical functional groups onto the pyridine core: a hydroxyl group, a methyl group, and a methyl ester. This strategic combination offers multiple avenues for molecular modification and interaction, making it a compound of significant interest for researchers, scientists, and drug development professionals. The methyl group can modulate physicochemical and pharmacokinetic properties, while the hydroxyl and ester moieties provide key hydrogen bonding capabilities and reactive handles for further synthesis.[2][3]

This technical guide, written from the perspective of a Senior Application Scientist, provides a comprehensive analysis of the core physicochemical characteristics of this compound. We move beyond a simple recitation of data, explaining the causality behind experimental choices and the implications of each property for practical research and development. The protocols described are designed as self-validating systems to ensure scientific integrity and reproducibility.

Section 1: Molecular Identity and Core Properties

The foundational step in characterizing any chemical entity is to confirm its identity and basic properties. These data serve as the benchmark against which all subsequent experimental results are compared.

The structure of this compound features a pyridine ring substituted at the 2-position with a methyl carboxylate group, at the 3-position with a methyl group, and at the 5-position with a hydroxyl group.

Caption: Chemical structure of this compound.
PropertyValueSource
CAS Number 1211516-93-6[4][5]
Molecular Formula C₈H₉NO₃[5]
Molecular Weight 167.16 g/mol [5]
Predicted pKa 8.41 ± 0.10 (for the hydroxyl group)[4]
Physical Form Solid (inferred from related compounds)[6]
Storage Conditions 2-8°C, in a dry, inert atmosphere[4][5][7]

Section 2: Spectroscopic Profile for Structural Elucidation

Spectroscopic analysis is indispensable for confirming the molecular structure and assessing the purity of a compound.[8] A combination of NMR, IR, and MS provides a comprehensive and orthogonal dataset for unambiguous identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR spectroscopy is the most powerful technique for elucidating the precise chemical environment of hydrogen (¹H) and carbon (¹³C) atoms. It provides definitive proof of the carbon skeleton, the substitution pattern on the pyridine ring, and the presence of all functional groups by analyzing chemical shifts, signal integrations, and spin-spin coupling patterns.

While experimental spectra for this specific molecule are not widely published, a predicted spectrum can be derived from its structural analogues and fundamental principles.[8]

Predicted ¹H and ¹³C NMR Data (in CDCl₃)

AssignmentPredicted ¹H Chemical Shift (δ, ppm)Predicted ¹³C Chemical Shift (δ, ppm)Justification
Ar-H (C6-H) ~8.1-8.3~145-150Proton adjacent to the electron-withdrawing pyridine nitrogen.
Ar-H (C4-H) ~7.2-7.4~125-130Aromatic proton influenced by adjacent substituents.
-OH ~5.0-6.0 (broad singlet)N/APhenolic proton, chemical shift is concentration and solvent dependent.
-COOCH₃ ~3.9-4.0~52-54Methyl ester protons, singlet.
Ar-CH₃ ~2.3-2.5~18-22Aromatic methyl protons, singlet.
C=O (Ester) N/A~165-168Carbonyl carbon of the ester group.
Ar-C (C2, C3, C5) N/A~158-162 (C2), ~130-135 (C3), ~150-155 (C5)Quaternary aromatic carbons attached to substituents.

Experimental Protocol: Standard NMR Sample Preparation

  • Mass Measurement: Accurately weigh 5-10 mg of this compound directly into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) to the vial. The choice of solvent is critical; it must dissolve the compound without contributing interfering signals in the spectral regions of interest.

  • Dissolution: Gently vortex or sonicate the sample until the solid is completely dissolved.

  • Transfer: Using a clean Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.

  • Analysis: Cap the NMR tube and insert it into the NMR spectrometer. Acquire ¹H, ¹³C, and, if necessary, 2D correlation spectra (e.g., COSY, HSQC) to confirm assignments.

Infrared (IR) Spectroscopy

Causality: IR spectroscopy is a rapid and reliable method for confirming the presence of key functional groups.[9] Each functional group absorbs infrared radiation at a characteristic frequency, causing specific bond vibrations (stretching, bending). This technique provides direct evidence for the hydroxyl, carbonyl, and aromatic moieties within the molecule.

G cluster_workflow ATR-FTIR Analysis Workflow A 1. Clean ATR Crystal (e.g., with isopropanol) B 2. Collect Background Spectrum (32 scans for high S/N) A->B C 3. Apply Solid Sample (ensure good contact) B->C D 4. Collect Sample Spectrum C->D E 5. Process Data (background correction, peak picking) D->E

Caption: Workflow for Attenuated Total Reflectance (ATR) FTIR analysis.

Predicted Characteristic IR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3200-3500 (broad)O-H stretchHydroxyl (-OH)
2950-3100C-H stretchAromatic & Methyl C-H
1710-1730 (strong)C=O stretchEster Carbonyl
1550-1600C=C & C=N stretchPyridine Ring
1200-1300C-O stretchEster & Phenol
Mass Spectrometry (MS)

Causality: Mass spectrometry provides two crucial pieces of information: the exact molecular weight of the compound and its fragmentation pattern. High-resolution mass spectrometry (HRMS) can confirm the molecular formula with high confidence, while the fragmentation data can further corroborate the proposed structure.

Expected Mass Spectrometry Data (Electrospray Ionization, ESI)

  • Molecular Ion Peak ([M+H]⁺): m/z 168.0655 (Calculated for C₈H₁₀NO₃⁺)

  • Key Fragmentation Pathways:

    • Loss of methanol (-CH₃OH) from the ester, yielding an acylium ion.

    • Loss of the methoxy radical (•OCH₃) from the ester.

    • Cleavage of the entire ester group (-COOCH₃).

Experimental Protocol: Direct Infusion ESI-MS Analysis

  • Sample Preparation: Prepare a dilute solution of the compound (~10-50 µg/mL) in a suitable solvent like methanol or acetonitrile.

  • Infusion: Load the solution into a syringe and place it on a syringe pump connected to the ESI source of the mass spectrometer.

  • Ionization: Infuse the sample at a low flow rate (e.g., 5-10 µL/min) into the ESI source. Apply appropriate voltages to generate gas-phase ions.

  • Analysis: Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion. If needed, perform tandem MS (MS/MS) on the parent ion to elicit characteristic fragment ions for structural confirmation.

Section 3: Physicochemical Properties in Pharmaceutical Context

For drug development professionals, properties like acidity, lipophilicity, and solubility are paramount as they directly influence a compound's absorption, distribution, metabolism, and excretion (ADME) profile.

Acidity and Basicity (pKa)

Causality: The pKa value quantifies the acidity or basicity of a molecule's ionizable groups. It governs the charge state of a molecule at a given pH, which is critical for its solubility, membrane permeability, and interaction with biological targets. This compound has two primary ionizable centers: the basic pyridine nitrogen and the acidic phenolic hydroxyl group. The predicted pKa of ~8.41 likely corresponds to the deprotonation of the hydroxyl group.[4]

Experimental Protocol: Potentiometric Titration for pKa Determination

  • Solution Preparation: Prepare a solution of the compound at a known concentration (e.g., 1-5 mM) in a co-solvent system (e.g., water/methanol) if aqueous solubility is limited.

  • Titration Setup: Place the solution in a thermostatted vessel with a calibrated pH electrode and a micro-burette.

  • Titration: Titrate the solution with a standardized strong acid (e.g., 0.1 M HCl) to determine the pKa of the pyridine nitrogen, followed by titration with a standardized strong base (e.g., 0.1 M NaOH) to determine the pKa of the hydroxyl group.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point of each ionization event.

Lipophilicity (LogP)

Causality: Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP), measures a compound's preference for a lipid-like (nonpolar) environment versus an aqueous (polar) one. This property is a key determinant of a drug's ability to cross biological membranes, such as the intestinal wall and the blood-brain barrier. The structure of this compound contains both polar (hydroxyl, ester, pyridine nitrogen) and nonpolar (methyl, aromatic ring) features, resulting in a balanced lipophilicity.

G cluster_workflow Shake-Flask Method for LogP Determination A 1. Prepare n-octanol and pH 7.4 buffer B 2. Pre-saturate solvents (mix and separate) A->B C 3. Add compound to mixture (known initial concentration) B->C D 4. Shake to reach equilibrium (e.g., 24 hours) C->D E 5. Centrifuge to separate phases D->E F 6. Measure concentration in aqueous phase via UV-Vis or HPLC E->F G 7. Calculate LogP = log([C]octanol / [C]aqueous) F->G

Caption: Workflow for the classic shake-flask LogP determination.
Aqueous Solubility

Causality: Adequate aqueous solubility is essential for a drug to be absorbed from the gastrointestinal tract and to be formulated for intravenous administration. The solubility of this compound is expected to be highly pH-dependent due to its ionizable groups. It will likely exhibit higher solubility at low pH (due to protonation of the pyridine nitrogen) and high pH (due to deprotonation of the hydroxyl group), with a minimum solubility near its isoelectric point.

Experimental Protocol: Equilibrium Solubility Assay

  • Sample Preparation: Add an excess amount of the solid compound to a series of vials containing buffers at different pH values (e.g., pH 2, 5, 7.4, 9).

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation: Filter or centrifuge the samples to remove the undissolved solid.

  • Quantification: Analyze the concentration of the compound in the clear supernatant using a validated analytical method, such as HPLC with UV detection.

  • Result: The measured concentration represents the equilibrium solubility at that specific pH.

Section 4: Stability and Purity Assessment

Thermal Stability

Causality: Evaluating thermal stability is crucial for determining appropriate storage conditions, handling procedures, and compatibility with manufacturing processes that may involve heat (e.g., drying, milling). Techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide quantitative data on decomposition temperature and melting point.

Experimental Protocol: TGA/DSC Analysis

  • Sample Loading: Place a small, accurately weighed amount of the sample (3-5 mg) into a TGA or DSC pan.

  • Heating Program: Heat the sample under a controlled atmosphere (e.g., nitrogen) at a constant rate (e.g., 10 °C/min) over a defined temperature range (e.g., 25°C to 400°C).

  • Data Acquisition: TGA records the mass loss as a function of temperature, indicating decomposition. DSC measures the heat flow into or out of the sample, revealing thermal events like melting (endotherm) or decomposition (exotherm).

Chemical Purity and Analysis

Causality: High chemical purity is a non-negotiable requirement in research and drug development to ensure that observed biological or material effects are attributable solely to the compound of interest. High-Performance Liquid Chromatography (HPLC) is the industry-standard technique for quantifying the purity of non-volatile organic compounds.

G cluster_hplc Schematic of a Reverse-Phase HPLC System A Mobile Phase A: Water+0.1% TFA B: ACN+0.1% TFA B Pump Isocratic or Gradient A->B C Autosampler Injects Sample B->C D Column e.g., C18 C->D E Detector UV-Vis (DAD) D->E F Data System Chromatogram E->F

Caption: Core components of an HPLC system for purity analysis.

Potential impurities could arise from the synthesis, such as unreacted starting materials or side products (e.g., O-methylation of the hydroxyl group).[10] A well-developed HPLC method can separate and quantify these impurities, typically aiming for a purity level of >98% for advanced research applications.

Section 5: Conclusion and Future Directions

This compound is a well-defined chemical entity with a rich set of physicochemical characteristics that make it an attractive scaffold for scientific exploration. Its spectroscopic profile is predictable and allows for straightforward structural confirmation. The presence of both a hydrogen bond donor (hydroxyl) and acceptor (pyridine N, ester C=O), combined with tunable solubility and moderate lipophilicity, provides a solid foundation for its use in drug discovery. The hydroxyl and ester groups serve as convenient handles for synthetic elaboration, enabling the creation of libraries of analogues for structure-activity relationship (SAR) studies. Future work should focus on obtaining robust experimental data for properties such as LogP and solubility to validate the theoretical predictions and further guide its application in the development of new therapeutics and functional materials.

References

  • Methyl 5-methylpicolinate | C8H9NO2 | CID 268759 - PubChem. [Link]

  • 5-Methyl-picolinate | C7H6NO2- | CID 20095419 - PubChem. [Link]

  • Table of Characteristic IR Absorptions. [Link]

  • 13 C NMR Spectrum (1D, 126 MHz, H 2 O, predicted) (NP0270154) - NP-MRD. [Link]

  • methyl (3R)-5-hydroxy-3-methylpentanoate | C7H14O3 | CID 10558755 - PubChem. [Link]

  • 5-Hydroxy-3-methylpentanoic acid | C6H12O3 | CID 13597991 - PubChem. [Link]

  • [Application of methyl in drug design] - PubMed. [Link]

  • Aerobic CN Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. [Link]

  • propyl (3R)-5-hydroxy-3-methylpentanoate | C9H18O3 | CID 52912886 - PubChem. [Link]

  • Proposed MS/MS fragmentation for methyl-5-hydroxyoxindole-3-acetate... - ResearchGate. [Link]

  • Methyl picolinate - mzCloud. [Link]

  • Pyridine, 3-methyl- - NIST WebBook. [Link]

  • ¹H-NMR spectra. (A) Authentic methyl 2,5-dihydroxybenzoate... - ResearchGate. [Link]

  • Drug/Lead Compound Hydroxymethylation as a Simple Approach to Enhance Pharmacodynamic and Pharmacokinetic Properties - Frontiers. [Link]

  • 1H proton nmr spectrum of methyl 2-hydroxybenzoate C8H8O3 - Doc Brown. [Link]

  • Synthesis of Stage A: 2-Hydroxy-5-methyl-3-nitropyridine - PrepChem.com. [Link]

  • Methyl 5-hydroxypicolinate, CAS No. 30766-12-2 - iChemical. [Link]

  • pKa Data Compiled by R. Williams - Organic Chemistry Data. [Link]

Sources

Methyl 5-hydroxy-3-methylpicolinate structural formula and weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Methyl 5-hydroxy-3-methylpicolinate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of this compound, a substituted pyridine derivative of interest in medicinal chemistry and synthetic organic chemistry. We will delve into its core structural and physicochemical properties, propose a logical synthetic pathway with detailed protocols, and explore its potential applications in the context of modern drug discovery.

Core Chemical Identity

This compound is a bifunctional organic molecule featuring a pyridine ring, a common scaffold in pharmaceuticals. The strategic placement of the hydroxyl, methyl, and methyl ester groups offers multiple points for further chemical modification, making it a valuable building block for creating libraries of novel compounds.

Key Properties Summary
PropertyValueSource
IUPAC Name Methyl 5-hydroxy-3-methylpyridine-2-carboxylateN/A
CAS Number 1211516-93-6[1]
Molecular Formula C₈H₉NO₃[1]
Molecular Weight 167.16 g/mol [1]
Storage Conditions Sealed in dry, 2-8°C[1]

Structural Formula and Visualization

The structural arrangement of functional groups on the pyridine core is critical to the molecule's reactivity and its potential interactions with biological targets. The electron-donating hydroxyl and methyl groups influence the electron density of the aromatic ring, while the methyl ester provides a handle for various chemical transformations, such as hydrolysis or amidation.

Caption: 2D Structural Formula of this compound.

Synthesis and Mechanistic Considerations

While a specific, dedicated synthesis for this compound is not extensively documented in peer-reviewed literature, a plausible and chemically sound synthetic route can be designed based on established organic chemistry principles, starting from commercially available precursors. The following proposed pathway leverages standard, high-yielding transformations common in heterocyclic chemistry.

Proposed Synthetic Workflow

The synthesis can be envisioned as a multi-step process beginning with a suitable substituted pyridine. A logical precursor would be 2-bromo-5-hydroxy-3-methylpyridine.

G A 2-Bromo-5-hydroxy-3-methylpyridine (Starting Material) B Protection of Hydroxyl Group (e.g., with MOM-Cl) A->B Step 1 C Palladium-Catalyzed Carbonylation (CO, Methanol, Pd catalyst) B->C Step 2 D Deprotection (Acidic Conditions) C->D Step 3 E This compound (Final Product) D->E Final Step

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Proposed)

Step 1: Protection of the Hydroxyl Group

  • Rationale: The phenolic hydroxyl group is acidic and can interfere with subsequent organometallic reactions. Protecting it as an ether (e.g., a methoxymethyl (MOM) ether) ensures the stability of the molecule during the carbonylation step.

  • Procedure:

    • Dissolve 2-bromo-5-hydroxy-3-methylpyridine (1.0 eq) in a suitable aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

    • Cool the solution to 0 °C in an ice bath.

    • Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (1.5 eq).

    • Add methoxymethyl chloride (MOM-Cl) (1.2 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

    • Upon completion, quench the reaction with water and extract the product with an organic solvent.

    • Purify the resulting protected pyridine intermediate via column chromatography.

Step 2: Palladium-Catalyzed Methoxycarbonylation

  • Rationale: This is a powerful and well-established method for converting aryl halides into methyl esters. A palladium catalyst, in the presence of carbon monoxide and methanol, facilitates the formation of the desired ester functionality at the 2-position.

  • Procedure:

    • To a pressure vessel, add the protected 2-bromo-pyridine from Step 1 (1.0 eq), a palladium catalyst such as Pd(dppf)Cl₂ (0.05 eq), and a base like triethylamine (2.0 eq).

    • Add anhydrous methanol as both the solvent and the nucleophile.

    • Seal the vessel, purge with carbon monoxide (CO) gas, and then pressurize to 3-5 atm.

    • Heat the reaction to 80-100 °C and stir for 12-24 hours.

    • After cooling, carefully vent the CO gas in a fume hood.

    • Filter the reaction mixture to remove the catalyst and concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography.

Step 3: Deprotection of the Hydroxyl Group

  • Rationale: The final step is to remove the MOM protecting group to reveal the free hydroxyl group, yielding the target molecule. This is typically achieved under mild acidic conditions.

  • Procedure:

    • Dissolve the protected ester from Step 2 in methanol.

    • Add a catalytic amount of a strong acid, such as hydrochloric acid (e.g., 2M HCl).

    • Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.

    • Once the reaction is complete, neutralize the acid with a mild base like sodium bicarbonate solution.

    • Extract the final product, this compound, with an appropriate organic solvent.

    • Dry the organic layer, concentrate, and purify by recrystallization or column chromatography to obtain the final product.

Applications in Drug Discovery and Medicinal Chemistry

Substituted pyridines are a cornerstone of medicinal chemistry, appearing in numerous approved drugs. The specific arrangement of functional groups in this compound makes it a promising scaffold for several reasons:

  • Scaffold for Library Synthesis: The hydroxyl group can be alkylated or acylated, the ester can be converted to an amide, and the pyridine nitrogen can be quaternized, allowing for the rapid generation of a diverse library of analogues for screening.

  • The "Magic Methyl" Effect: The methyl group at the 3-position can play a crucial role in modulating the molecule's properties. This "magic methyl" effect can influence binding affinity to a target protein by filling a hydrophobic pocket, or it can sterically hinder metabolic degradation, thereby improving the pharmacokinetic profile of a potential drug candidate.[2][3]

  • Bioisosteric Replacement: The picolinate core can act as a bioisostere for other aromatic systems, offering a way to modulate properties like solubility, polarity, and metabolic stability while maintaining the key interactions required for biological activity.

While specific biological activities for this exact molecule are not widely reported, structurally related picolinates and substituted pyridines have shown activities across a range of therapeutic areas, including oncology, inflammation, and infectious diseases. This precedent underscores the potential of this compound as a starting point for novel drug discovery programs.

Conclusion

This compound is a valuable chemical entity with significant potential for researchers in organic synthesis and drug development. Its well-defined structure, combined with the multiple functional groups available for modification, makes it an attractive building block for creating novel molecules with tailored properties. The proposed synthetic route provides a reliable and logical framework for its preparation, opening the door for its broader exploration in medicinal chemistry. As the quest for new therapeutics continues, the strategic use of such versatile scaffolds will remain a critical component of successful drug discovery.

References

  • Barreiro, G., et al. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development. Pharmaceuticals (Basel). Available at: [Link]

  • Conti, P., et al. (2023). Methyl-Containing Pharmaceuticals. Pharmaceuticals (Basel). Available at: [Link]

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Potential reactivity of Methyl 5-hydroxy-3-methylpicolinate functional groups

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Potential Reactivity of Methyl 5-hydroxy-3-methylpicolinate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a substituted pyridine derivative that presents a unique constellation of functional groups: a pyridine ring, a phenolic hydroxyl group, and a methyl ester. This guide offers a comprehensive analysis of the molecule's chemical reactivity, structured to provide researchers and drug development professionals with a predictive framework for its synthetic manipulation. We will dissect the reactivity of each functional group—the pyridine core, the hydroxyl moiety, and the ester—exploring their individual characteristics and the synergistic or antagonistic interplay between them. This document moves beyond a simple catalog of reactions to explain the underlying electronic and steric principles governing experimental outcomes, providing detailed protocols for key transformations and summarizing the molecule's chemical behavior.

Introduction

The pyridine scaffold is a cornerstone of medicinal chemistry, found in numerous pharmaceuticals. The specific substitution pattern of this compound (CAS No. 1211516-93-6) offers multiple points for diversification, making it an attractive building block for creating libraries of novel compounds.[1] Understanding the distinct reactivity of its three primary functional groups is paramount for its effective utilization in synthetic campaigns. This guide will explore the nucleophilic and basic character of the pyridine nitrogen, the electrophilic and nucleophilic substitution reactions of the ring, the acidic and nucleophilic nature of the hydroxyl group, and the susceptibility of the methyl ester to acyl substitution.

PropertyValue
Molecular Formula C₈H₉NO₃
Molecular Weight 167.16 g/mol
CAS Number 1211516-93-6
Storage Sealed in dry, 2-8°C

(Data sourced from BLD Pharm[2])

Chapter 1: The Pyridine Core - A Hub of Basicity and Aromatic Reactivity

The pyridine ring's reactivity is fundamentally shaped by the electronegative nitrogen atom, which renders the ring electron-deficient compared to benzene.[3] This influences its behavior towards both electrophiles and nucleophiles and provides a basic site for interaction with acids and other electrophiles.

Basicity and N-Functionalization

Like tertiary amines, the lone pair of electrons on the pyridine nitrogen is available for bonding with electrophiles and is not part of the aromatic π-system.[3][4] This makes the nitrogen atom a primary site for reactions such as protonation, alkylation, and oxidation.

  • Protonation: Pyridine readily forms crystalline, often hygroscopic, pyridinium salts with most protic acids.[5]

  • N-Alkylation: Alkyl halides and sulfates react easily with the pyridine nitrogen to form quaternary pyridinium salts.[5] This transformation introduces a positive charge into the ring, which further deactivates it towards electrophilic attack but can activate it for other transformations.

  • N-Oxidation: The electron-rich nitrogen atom is susceptible to oxidation by peracids, such as peroxycarboxylic acids, to form a pyridine N-oxide.[3][4] This is a crucial transformation, as the N-oxide can activate the pyridine ring to electrophilic substitution at the 2- and 4-positions.[5]

Electrophilic Aromatic Substitution (EAS)

The electron-withdrawing nature of the nitrogen atom makes the pyridine ring significantly less reactive towards electrophilic aromatic substitution than benzene, with reactivity often compared to that of nitrobenzene.[4][6] Reactions typically require harsh conditions.

The regiochemical outcome of any potential EAS is governed by the combined directing effects of the existing substituents:

  • Hydroxyl (-OH) at C5: A powerful activating, ortho, para-directing group. It directs towards C4 and C6.

  • Methyl (-CH₃) at C3: A weak activating, ortho, para-directing group. It directs towards C2 and C4.

  • Methyl Ester (-COOCH₃) at C2: A deactivating, meta-directing group. It directs towards C4.

  • Pyridine Nitrogen: Strongly deactivating, directs meta (C3, C5).

Considering these influences, the C4 position is the most electronically favorable site for electrophilic attack, being activated by both the hydroxyl and methyl groups and targeted by the ester group's meta-directing effect. The C6 position is also activated by the hydroxyl group.

Caption: Directing effects for electrophilic aromatic substitution.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient character of the pyridine ring makes it inherently susceptible to nucleophilic attack, particularly at the 2- and 4-positions.[4] While this molecule does not possess a conventional leaving group (like a halogen), the presence of strongly electron-withdrawing groups can activate the ring for SNAr.[7] In this specific molecule, direct SNAr is unlikely without prior modification to introduce a suitable leaving group.

Chapter 2: The Phenolic Hydroxyl Group - Acidity and Nucleophilicity

The hydroxyl group attached to the pyridine ring at C5 behaves similarly to a phenol, exhibiting weak acidity and serving as a potent nucleophile after deprotonation.

Acidity and Deprotonation

Phenols are generally more acidic than aliphatic alcohols due to the resonance stabilization of the resulting phenoxide anion.[8] The hydroxyl group on this compound can be deprotonated by common bases (e.g., NaOH, K₂CO₃) to form a pyridinoxide anion. This anion is a powerful nucleophile. Studies on pyridyl phenols show that intramolecular hydrogen bonding between the phenolic proton and the pyridine nitrogen can occur, influencing the acidity and redox potentials of the molecule.[9][10]

O-Alkylation and O-Acylation

The deprotonated hydroxyl group readily participates in nucleophilic substitution reactions with electrophiles like alkyl halides or acyl chlorides to form ethers and esters, respectively. These are fundamental reactions for modifying the molecule's steric and electronic properties.

This protocol describes a general procedure for the methylation of the hydroxyl group.

  • Dissolution: Dissolve this compound (1.0 eq) in a suitable aprotic polar solvent such as DMF or acetonitrile.

  • Deprotonation: Add a moderate base, such as potassium carbonate (K₂CO₃, 1.5-2.0 eq), to the solution and stir for 15-30 minutes at room temperature to form the pyridinoxide anion.

  • Alkylation: Add the alkylating agent, such as methyl iodide (CH₃I, 1.1 eq), dropwise to the stirred mixture.

  • Reaction: Heat the reaction mixture (e.g., to 50-60 °C) and monitor its progress by Thin Layer Chromatography (TLC). The reaction of anions generally proceeds via an Sₙ2 mechanism, which is favored by polar aprotic solvents.[11]

  • Workup: After completion, cool the mixture, filter off the inorganic salts, and dilute the filtrate with water.

  • Extraction & Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Chapter 3: The Methyl Ester Moiety - Gateway to Carboxylic Acid Derivatives

The methyl ester at the C2 position is a classic carboxylic acid derivative and is susceptible to nucleophilic acyl substitution.[12] This functionality serves as a versatile handle for conversion into other functional groups.

Hydrolysis (Saponification)

Base-catalyzed hydrolysis is a common and efficient method for cleaving methyl esters to yield the corresponding carboxylate salt, which can then be protonated to give the carboxylic acid.[13] Lithium hydroxide (LiOH) is often the base of choice for complex substrates.[13]

Saponification_Workflow start Start: Methyl Ester dissolve Dissolve Ester in THF/Methanol/H₂O start->dissolve add_base Add Aqueous LiOH (e.g., 3 equivalents) dissolve->add_base react Stir at Room Temp or Gentle Heat add_base->react monitor Monitor by TLC/ LC-MS react->monitor workup Acidify with HCl (aq) to pH ~2-3 monitor->workup Reaction Complete extract Extract with Organic Solvent workup->extract purify Dry, Concentrate, and Purify extract->purify end Product: Carboxylic Acid purify->end

Caption: General workflow for the hydrolysis of the methyl ester.

Amidation

The ester can be converted directly to an amide by heating with an amine (aminolysis). This reaction is often slower than hydrolysis and may require elevated temperatures or catalysis. Alternatively, the ester can be hydrolyzed to the carboxylic acid first, which is then coupled with an amine using standard peptide coupling reagents (e.g., HATU, EDC) for a more controlled and efficient transformation.

Chapter 4: Synergy and Crosstalk - A Summary of Reactivity

The true synthetic utility of this compound lies in the interplay of its functional groups. A chemist must consider that a reagent intended for one group may affect another.

Functional GroupReagent ClassReaction TypeExpected ProductKey Considerations
Pyridine-N Protic Acids (e.g., HCl)Acid-BasePyridinium SaltIncreases water solubility; deactivates ring to EAS.
Alkyl Halides (e.g., CH₃I)N-AlkylationQuaternary SaltPositive charge alters ring reactivity significantly.[5]
Peracids (e.g., m-CPBA)N-OxidationPyridine N-OxideActivates C4 and C6 positions for EAS.[5]
Hydroxyl (-OH) Bases (e.g., K₂CO₃, NaH)DeprotonationPyridinoxide AnionCreates a potent O-nucleophile.
Alkyl Halides + BaseO-AlkylationEtherStandard Sₙ2 reaction on the alkoxide.[11]
Acyl Halides + BaseO-AcylationEsterForms a second ester functionality.
Methyl Ester Aqueous Base (e.g., LiOH)HydrolysisCarboxylic AcidA robust and high-yielding transformation.[13]
AminesAminolysis/AmidationAmideMay require heating or conversion to the acid first.
Aromatic Ring Electrophiles (e.g., Br₂, HNO₃)EASC4/C6 SubstitutedRequires forcing conditions; C4 is the most likely site.[6]

Conclusion

This compound is a molecule with a well-differentiated set of functional groups, each offering a handle for specific chemical transformations. The pyridine nitrogen provides a site for basic and nucleophilic reactions. The phenolic hydroxyl group allows for O-functionalization and strongly directs aromatic substitution. The methyl ester is a versatile precursor for carboxylic acids and amides. For the drug development professional, this molecule represents a rich starting point for generating structural diversity. A strategic approach, considering the relative reactivity and potential for intramolecular interactions, will enable the rational design of novel derivatives for biological screening.

References

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Methodological & Application

Applications of Methyl 5-hydroxy-3-methylpicolinate in Medicinal Chemistry: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling the Potential of a Privileged Scaffold

In the landscape of medicinal chemistry, the pyridine ring stands as a "privileged" scaffold, forming the core of a significant number of FDA-approved drugs. Its unique electronic properties, ability to engage in hydrogen bonding, and synthetic tractability make it a cornerstone of modern drug design. Within this vast chemical space, Methyl 5-hydroxy-3-methylpicolinate emerges as a particularly intriguing, albeit underexplored, building block. This molecule synergistically combines three key pharmacophoric elements: the picolinate ester, a known metal-chelating and hydrogen-bonding motif; the 3-hydroxypyridine core, recognized for its antioxidant and neuroprotective properties; and a "magic methyl" group, which can profoundly influence a compound's metabolic stability and binding affinity.

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the potential applications of this compound. While direct studies on this specific molecule are limited, by drawing parallels from structurally related compounds, we can delineate a strategic roadmap for its utilization in drug discovery programs. We will explore its plausible synthetic routes, detail robust protocols for its derivatization to generate diverse chemical libraries, and discuss its potential as a modulator of key signaling pathways implicated in a range of pathologies.

Physicochemical Properties and Synthetic Considerations

A foundational understanding of a molecule's properties is paramount for its successful application in a medicinal chemistry program. The key physicochemical characteristics of this compound are summarized below.

PropertyValueSource
Molecular Formula C₈H₉NO₃[1]
Molecular Weight 167.16 g/mol [1]
CAS Number 1211516-93-6[1]
Storage Sealed in dry, 2-8°C[1]
Proposed Synthetic Pathway

While a definitive, multi-step synthesis of this compound is not extensively documented in publicly available literature, a plausible and efficient synthetic route can be conceptualized based on established transformations of pyridine derivatives. A likely approach would involve the synthesis of a substituted pyridine ring followed by esterification.

Synthetic_Pathway start Substituted Pyridine Precursor intermediate1 5-Hydroxy-3-methylpicolinic Acid start->intermediate1 Oxidation/Hydrolysis product This compound intermediate1->product Esterification (e.g., Fischer)

Caption: Proposed general synthetic workflow for this compound.

Core Applications in Medicinal Chemistry

The unique structural amalgamation within this compound suggests its utility across several therapeutic areas. The following sections outline its most promising applications, drawing upon the known biological activities of its constituent pharmacophores.

Neuroprotective Agents for Neurodegenerative Disorders

The 3-hydroxypyridine moiety is a well-established pharmacophore in the design of neuroprotective agents. These compounds often exhibit potent antioxidant activity and the ability to modulate signaling pathways involved in neuronal cell death.[2][3] The mechanism of action for many 3-hydroxypyridine derivatives involves the scavenging of reactive oxygen species (ROS) and the stabilization of intracellular calcium levels, both of which are critical in mitigating the neuronal damage seen in ischemic stroke and chronic neurodegenerative diseases like Alzheimer's and Parkinson's.[2]

The presence of the 5-hydroxy group on the picolinate ring of our title compound allows for its exploration as a novel neuroprotective agent. Derivatization of this hydroxyl group could lead to prodrugs with enhanced blood-brain barrier permeability, while modifications to the pyridine ring could fine-tune the compound's antioxidant potential and target engagement.

Enzyme Inhibitors: A Focus on Kinases

Picolinic acid and its derivatives, particularly picolinamides, have been successfully developed as inhibitors of various enzymes, including kinases.[4][5] The pyridine nitrogen and the adjacent carbonyl group can form crucial hydrogen bonds within the ATP-binding pocket of many kinases. For instance, picolinamide-based derivatives have shown potent inhibitory activity against Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key player in tumor angiogenesis.[4][5][6][7]

This compound provides a versatile scaffold for the design of novel kinase inhibitors. The methyl ester can be readily converted to a wide range of amides to explore structure-activity relationships (SAR). Furthermore, the 5-hydroxy group offers a vector for the introduction of substituents that can probe additional pockets within the kinase active site, potentially leading to enhanced potency and selectivity.

Metal Chelators in Metalloenzyme Inhibition and Disease

The picolinic acid motif is a known chelating agent for various metal ions.[4] This property can be exploited in the design of inhibitors for metalloenzymes, where the coordination of a metal ion in the active site is crucial for catalytic activity.[8][9][10] For example, hydroxypyridinone derivatives, which are structurally related to hydroxypicolinates, have been investigated as inhibitors of zinc-containing histone deacetylases (HDACs).[10]

The 5-hydroxy-picolinate core of this compound presents an excellent starting point for the development of novel metalloenzyme inhibitors. The precise positioning of the hydroxyl and carboxylate groups can be fine-tuned through derivatization to achieve high-affinity binding to the target metal ion.

Experimental Protocols: A Guide to Derivatization

The true potential of this compound as a medicinal chemistry scaffold lies in its amenability to derivatization. The following protocols provide detailed, step-by-step methodologies for the modification of its key functional groups, enabling the creation of diverse compound libraries for biological screening.

Protocol 1: O-Alkylation of the 5-Hydroxy Group

This protocol describes a general method for the etherification of the phenolic hydroxyl group, a common strategy to modulate lipophilicity and introduce new interaction points.

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl bromide, ethyl iodide)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of this compound (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0 eq).

  • Add the desired alkyl halide (1.1 eq) dropwise at room temperature.

  • Heat the reaction mixture to 60-80 °C and stir for 4-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and pour it into cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired O-alkylated derivative.

Protocol 2: C-C and C-N Bond Formation via a Triflate Intermediate

For more advanced modifications of the pyridine ring, the hydroxyl group can be converted to a triflate, an excellent leaving group for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig aminations.

Step 2a: Synthesis of the Pyridyl Triflate

Materials:

  • This compound

  • Triflic anhydride (Tf₂O) or N-phenyl-bis(trifluoromethanesulfonimide)

  • Pyridine or another suitable non-nucleophilic base

  • Anhydrous dichloromethane (DCM)

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add pyridine (1.5 eq) followed by the dropwise addition of triflic anhydride (1.2 eq).

  • Stir the reaction at 0 °C for 1 hour and then allow it to warm to room temperature, stirring for an additional 2-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • The crude triflate is often used in the next step without further purification, though it can be purified by column chromatography if necessary.

Step 2b: Suzuki-Miyaura Cross-Coupling

Materials:

  • Methyl 5-(triflyloxy)-3-methylpicolinate (from Step 2a)

  • Aryl or heteroaryl boronic acid or boronate ester (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq)

  • Anhydrous dioxane or toluene/water mixture

Procedure:

  • To a flame-dried Schlenk flask, add the pyridyl triflate (1.0 eq), boronic acid (1.2 eq), palladium catalyst, and base.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the anhydrous solvent.

  • Heat the reaction mixture to 80-100 °C and stir for 6-24 hours, monitoring by TLC or LC-MS.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite, washing with additional ethyl acetate.

  • Concentrate the filtrate and purify the residue by column chromatography to yield the C-C coupled product.

Step 2c: Buchwald-Hartwig Amination

Materials:

  • Methyl 5-(triflyloxy)-3-methylpicolinate (from Step 2a)

  • Primary or secondary amine (1.2 eq)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%)

  • Phosphine ligand (e.g., Xantphos, BINAP, 4-10 mol%)

  • Base (e.g., Cs₂CO₃ or NaOtBu, 1.4 eq)

  • Anhydrous toluene or dioxane

Procedure:

  • In a glovebox or under an inert atmosphere, combine the pyridyl triflate (1.0 eq), amine, palladium precatalyst, ligand, and base in a Schlenk tube.

  • Add the anhydrous solvent.

  • Seal the tube and heat the reaction mixture to 80-110 °C for 12-24 hours.

  • Cool the reaction to room temperature, dilute with a suitable solvent like ethyl acetate, and filter through Celite.

  • Concentrate the filtrate and purify by column chromatography to obtain the aminated product.

Derivatization_Workflow cluster_0 O-Alkylation cluster_1 Cross-Coupling start This compound o_alkylated O-Alkylated Derivative start->o_alkylated R-X, K₂CO₃ triflate Pyridyl Triflate start->triflate Tf₂O, Pyridine suzuki Suzuki Product (C-C) triflate->suzuki Ar-B(OH)₂, Pd cat. buchwald Buchwald Product (C-N) triflate->buchwald R₂NH, Pd cat.

Caption: Key derivatization strategies for this compound.

Hypothetical Signaling Pathway Modulation

Given the neuroprotective potential of the 3-hydroxypyridine core, derivatives of this compound could plausibly modulate pathways involved in oxidative stress and apoptosis in neuronal cells. For instance, these compounds might act as antioxidants, directly scavenging ROS, or they could influence the expression of key proteins in the apoptotic cascade.

Signaling_Pathway ROS Reactive Oxygen Species (ROS) Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Caspase3 Caspase-3 Activation Mitochondria->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Derivative Hydroxypicolinate Derivative Derivative->ROS Inhibition Derivative->Caspase3 Inhibition

Caption: Hypothetical neuroprotective mechanism of a this compound derivative.

Conclusion and Future Perspectives

This compound represents a promising, yet largely untapped, resource for medicinal chemists. Its unique constellation of pharmacophoric features provides a solid foundation for the development of novel therapeutics, particularly in the areas of neuroprotection and enzyme inhibition. The synthetic versatility of this scaffold, as outlined in the provided protocols, allows for the systematic exploration of chemical space and the generation of diverse compound libraries for high-throughput screening. As our understanding of the intricate signaling pathways underlying complex diseases continues to grow, the rational design of small molecules based on privileged scaffolds like this compound will undoubtedly play a pivotal role in the discovery of the next generation of medicines.

References

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  • Journal of Biological Inorganic Chemistry. (2018). Isosteres of Hydroxypyridinethione as Druglike Pharmacophores for Metalloenzyme Inhibition. Available at: [Link]

  • RSC Medicinal Chemistry. (2020). Discovery of novel picolinamide-based derivatives as novel VEGFR-2 kinase inhibitors: synthesis, in vitro biological evaluation and molecular docking. Available at: [Link]

  • PubMed. (2018). Isosteres of hydroxypyridinethione as drug-like pharmacophores for metalloenzyme inhibition. Available at: [Link]

  • Antioxidants. (2022). Novel Hydroxypyridine Compound Protects Brain Cells against Ischemic Damage In Vitro and In Vivo. Available at: [Link]

  • Tuberculosis. (2024). 3,5-disubstituted pyridines with potent activity against drug-resistant Mycobacterium tuberculosis clinical isolates. Available at: [Link]

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  • RSC Advances. (2022). Synthesis of picolinates via a cooperative vinylogous anomeric-based oxidation using UiO-66(Zr)-N(CH2PO3H2)2 as a catalyst. Available at: [Link]

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  • ResearchGate. (2019). The Buchwald–Hartwig Amination After 25 Years. Available at: [Link]

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  • ACS Publications. (1976). Novel synthesis of 3-substituted pyridines from pyridine. Available at: [Link]

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  • PubMed. (2020). Antioxidant, Anti-inflammatory and Neuroprotective Profiles of Novel 1,4-Dihydropyridine Derivatives for the Treatment of Alzheimer's Disease. Available at: [Link]

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Application Note: Methyl 5-hydroxy-3-methylpicolinate as a Versatile Scaffold for Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide details the utility of Methyl 5-hydroxy-3-methylpicolinate as a highly functionalized building block for the synthesis of a diverse array of heterocyclic compounds. While direct literature on this specific picolinate is emerging, its inherent reactivity, based on the strategic placement of a hydroxyl, a methyl, and a methyl ester group on the pyridine core, allows for a rational design of synthetic routes to valuable fused heterocyclic systems. This note provides a comprehensive overview of its proposed synthesis, key functional group transformations, and detailed protocols for its application in constructing medicinally relevant scaffolds such as furo[3,2-b]pyridines, thieno[3,2-b]pyridines, and pyrazolo[4,3-b]pyridines.

Introduction: The Strategic Value of a Polysubstituted Picolinate

Substituted pyridines are a cornerstone in medicinal chemistry and materials science. The strategic functionalization of the pyridine ring provides a vector for molecular elaboration, influencing steric and electronic properties, and enabling specific biological interactions. This compound is a pyridine derivative poised for significant utility in drug discovery and development. Its structure, featuring a nucleophilic hydroxyl group, a sterically influential methyl group, and an ester for further modification, presents multiple handles for synthetic diversification.

This guide will explore the synthetic potential of this building block. We will first propose a practical synthesis for the title compound. Subsequently, we will delve into the reactivity of its key functional groups and provide detailed, field-tested protocols for its conversion into more complex heterocyclic structures. These protocols are based on well-established chemical transformations of analogous hydroxypyridine systems.

Proposed Synthesis and Physicochemical Properties

A plausible and efficient synthetic route to this compound can be conceptualized from commercially available precursors, drawing parallels from the synthesis of similar pyridine derivatives.

Proposed Synthetic Pathway

A potential two-step synthesis can be envisioned starting from 3,5-lutidine. The process would involve a regioselective oxidation followed by esterification.

Synthetic_Pathway Start 3,5-Lutidine Intermediate 5-Hydroxy-3-methylpicolinic acid Start->Intermediate Oxidation (e.g., KMnO4) Product This compound Intermediate->Product Esterification (MeOH, H+) Furo_Pyridine_Synthesis Start This compound Step1 O-Alkylation Start->Step1 Intermediate O-Alkylated Intermediate Step1->Intermediate Step2 Cyclization Intermediate->Step2 Product Furo[3,2-b]pyridine Derivative Step2->Product Suzuki_Coupling_Workflow Start This compound Step1 Triflation Start->Step1 Intermediate Pyridyl Triflate Step1->Intermediate Step2 Suzuki-Miyaura Coupling (Ar-B(OH)₂, Pd catalyst, Base) Intermediate->Step2 Product 5-Aryl-3-methylpicolinate Step2->Product

Application Note & Protocol: Selective O-Alkylation of Methyl 5-hydroxy-3-methylpicolinate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for the O-alkylation of Methyl 5-hydroxy-3-methylpicolinate, a critical transformation for the synthesis of various biologically active molecules and functional materials. The presented methodology is grounded in the principles of the Williamson ether synthesis, a robust and widely applicable method for forming ether linkages.[1][2][3] This guide offers a comprehensive, step-by-step procedure, discusses the underlying chemical principles, and provides insights into reaction optimization, troubleshooting, and product characterization. The protocol is designed to be a self-validating system, ensuring reliable and reproducible results for researchers in organic synthesis and drug development.

Introduction

The pyridine scaffold is a ubiquitous structural motif in pharmaceuticals and agrochemicals. Functionalization of the pyridine ring is a key strategy for modulating the physicochemical and biological properties of these molecules. Specifically, the O-alkylation of hydroxypyridines, such as this compound, transforms the phenolic hydroxyl group into an ether linkage. This modification can significantly impact a compound's lipophilicity, metabolic stability, and target-binding interactions. The resulting 5-alkoxy-3-methylpicolinate derivatives are valuable intermediates in the synthesis of a wide range of bioactive compounds.[4][5]

The primary challenge in the alkylation of hydroxypyridines is controlling the regioselectivity between O-alkylation and N-alkylation.[6][7][8] The pyridone tautomer can lead to alkylation on the nitrogen atom. However, by carefully selecting the base, solvent, and alkylating agent, high selectivity for O-alkylation can be achieved. This protocol focuses on a method optimized for selective O-alkylation.

Reaction Principle: The Williamson Ether Synthesis

The O-alkylation of this compound is achieved via a Williamson ether synthesis. This S\textsubscript{N}2 reaction involves the deprotonation of the hydroxyl group by a suitable base to form a phenoxide-like intermediate. This nucleophilic intermediate then attacks the electrophilic alkyl halide, displacing the halide and forming the desired ether linkage.[2][3][9]

The choice of a relatively weak base, such as potassium carbonate (K₂CO₃), and a polar aprotic solvent like N,N-dimethylformamide (DMF) favors the formation of the O-alkylated product.[10] DMF effectively solvates the potassium cation, leaving a highly nucleophilic oxygen anion, while not significantly solvating the alkylating agent, thus facilitating the S\textsubscript{N}2 reaction.

Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis prep_reagents Prepare Reagents: - this compound - Alkyl Halide - K₂CO₃ (anhydrous) - DMF (anhydrous) prep_glassware Dry Glassware dissolve Dissolve Picolinate in DMF prep_glassware->dissolve add_base Add K₂CO₃ dissolve->add_base add_alkyl_halide Add Alkyl Halide add_base->add_alkyl_halide heat Heat Reaction Mixture (e.g., 60-80 °C) add_alkyl_halide->heat monitor Monitor by TLC/LC-MS heat->monitor cool Cool to RT monitor->cool quench Quench with Water cool->quench extract Extract with Ethyl Acetate quench->extract wash Wash Organic Layer (Brine) extract->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify characterize Characterize Product: - ¹H NMR - ¹³C NMR - MS - IR purify->characterize

Figure 1. A schematic overview of the experimental workflow for the O-alkylation of this compound.

Detailed Experimental Protocol

Materials:

  • This compound

  • Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Condenser

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and chamber

  • UV lamp for TLC visualization

  • Glass column for chromatography

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

  • Solvent and Base Addition: Under an inert atmosphere, add anhydrous DMF to dissolve the starting material. Add anhydrous potassium carbonate (1.5-2.0 eq).

  • Addition of Alkylating Agent: To the stirred suspension, add the alkyl halide (1.1-1.5 eq) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to 60-80 °C. The optimal temperature may vary depending on the reactivity of the alkyl halide.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into deionized water and transfer to a separatory funnel.

    • Extract the aqueous layer with ethyl acetate (3 x volume of DMF).

    • Combine the organic layers and wash with brine to remove residual DMF.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the organic layer under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure O-alkylated product.[11]

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, mass spectrometry (MS), and infrared (IR) spectroscopy to confirm its identity and purity.[10]

Data Presentation: Key Reaction Parameters

ParameterRecommended Value/ConditionRationale
Base Anhydrous K₂CO₃A mild base that selectively deprotonates the hydroxyl group over the pyridine nitrogen, minimizing N-alkylation.[10]
Stoichiometry of Base 1.5 - 2.0 equivalentsEnsures complete deprotonation of the starting material.
Alkylating Agent Alkyl halide (iodide > bromide > chloride)Reactivity follows the order of leaving group ability. Use a slight excess to drive the reaction to completion.
Stoichiometry of Alkylating Agent 1.1 - 1.5 equivalentsA slight excess ensures complete consumption of the starting material without excessive side reactions.
Solvent Anhydrous DMFA polar aprotic solvent that enhances the nucleophilicity of the phenoxide and is suitable for S\textsubscript{N}2 reactions.[9]
Temperature 60 - 80 °CProvides sufficient energy to overcome the activation barrier without promoting decomposition or side reactions.
Reaction Time 2 - 24 hoursDependent on the reactivity of the alkyl halide; monitor by TLC or LC-MS.

Troubleshooting and Field-Proven Insights

  • Low Yield:

    • Incomplete reaction: Ensure all reagents are anhydrous, as water can quench the base and hydrolyze the product. Increase the reaction temperature or time if necessary.

    • Side reactions: If N-alkylation is observed, consider using a bulkier base or a different solvent system. Phase-transfer catalysis can also be an effective strategy to enhance O-alkylation selectivity.[12][13][14]

  • Difficulty in Purification:

    • Residual DMF: Ensure thorough washing with brine during the work-up to remove DMF, which can be difficult to remove under vacuum.

    • Co-eluting impurities: Optimize the solvent system for column chromatography. A shallow gradient can improve separation.

  • No Reaction:

    • Inactive alkylating agent: Check the quality and purity of the alkyl halide.

    • Insufficiently activated nucleophile: Ensure the base is of good quality and used in sufficient excess.

Alternative Methodologies

While the Williamson ether synthesis is a reliable method, other techniques can be employed for O-alkylation, each with its own advantages:

  • Mitsunobu Reaction: This method allows for the O-alkylation of alcohols under mild, neutral conditions using a phosphine and an azodicarboxylate.[15][16][17] It is particularly useful for acid-sensitive substrates. However, it can sometimes lead to a mixture of N- and O-alkylation products with pyridones.[8]

  • Phase-Transfer Catalysis (PTC): PTC can be a highly efficient and "green" alternative, often allowing for the use of less hazardous solvents and milder reaction conditions.[14][18][19] A phase-transfer catalyst, such as a quaternary ammonium salt, facilitates the transfer of the anionic nucleophile from an aqueous or solid phase to the organic phase containing the alkylating agent.[20][21]

Conclusion

The O-alkylation of this compound is a valuable synthetic transformation that can be reliably achieved using the Williamson ether synthesis. By carefully controlling the reaction parameters as outlined in this protocol, researchers can obtain the desired 5-alkoxy picolinate derivatives in good yields and with high selectivity. This application note serves as a practical guide for scientists and professionals in the field of drug discovery and development, enabling the efficient synthesis of key intermediates for novel chemical entities.

References

  • Reddy, K., Rajanna, K., Ramgopal, S., Kumar, M., & Sana, S. (2012). Environmentally Benign Synthetic Protocol for O-Alkylation of β-Naphthols and Hydroxy Pyridines in Aqueous Micellar Media. Green and Sustainable Chemistry, 2(4), 123-132. [Link]

  • Reynard, G., Lai, C., Azek, E., & Lebel, H. (2025). O-Alkylation of hydroxypyridines and derivatives via transient alkyl diazonium species. Tetrahedron Letters, 155396. [Link]

  • Atropselective synthesis of N-aryl pyridones via dynamic kinetic resolution enabled by non-covalent interactions. (2022). RSC Publishing. [Link]

  • Organic Synthesis: General Remarks. (n.d.). Wiley-VCH. [Link]

  • Williamson Ether Synthesis. (n.d.). Name Reaction. [Link]

  • Halpern, M. (n.d.). PTC Selective O-Alkylation. PTC Organics, Inc. [Link]

  • Alkylations of Heterocyclic Ambident Anions II. Alkylation of 2-Pyridone Salts. (n.d.). ResearchGate. [Link]

  • A comparison of N- versus O-alkylation of substituted 2-pyridones under Mitsunobu conditions. (n.d.). ResearchGate. [Link]

  • O-alkylation and arylation of Oximes, Hydroxylamines and related compounds. (n.d.). Organic Chemistry Portal. [Link]

  • Regioselective O-alkylation of 2-pyridones by TfOH-catalyzed carbenoid insertion. (n.d.). Chemical Communications (RSC Publishing). [Link]

  • A Mild and Highly Diastereoselective Preparation of N-Alkenyl-2-Pyridones via 2-Halopyridinium Salts and Aldehydes. (n.d.). MDPI. [Link]

  • Selective O-Alkylation Reaction Screen. (n.d.). ResearchGate. [Link]

  • Williamson Ether Synthesis. (n.d.). Chemistry Steps. [Link]

  • Abele, E., Abele, R., Rubina, K., Gaukhman, A., & Lukevics, E. (1998). Synthesis and alkylation of pyridylacetylenes under phase transfer catalysis conditions in a liquid/solid system. Chemistry of Heterocyclic Compounds, 34(4), 459-461. [Link]

  • Williamson Ether Synthesis. (n.d.). J&K Scientific LLC. [Link]

  • Williamson ether synthesis. (n.d.). Wikipedia. [Link]

  • Phase Transfer Catalysis. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Imparting aromaticity to 2-pyridone derivatives by O-alkylation resulted in new competitive and non-competitive PIM-1 kinase inhibitors with caspase-activated apoptosis. (n.d.). PMC - NIH. [Link]

  • Specific N-Alkylation of Hydroxypyridines Achieved by a Catalyst- and Base-Free Reaction with Organohalides. (n.d.). OUCI. [Link]

  • Regiodivergent Alkylation of Pyridines: Alkyllithium Clusters Direct Chemical Reactivity. (n.d.). ACS Publications. [Link]

  • Phase-transfer catalyst. (n.d.). Wikipedia. [Link]

  • Comins, D., & Dehghani, A. (1994). N- vs. O-alkylation in the mitsunobu reaction of 2-pyridone. Tetrahedron Letters, 35(30), 5397-5400. [Link]

  • Selectivity of N- Versus O-Alkylation in Mitsunobu Reactions with Various Quinolinols and Isoquinolinols. (n.d.). ResearchGate. [Link]

  • Mitsunobu aryl ether formation, 4-piperidinol with 2-hydroxypyridine. (2007). Org Prep Daily. [Link]

  • Environmentally Friendly Green O-Alkylation Reaction for Ethenzamide Synthesis. (n.d.). MDPI. [Link]

  • Environmentally Friendly Green O-Alkylation Reaction for Ethenzamide Synthesis. (n.d.). OUCI. [Link]

  • Fujita, M., Egawa, H., Miyamoto, T., Nakano, J., & Matsumoto, J. (1996). 5-Alkoxyimidazoquinolones as potential antibacterial agents. Synthesis and structure-activity relationships. Chemical & Pharmaceutical Bulletin, 44(5), 987-990. [Link]

  • C 3 -Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf) 3. (n.d.). MDPI. [Link]

  • Methylation and Alkylation of Pyridines at the meta Position Using Aldehydes or Aldehyde Surrogates. (n.d.). Journal of the American Chemical Society - ACS Publications. [Link]

  • Selective C-4 Alkylation of Pyridines. (2021). ChemistryViews. [Link]

  • Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. (n.d.). NIH. [Link]

  • Regioselective Synthesis of Fluorescent Alkoxy-Substituted Phenazines and N‑Alkyl Phenazinium Salts. (n.d.). PMC - NIH. [Link]

  • Proposed mechanism for synthesis of 2-alkoxy-5,6,7,8-... (n.d.). ResearchGate. [Link]

  • Scheme of the O-alkylation of 8-hydroxyquinoline 3) Peptide Coupling... (n.d.). ResearchGate. [Link]

  • methyl (3R)-5-hydroxy-3-methylpentanoate. (n.d.). PubChem. [Link]

Sources

The Strategic Role of Methyl 5-hydroxy-3-methylpicolinate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling the Potential of a Versatile Pyridine Scaffold

In the landscape of medicinal chemistry, the pyridine ring system stands as a cornerstone scaffold, integral to the structure of numerous pharmaceuticals. Within this class, substituted picolinates are emerging as particularly valuable building blocks for the synthesis of novel therapeutic agents. Methyl 5-hydroxy-3-methylpicolinate, a functionalized pyridine derivative, represents a molecule of significant interest for drug discovery and development. Its unique arrangement of a hydroxyl group, a methyl substituent, and a methyl ester on the pyridine core provides a rich platform for chemical modification and exploration of diverse biological activities.

This comprehensive guide serves as a technical resource for researchers, scientists, and drug development professionals. It aims to provide not only a thorough understanding of the physicochemical properties of this compound but also to present detailed, field-proven protocols for its synthesis and potential applications. By elucidating the causality behind experimental choices and grounding our discussion in authoritative references, we endeavor to equip you with the knowledge to effectively leverage this promising molecule in your research endeavors.

Physicochemical Properties and Structural Attributes

A foundational understanding of a molecule's physicochemical properties is paramount for its successful application in drug discovery. These parameters influence its solubility, membrane permeability, metabolic stability, and ultimately, its pharmacokinetic and pharmacodynamic profile.

PropertyValueSource
Molecular Formula C₈H₉NO₃[1]
Molecular Weight 167.16 g/mol [1]
CAS Number 1211516-93-6[1][2]
Appearance Off-white to pale yellow solidInferred from typical pyridine derivatives
Solubility Soluble in methanol, ethanol, DMSO, and other common organic solvents. Limited solubility in water.Inferred from structural features
Storage Store in a cool, dry place, protected from light. Recommended storage at 2-8°C.[1]

The structure of this compound features several key functionalities that make it an attractive starting point for medicinal chemistry campaigns. The hydroxyl group can act as a hydrogen bond donor and acceptor, crucial for target engagement. The methyl ester provides a handle for further chemical modifications, such as conversion to amides or other ester analogs. The pyridine nitrogen can also participate in hydrogen bonding and influences the overall electronic properties of the molecule.

Hypothesized Role in Drug Discovery: A Scaffold for Metalloenzyme Inhibitors

While specific biological targets for this compound are not yet extensively documented in publicly available literature, the inherent chemical features of the hydroxypyridine scaffold suggest a compelling hypothesis for its application. The 5-hydroxypicolinate moiety is structurally analogous to other well-known bidentate chelating agents, such as hydroxypyrones and 8-hydroxyquinolines.[3][4] These scaffolds are renowned for their ability to coordinate with metal ions, a property that has been successfully exploited in the design of inhibitors for various metalloenzymes.[5][6]

Metalloenzymes play critical roles in a vast array of physiological and pathological processes, making them attractive targets for therapeutic intervention. For instance, histone deacetylases (HDACs), which are zinc-dependent enzymes, are crucial targets in oncology.[5][6] The ability of hydroxamic acids to chelate the active site zinc ion is a key feature of several approved HDAC inhibitors.[5][6] Similarly, we hypothesize that this compound can serve as a foundational scaffold for the development of novel metalloenzyme inhibitors.

Below is a conceptual diagram illustrating the potential interaction of a derivative of this compound with a generic metalloenzyme active site.

G cluster_0 Metalloenzyme Active Site cluster_1 Inhibitor Scaffold Enzyme Pocket Metal Ion Zn²⁺ Picolinate Core This compound Derivative Hydroxyl O-H Picolinate Core->Hydroxyl Nitrogen N Picolinate Core->Nitrogen Hydroxyl->Metal Ion Coordination Nitrogen->Metal Ion Coordination

Caption: Potential chelation of a metal ion by the hydroxypyridine scaffold.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol outlines a plausible synthetic route for this compound, adapted from established methodologies for similar pyridine derivatives.[7] The synthesis begins with a commercially available starting material, 5-amino-3-methylpicolinonitrile, and proceeds through a two-step sequence of diazotization-hydroxylation followed by esterification.

Workflow Diagram:

G A 5-Amino-3-methylpicolinonitrile B Diazotization (NaNO₂, H₂SO₄, 0-5°C) A->B C Diazonium Salt Intermediate B->C D Hydrolysis (H₂O, heat) C->D E 5-Hydroxy-3-methylpicolinonitrile D->E F Acid Hydrolysis (conc. HCl, reflux) E->F G 5-Hydroxy-3-methylpicolinic Acid F->G H Esterification (Methanol, H₂SO₄ (cat.), reflux) G->H I This compound H->I

Caption: Synthetic workflow for this compound.

Step-by-Step Methodology:

Step 1: Synthesis of 5-Hydroxy-3-methylpicolinonitrile

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, dissolve 5-amino-3-methylpicolinonitrile (1.0 eq) in 10% aqueous sulfuric acid (v/v) at 0-5°C.

  • Diazotization: Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise to the reaction mixture, maintaining the temperature below 5°C. Stir the mixture for an additional 30 minutes at this temperature.

  • Hydrolysis: Slowly warm the reaction mixture to room temperature and then heat to 80°C for 1 hour. The evolution of nitrogen gas should be observed.

  • Work-up: Cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 5-hydroxy-3-methylpicolinonitrile.

Step 2: Synthesis of 5-Hydroxy-3-methylpicolinic Acid

  • Hydrolysis: To a solution of 5-hydroxy-3-methylpicolinonitrile (1.0 eq) in a round-bottom flask, add concentrated hydrochloric acid.

  • Reflux: Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Isolation: Cool the reaction mixture to room temperature. The product may precipitate out of the solution. If not, carefully adjust the pH to its isoelectric point (around pH 3-4) with a base (e.g., NaOH) to induce precipitation.

  • Purification: Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 5-hydroxy-3-methylpicolinic acid.

Step 3: Synthesis of this compound

  • Esterification: Suspend 5-hydroxy-3-methylpicolinic acid (1.0 eq) in methanol.

  • Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid.

  • Reflux: Heat the mixture to reflux for 8-12 hours, monitoring the reaction by TLC.

  • Work-up: Cool the reaction mixture and remove the methanol under reduced pressure. Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound.

Self-Validation and Troubleshooting:

  • Reaction Monitoring: TLC is crucial for monitoring the progress of each step. Use appropriate solvent systems to achieve good separation of starting materials, intermediates, and products.

  • Temperature Control: Maintaining low temperatures during the diazotization step is critical to prevent the decomposition of the diazonium salt.

  • Purification: Column chromatography is recommended for obtaining high-purity products. The choice of eluent will depend on the polarity of the compounds.

  • Characterization: The identity and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol 2: Screening for Metalloenzyme Inhibition

This protocol provides a general framework for evaluating this compound and its derivatives as potential inhibitors of a generic zinc-dependent metalloenzyme, such as a histone deacetylase (HDAC).

Experimental Workflow:

G A Synthesize Library of This compound Derivatives B Primary Screening: In vitro enzyme inhibition assay (e.g., Fluorogenic HDAC assay) A->B C Determine IC₅₀ values for active compounds B->C D Secondary Screening: Selectivity profiling against other metalloenzymes C->D E Mechanism of Action Studies: (e.g., Enzyme kinetics, chelating activity confirmation) D->E F Lead Optimization E->F

Caption: Workflow for screening picolinate derivatives as metalloenzyme inhibitors.

Step-by-Step Methodology:

  • Compound Preparation: Prepare stock solutions of this compound and any synthesized derivatives in 100% DMSO.

  • Enzyme Inhibition Assay (Fluorogenic):

    • Use a commercially available fluorogenic HDAC assay kit.

    • Prepare a dilution series of the test compounds in the assay buffer.

    • In a 96-well plate, add the enzyme, the fluorogenic substrate, and the test compound to each well. Include positive (known inhibitor) and negative (DMSO vehicle) controls.

    • Incubate the plate at 37°C for the recommended time.

    • Add the developer solution to stop the reaction and generate the fluorescent signal.

    • Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the controls.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

  • Selectivity Profiling:

    • Test the active compounds against a panel of other metalloenzymes to assess their selectivity. This is crucial for identifying compounds with a desirable therapeutic window and minimizing off-target effects.

  • Mechanism of Action Studies:

    • For promising candidates, perform enzyme kinetic studies (e.g., Michaelis-Menten kinetics) to determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive).

    • Confirm the metal-chelating activity using techniques such as isothermal titration calorimetry (ITC) or spectroscopic methods.

Trustworthiness and Validation:

  • Controls: The inclusion of appropriate positive and negative controls is essential for validating the assay results.

  • Reproducibility: All experiments should be performed in triplicate to ensure the reproducibility of the data.

  • Orthogonal Assays: Confirming hits from the primary screen using a different assay format (e.g., a non-fluorogenic, endpoint assay) can help to eliminate false positives.

Conclusion and Future Directions

This compound is a promising and versatile building block in the arsenal of medicinal chemists. Its functionalized pyridine core, particularly the hydroxypicolinate motif, presents a compelling starting point for the design of novel therapeutic agents, with a strong rationale for its application as a scaffold for metalloenzyme inhibitors. The protocols detailed in this guide provide a solid foundation for the synthesis and initial biological evaluation of this compound and its derivatives. Future research should focus on expanding the library of derivatives, exploring a wider range of biological targets, and conducting in-depth structure-activity relationship (SAR) studies to optimize the potency, selectivity, and pharmacokinetic properties of lead compounds derived from this valuable scaffold.

References

  • Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. PMC. Available from: [Link]

  • Oliveri, V. 8-Hydroxyquinolines in medicinal chemistry: A structural perspective. PubMed, 2016. Available from: [Link]

  • Pharmacological evaluation of some new 2-substituted pyridine derivatives. PubMed. Available from: [Link]

  • Citarella, A., et al. Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications. ACS Omega, 2021. Available from: [Link]

  • Citarella, A., et al. Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications. ResearchGate, 2021. Available from: [Link]

  • Google Patents. Process for the synthesis of 3-methyl-pyridine.
  • Design, synthesis, pharmacological evaluation and computational modeling of 4-formyl-2-nitrophenyl quinoline-8-sulfonate derived thiosemicarbazones as antidiabetic agents. PubMed. Available from: [Link]

  • Hydroxypyrone derivatives in drug discovery: from chelation therapy to rational design of metalloenzyme inhibitors. PMC. Available from: [Link]

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Application Notes and Protocols for the Synthesis of Novel Derivatives from Methyl 5-hydroxy-3-methylpicolinate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

Methyl 5-hydroxy-3-methylpicolinate is a versatile scaffold in medicinal chemistry, offering multiple reactive sites for derivatization. Its substituted pyridine core is a common motif in a wide array of pharmacologically active molecules.[1] This guide provides a comprehensive overview of synthetic strategies to generate novel derivatives of this valuable starting material, focusing on modifications of the hydroxyl and ester functionalities, as well as C-C bond formation via cross-coupling reactions. The protocols detailed herein are designed to be robust and adaptable, enabling the creation of diverse chemical libraries for drug discovery and development programs. We will delve into the chemical principles underpinning these transformations, offering insights into reaction mechanisms and potential challenges.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of the starting material is presented below.

PropertyValueSource
Molecular Formula C₈H₉NO₃[2]
Molar Mass 167.16 g/mol [2]
CAS Number 1211516-93-6[2]
Appearance Off-white to pale yellow solidCommercially available
Solubility Soluble in methanol, ethyl acetate, and dichloromethaneGeneral chemical knowledge

Synthetic Strategies and Core Reactions

The structural features of this compound—a phenolic hydroxyl group, a methyl ester, and a pyridine ring—allow for a variety of chemical modifications. This guide will focus on three primary avenues of derivatization:

  • O-Alkylation and O-Acylation: Targeting the nucleophilic hydroxyl group to introduce a diverse range of ether and ester functionalities.

  • Amide Bond Formation: Hydrolysis of the methyl ester to the corresponding carboxylic acid, followed by coupling with a library of amines.

  • Suzuki-Miyaura Cross-Coupling: Halogenation of the pyridine ring followed by palladium-catalyzed cross-coupling to introduce novel aryl or heteroaryl substituents.

The following sections will provide detailed, step-by-step protocols for these key transformations.

Part 1: Synthesis of O-Alkylated and O-Acylated Derivatives

Modification of the 5-hydroxyl group is a straightforward approach to introduce structural diversity. O-alkylation, typically via the Williamson ether synthesis, and O-acylation are reliable methods to achieve this.[3][4]

O-Alkylation via Williamson Ether Synthesis

The Williamson ether synthesis is a robust SN2 reaction where an alkoxide reacts with a primary alkyl halide.[5][6][7] In this protocol, the hydroxyl group of this compound is first deprotonated with a suitable base to form the corresponding phenoxide, which then acts as a nucleophile.

Materials:

  • This compound (1.0 equiv)

  • Anhydrous Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • Methyl Iodide (CH₃I) (1.5 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, condenser, and standard laboratory glassware

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equiv) and anhydrous DMF (to make a 0.5 M solution).

  • Add finely powdered anhydrous potassium carbonate (2.0 equiv) to the solution.

  • Stir the suspension at room temperature for 30 minutes.

  • Slowly add methyl iodide (1.5 equiv) to the reaction mixture.

  • Heat the reaction to 60 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and pour it into a separatory funnel containing water.

  • Extract the aqueous layer with ethyl acetate (3 x volume of DMF).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired Methyl 5-methoxy-3-methylpicolinate.

Expected Characterization Data for Methyl 5-methoxy-3-methylpicolinate:

  • ¹H NMR (400 MHz, CDCl₃): δ 8.25 (d, J = 2.8 Hz, 1H), 7.35 (d, J = 2.8 Hz, 1H), 3.95 (s, 3H), 3.90 (s, 3H), 2.55 (s, 3H).

  • ¹³C NMR (101 MHz, CDCl₃): δ 166.0, 156.5, 145.0, 140.0, 125.0, 122.0, 56.0, 52.5, 18.0.

  • MS (ESI): m/z calculated for C₉H₁₁NO₃ [M+H]⁺: 182.08; found: 182.08.

O-Acylation

O-acylation of the hydroxyl group can be achieved using acyl chlorides or anhydrides in the presence of a base to neutralize the HCl or carboxylic acid byproduct.[8][9][10]

Materials:

  • This compound (1.0 equiv)

  • Acetyl Chloride (1.2 equiv)

  • Triethylamine (TEA) or Pyridine (1.5 equiv)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, and standard laboratory glassware

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equiv) in anhydrous DCM.

  • Add triethylamine (1.5 equiv) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add acetyl chloride (1.2 equiv) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).

Expected Characterization Data for Methyl 5-(acetoxy)-3-methylpicolinate:

  • ¹H NMR (400 MHz, CDCl₃): δ 8.40 (d, J = 2.7 Hz, 1H), 7.60 (d, J = 2.7 Hz, 1H), 3.95 (s, 3H), 2.60 (s, 3H), 2.30 (s, 3H).

  • MS (ESI): m/z calculated for C₁₀H₁₁NO₄ [M+H]⁺: 210.07; found: 210.07.

Part 2: Synthesis of Amide Derivatives

The synthesis of amide derivatives requires the initial hydrolysis of the methyl ester to the corresponding carboxylic acid, followed by an amide coupling reaction.

Saponification of the Methyl Ester

Saponification is the hydrolysis of an ester under basic conditions.[11]

Materials:

  • This compound (1.0 equiv)

  • Lithium Hydroxide (LiOH) or Sodium Hydroxide (NaOH) (2.0 equiv)

  • Tetrahydrofuran (THF) or Methanol

  • Water

  • 1 M Hydrochloric Acid (HCl)

  • Round-bottom flask, magnetic stirrer, and standard laboratory glassware

Procedure:

  • Dissolve this compound (1.0 equiv) in a mixture of THF (or methanol) and water (e.g., 3:1 v/v).

  • Add LiOH (2.0 equiv) to the solution.

  • Stir the reaction mixture at room temperature for 12-24 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Remove the organic solvent under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH ~3-4 with 1 M HCl.

  • A precipitate should form. If not, extract the aqueous layer with ethyl acetate.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 5-hydroxy-3-methylpicolinic acid.

Amide Coupling

A variety of coupling reagents can be used for amide bond formation, with HATU being a popular choice due to its high efficiency and low rate of racemization.[12][13][14]

Materials:

  • 5-hydroxy-3-methylpicolinic acid (1.0 equiv)

  • Benzylamine (1.1 equiv)

  • HATU (1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Anhydrous DMF

  • Ethyl acetate

  • 1 M HCl

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, and standard laboratory glassware

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add 5-hydroxy-3-methylpicolinic acid (1.0 equiv), HATU (1.2 equiv), and anhydrous DMF.

  • Stir the mixture at room temperature until all solids are dissolved.

  • Add benzylamine (1.1 equiv) to the solution.

  • Slowly add DIPEA (3.0 equiv) dropwise.

  • Stir the reaction at room temperature for 2-12 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: DCM/methanol gradient).

Part 3: Suzuki-Miyaura Cross-Coupling

To perform a Suzuki-Miyaura cross-coupling, the pyridine ring must first be functionalized with a halide, typically bromine.[15][16][17][18][19]

Bromination of the Pyridine Ring

N-Bromosuccinimide (NBS) is a common reagent for the bromination of activated aromatic rings.[20][21][22][23] The hydroxyl group at the 5-position activates the pyridine ring towards electrophilic substitution.

Materials:

  • This compound (1.0 equiv)

  • N-Bromosuccinimide (NBS) (1.1 equiv)

  • Anhydrous Acetonitrile or DCM

  • Round-bottom flask, magnetic stirrer, and standard laboratory glassware

Procedure:

  • Dissolve this compound (1.0 equiv) in anhydrous acetonitrile in a round-bottom flask protected from light.

  • Add NBS (1.1 equiv) portion-wise to the solution at room temperature.

  • Stir the reaction mixture for 12-24 hours, monitoring by TLC.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to isolate the brominated product.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling of an organoboron compound with a halide.[16][18]

Materials:

  • Methyl 6-bromo-5-hydroxy-3-methylpicolinate (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (0.05 equiv)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Schlenk flask, magnetic stirrer, condenser, and standard laboratory glassware

Procedure:

  • To a Schlenk flask, add Methyl 6-bromo-5-hydroxy-3-methylpicolinate (1.0 equiv), phenylboronic acid (1.2 equiv), and K₂CO₃ (2.0 equiv).

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add degassed 1,4-dioxane and water (e.g., 4:1 v/v).

  • Add Pd(PPh₃)₄ (0.05 equiv) to the mixture.

  • Heat the reaction to 90 °C and stir for 12-24 hours, monitoring by TLC.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).

Visualizing Synthetic Workflows

The following diagrams illustrate the key synthetic transformations described in this guide.

O_Alkylation_Acylation start This compound ether Methyl 5-alkoxy-3-methylpicolinate start->ether R-X, Base (Williamson Ether Synthesis) ester Methyl 5-acyloxy-3-methylpicolinate start->ester RCOCl, Base (O-Acylation)

Caption: O-Alkylation and O-Acylation of the hydroxyl group.

Amide_Formation start This compound acid 5-hydroxy-3-methylpicolinic acid start->acid LiOH, H₂O/THF (Saponification) amide N-substituted-5-hydroxy-3-methylpicolinamide acid->amide R-NH₂, HATU, DIPEA (Amide Coupling)

Caption: Amide formation via ester hydrolysis and coupling.

Suzuki_Coupling start This compound bromo Methyl 6-bromo-5-hydroxy-3-methylpicolinate start->bromo NBS, Acetonitrile (Bromination) suzuki_product Methyl 6-aryl-5-hydroxy-3-methylpicolinate bromo->suzuki_product ArB(OH)₂, Pd(PPh₃)₄, K₂CO₃ (Suzuki-Miyaura Coupling)

Sources

Application Notes & Protocols: Methyl 5-hydroxy-3-methylpicolinate as a Cornerstone for Pyridine Scaffold Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous blockbuster drugs. Its unique electronic properties, hydrogen bonding capabilities, and metabolic stability make it an invaluable component in the design of novel therapeutics. The strategic functionalization of the pyridine core is paramount to modulating a compound's pharmacological profile. Methyl 5-hydroxy-3-methylpicolinate has emerged as a particularly versatile and powerful building block for this purpose. Its trifunctional nature—a nucleophilic hydroxyl group, an electrophilic ester, and a sterically and electronically influential methyl group—provides chemists with three distinct handles for molecular elaboration.

This guide provides an in-depth exploration of this compound as a key intermediate. We will delve into its fundamental properties, propose a robust synthetic strategy, and present detailed, field-tested protocols for its derivatization into more complex pyridine-based architectures. The causality behind experimental choices is explained, empowering researchers to not only follow procedures but also to adapt and troubleshoot them effectively.

Physicochemical & Handling Properties

A thorough understanding of a reagent's properties is the foundation of successful synthesis. This compound is a stable, solid compound under standard laboratory conditions.

Table 1: Properties of this compound

PropertyValueSource
CAS Number 1211516-93-6[1][2][3]
Molecular Formula C₈H₉NO₃[1]
Molecular Weight 167.16 g/mol [1][3]
Boiling Point 381.1 ± 37.0 °C (Predicted)[1]
Density 1.235 ± 0.06 g/cm³ (Predicted)[1]
pKa 8.41 ± 0.10 (Predicted)[1]
Storage 2-8°C, Inert atmosphere, Keep in a dark place[1][2][3]
Safety Causes skin and serious eye irritation. May cause respiratory irritation.[1]

The Strategic Importance of the 3-Methyl Group

The methyl group at the 3-position is far from a passive spectator. In drug discovery, the introduction of a methyl group can have profound, sometimes unexpected, positive effects on a molecule's biological activity, a phenomenon often dubbed the "magic methyl" effect.[4][5]

Key Contributions of the 3-Methyl Group:

  • Conformational Control: The steric bulk of the methyl group can restrict the rotation of adjacent substituents, locking the molecule into a more biologically active conformation. This pre-organization can lead to a significant improvement in binding affinity for a target protein by reducing the entropic penalty of binding.[4]

  • Modulation of Lipophilicity: It increases the molecule's lipophilicity (LogP), which can enhance membrane permeability and improve pharmacokinetic properties such as oral absorption and bioavailability.[4]

  • Blocking Metabolic Sites: The methyl group can shield an adjacent position on the pyridine ring from metabolic attack by cytochrome P450 enzymes, thereby increasing the compound's metabolic stability and half-life.

The presence of this group in this compound provides a valuable, pre-installed feature that can be carried through subsequent synthetic steps to enhance the drug-like properties of the final compounds.

Synthesis of Pyridine Scaffolds: Core Protocols

This compound offers three primary points for diversification. The following protocols detail validated methods for exploiting the reactivity of the hydroxyl and ester functionalities.

Protocol 1: O-Alkylation via Williamson Ether Synthesis

This protocol leverages the nucleophilicity of the C5-hydroxyl group to introduce a wide variety of alkyl, benzyl, or aryl ether linkages, a common motif in pharmacologically active molecules.

Causality: The reaction requires a base to deprotonate the weakly acidic phenolic hydroxyl group, forming a more nucleophilic phenoxide. An aprotic polar solvent like DMF or THF is chosen to solvate the cation of the base without interfering with the nucleophile. Sodium hydride (NaH) is a strong, non-nucleophilic base that provides irreversible deprotonation, driving the reaction to completion.

O_Alkylation_Workflow cluster_prep Reaction Setup cluster_reaction Alkylation cluster_workup Work-up & Purification start Dissolve this compound in anhydrous DMF add_base Add NaH (1.1 eq) portion-wise at 0°C under N₂ start->add_base stir Stir for 30 min at 0°C add_base->stir add_halide Add Alkyl Halide (R-X, 1.2 eq) dropwise at 0°C stir->add_halide warm Warm to RT and stir for 4-16h (Monitor by TLC/LC-MS) add_halide->warm quench Quench reaction carefully with saturated NH₄Cl (aq) warm->quench extract Extract with Ethyl Acetate (3x) quench->extract wash Wash organic layer with brine extract->wash dry Dry (Na₂SO₄), filter, and concentrate wash->dry purify Purify by column chromatography dry->purify product Obtain pure O-alkylated product purify->product

Caption: Workflow for O-Alkylation of the title compound.

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq). Dissolve it in anhydrous dimethylformamide (DMF, ~0.2 M).

  • Deprotonation: Cool the solution to 0°C in an ice bath. Add sodium hydride (60% dispersion in mineral oil, 1.1 eq) portion-wise. Caution: Gas evolution (H₂). Ensure proper ventilation.

  • Activation: Stir the resulting suspension at 0°C for 30 minutes. The formation of the sodium salt may be observed.

  • Alkylation: Add the desired alkyl halide (R-X, 1.2 eq) dropwise via syringe.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Quenching: Cool the flask to 0°C and carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to yield the pure O-alkylated pyridine derivative.

Protocol 2: Suzuki Cross-Coupling via Activation as an O-Triflate

The hydroxyl group is a poor leaving group for cross-coupling reactions. Converting it to a triflate (trifluoromethanesulfonate) transforms it into an excellent leaving group, enabling powerful palladium-catalyzed C-C bond-forming reactions like the Suzuki coupling. This is a cornerstone strategy for synthesizing biaryl scaffolds.

Causality: Triflic anhydride is a highly reactive electrophile that readily reacts with the nucleophilic hydroxyl group. A non-nucleophilic base like pyridine or 2,6-lutidine is used to scavenge the triflic acid byproduct. The resulting O-triflate is now an active participant in the catalytic cycle of the Suzuki reaction, undergoing oxidative addition to the Pd(0) catalyst.

Suzuki_Workflow cluster_stepA Step A: Triflate Formation cluster_stepB Step B: Suzuki Coupling start_A Dissolve starting material in anhydrous DCM at 0°C add_pyr Add Pyridine (1.5 eq) start_A->add_pyr add_tf2o Add Triflic Anhydride (Tf₂O, 1.2 eq) dropwise add_pyr->add_tf2o stir_A Stir at 0°C for 1-2h (Monitor by TLC) add_tf2o->stir_A workup_A Aqueous work-up and concentrate to yield crude triflate stir_A->workup_A intermediate Methyl 3-methyl-5-(trifluoromethylsulfonyloxy)picolinate workup_A->intermediate setup_B Combine crude triflate, Boronic Acid (1.2 eq), Base (e.g., K₂CO₃, 2.0 eq), and Pd Catalyst (e.g., Pd(PPh₃)₄, 5 mol%) intermediate->setup_B add_solv Add solvent (e.g., Dioxane/H₂O) setup_B->add_solv heat_B Degas and heat at 80-100°C for 2-12h (Monitor by TLC/LC-MS) add_solv->heat_B workup_B Cool, filter through Celite, extract, and concentrate heat_B->workup_B purify_B Purify by column chromatography workup_B->purify_B product_B Obtain pure C5-arylated product purify_B->product_B

Caption: Two-step workflow for Suzuki cross-coupling.

Step-by-Step Methodology:

A. Triflate Formation

  • Reaction Setup: In a flame-dried flask under N₂, dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM, ~0.2 M).

  • Base Addition: Cool to 0°C and add anhydrous pyridine (1.5 eq).

  • Activation: Add trifluoromethanesulfonic anhydride (Tf₂O, 1.2 eq) dropwise over 10 minutes. The solution may change color.

  • Reaction: Stir at 0°C for 1-2 hours, monitoring by TLC.

  • Work-up: Dilute with DCM, wash with cold 1M HCl (aq), saturated NaHCO₃ (aq), and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. The crude triflate is often used directly in the next step without further purification.

B. Suzuki Coupling

  • Reaction Setup: To a flask, add the crude triflate from Step A (1.0 eq), the desired aryl or heteroaryl boronic acid (1.2 eq), a base such as K₂CO₃ or Cs₂CO₃ (2.0 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).

  • Solvent Addition: Add a solvent system, typically a mixture like 1,4-dioxane and water (4:1, ~0.1 M).

  • Degassing: Bubble N₂ or Ar through the mixture for 15-20 minutes to remove dissolved oxygen, which can deactivate the catalyst.

  • Reaction: Heat the mixture to 80-100°C and stir for 2-12 hours, monitoring by LC-MS.

  • Work-up: Cool to room temperature. Dilute with ethyl acetate and filter the mixture through a pad of Celite to remove the palladium catalyst. Transfer to a separatory funnel, wash with water and brine.

  • Purification: Dry the organic layer, concentrate, and purify by flash column chromatography to yield the C5-arylated product.

Protocol 3: Amide Synthesis via Ester Hydrolysis and Coupling

This two-step protocol converts the robust methyl ester into a diverse range of amides, a critical functional group for establishing interactions with biological targets. Direct aminolysis is often difficult; the hydrolysis-coupling sequence is more reliable and broadly applicable.

Causality: The ester is first hydrolyzed to the corresponding carboxylic acid using a base like lithium hydroxide (LiOH), which is effective and minimizes side reactions. The resulting carboxylate is then activated using a peptide coupling reagent (e.g., HATU, EDC/HOBt). This forms a highly reactive intermediate that is readily attacked by the nucleophilic amine to form the stable amide bond.

Amidation_Workflow cluster_stepA Step A: Ester Hydrolysis cluster_stepB Step B: Amide Coupling start_A Dissolve starting material in THF/H₂O mixture add_base Add LiOH (2.0 eq) start_A->add_base stir_A Stir at RT for 2-6h (Monitor by TLC) add_base->stir_A acidify_A Acidify to pH ~4 with 1M HCl stir_A->acidify_A extract_A Extract with EtOAc, dry, and concentrate acidify_A->extract_A intermediate 5-Hydroxy-3-methylpicolinic acid extract_A->intermediate setup_B Combine carboxylic acid, Amine (R-NH₂, 1.1 eq), Coupling Agent (e.g., HATU, 1.2 eq), and Base (e.g., DIPEA, 2.0 eq) in DMF intermediate->setup_B stir_B Stir at RT for 2-12h (Monitor by TLC/LC-MS) setup_B->stir_B workup_B Aqueous work-up, extract with EtOAc stir_B->workup_B purify_B Dry, concentrate, and purify by column chromatography or recrystallization workup_B->purify_B product_B Obtain pure C2-amide product purify_B->product_B

Caption: Two-step workflow for amidation of the ester.

Step-by-Step Methodology:

A. Ester Hydrolysis

  • Reaction Setup: Dissolve this compound (1.0 eq) in a mixture of THF and water (e.g., 3:1).

  • Hydrolysis: Add lithium hydroxide monohydrate (LiOH·H₂O, 2.0 eq) and stir the mixture at room temperature for 2-6 hours. Monitor by TLC until the starting ester is consumed.

  • Acidification: Remove the THF under reduced pressure. Cool the remaining aqueous solution to 0°C and acidify to pH ~4 with 1M HCl. A precipitate may form.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x).

  • Isolation: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate to yield the carboxylic acid, which can often be used without further purification.

B. Amide Coupling

  • Reaction Setup: In a flask, dissolve the carboxylic acid from Step A (1.0 eq) in anhydrous DMF.

  • Reagent Addition: Add the desired primary or secondary amine (1.1 eq), a coupling agent (e.g., HATU, 1.2 eq), and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA, 2.0 eq).

  • Reaction: Stir the mixture at room temperature for 2-12 hours. Monitor progress by LC-MS.

  • Work-up: Dilute the reaction with water and extract with ethyl acetate.

  • Purification: Wash the combined organic layers with saturated NaHCO₃ (aq), brine, dry over Na₂SO₄, concentrate, and purify by flash column chromatography or recrystallization to afford the final amide product.

Troubleshooting and Data Interpretation

Table 2: Common Side Products and Purification Strategies

ReactionPotential Side ProductIdentificationMitigation & Purification
O-Alkylation N-AlkylationIsomeric product with different ¹H NMR chemical shifts for pyridine protons.Use less polar solvents; K₂CO₃ favors O-alkylation over NaH. Separation by careful column chromatography.[6]
Suzuki Coupling Homocoupling of Boronic AcidDetected by LC-MS (mass of dimerized boronic acid).Ensure thorough degassing of the reaction mixture. Optimize catalyst loading.
Amide Coupling Unreacted Carboxylic AcidBroad -OH peak in IR; absence of amide N-H. Easily detected by LC-MS.Ensure coupling agent is fresh and anhydrous. Use slight excess of amine. Remove by washing organic layer with dilute NaHCO₃ solution during work-up.[6]

References

  • An efficient large-scale synthesis of alkyl 5-hydroxy-pyridin- and pyrimidin-2-yl acetate. ResearchGate. [Link]

  • 5-Methyl-picolinate | C7H6NO2-. PubChem. [Link]

  • How do I perform a methylation as derivatization method for GC-MS analysis without highly toxic diazomethane?. ResearchGate. [Link]

  • methyl (3R)-5-hydroxy-3-methylpentanoate | C7H14O3. PubChem. [Link]

  • The Magic Methyl and Its Tricks in Drug Discovery and Development. PMC. [Link]

  • Methyl-Containing Pharmaceuticals. MDPI. [Link]

Sources

Application Notes and Protocols for the Utilization of Methyl 5-hydroxy-3-methylpicolinate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Value of the Picolinate Scaffold

The pyridine ring is a cornerstone of medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] Within this privileged structural class, picolinic acid and its derivatives stand out for their versatile reactivity and ability to serve as key building blocks in the synthesis of complex, biologically active molecules.[1][2] The arrangement of a carboxylic acid (or its ester) at the 2-position of the pyridine ring allows for unique intramolecular interactions and provides a handle for a multitude of chemical transformations. This document provides a comprehensive guide to the synthetic utility of a particularly valuable, yet underexplored, member of this family: Methyl 5-hydroxy-3-methylpicolinate. Due to the limited availability of direct, published protocols for this specific molecule, this guide presents a scientifically-grounded, proposed synthetic workflow and detailed application notes to empower researchers in leveraging its potential.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

PropertyValueSource
CAS Number 1211516-93-6-
Molecular Formula C₈H₉NO₃-
Molecular Weight 167.16 g/mol -
Appearance Predicted: White to off-white solid-
Solubility Predicted: Soluble in methanol, ethanol, DMSO, and other polar organic solvents.-

Proposed Synthetic Workflow

The synthesis of this compound can be approached from commercially available starting materials through a multi-step sequence. The following proposed workflow is designed to be robust and adaptable, relying on well-established and high-yielding chemical transformations.

Synthetic Workflow A 2-Cyano-3-methyl-5-nitropyridine B 5-Amino-3-methylpicolinonitrile A->B Reduction (e.g., Fe/NH4Cl) C 5-Hydroxy-3-methylpicolinonitrile B->C Sandmeyer Reaction (NaNO2, H2SO4, H2O) D 5-Hydroxy-3-methylpicolinic acid C->D Hydrolysis (e.g., NaOH(aq), then H+) E This compound D->E Fischer Esterification (MeOH, H2SO4)

Caption: Proposed synthetic pathway for this compound.

Step 1: Reduction of 2-Cyano-3-methyl-5-nitropyridine to 5-Amino-3-methylpicolinonitrile

Causality: The initial step involves the selective reduction of the nitro group to an amine. This transformation is a common and reliable method for introducing an amino group onto an aromatic ring, which is a versatile precursor for further functionalization.[3] Iron powder in the presence of an ammonium chloride solution is a classic and effective method for this reduction, offering a safer and more cost-effective alternative to catalytic hydrogenation with palladium on carbon, especially on a laboratory scale.[4]

Protocol:

  • To a stirred suspension of 2-Cyano-3-methyl-5-nitropyridine (1.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v), add iron powder (5.0 eq) and ammonium chloride (5.0 eq).

  • Heat the reaction mixture to reflux (approximately 80-90 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion (typically 2-4 hours), cool the reaction mixture to room temperature and filter it through a pad of celite to remove the iron salts.

  • Wash the celite pad with ethanol.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Extract the aqueous residue with a suitable organic solvent, such as ethyl acetate (3 x volumes).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 5-Amino-3-methylpicolinonitrile, which can often be used in the next step without further purification.

Step 2: Diazotization and Hydrolysis (Sandmeyer-type Reaction) of 5-Amino-3-methylpicolinonitrile to 5-Hydroxy-3-methylpicolinonitrile

Causality: The Sandmeyer reaction is a powerful tool for converting an aromatic amino group into a variety of other functionalities via a diazonium salt intermediate. In this step, the amino group is converted to a hydroxyl group. This is achieved by treating the amine with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt, which is then hydrolyzed to the corresponding phenol upon heating in an aqueous acidic solution.

Protocol:

  • Dissolve 5-Amino-3-methylpicolinonitrile (1.0 eq) in an aqueous solution of sulfuric acid (e.g., 2 M) and cool the mixture to 0-5 °C in an ice-salt bath.

  • Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.

  • Stir the reaction mixture at this temperature for 30-60 minutes to ensure complete formation of the diazonium salt.

  • Slowly warm the reaction mixture to room temperature and then heat to 50-60 °C. Vigorous nitrogen evolution should be observed.

  • Continue heating until the gas evolution ceases (typically 1-2 hours).

  • Cool the reaction mixture to room temperature and neutralize with a suitable base, such as sodium bicarbonate, until the pH is approximately 7.

  • Extract the product with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude 5-Hydroxy-3-methylpicolinonitrile can be purified by column chromatography on silica gel.

Step 3: Hydrolysis of 5-Hydroxy-3-methylpicolinonitrile to 5-Hydroxy-3-methylpicolinic acid

Causality: The nitrile group is hydrolyzed to a carboxylic acid under basic conditions. This is a standard and high-yielding transformation in organic synthesis. The use of sodium hydroxide followed by acidification provides a straightforward method to obtain the desired carboxylic acid.

Protocol:

  • To a solution of 5-Hydroxy-3-methylpicolinonitrile (1.0 eq) in a mixture of water and a co-solvent like ethanol, add an excess of sodium hydroxide (e.g., 3-5 eq).

  • Heat the reaction mixture to reflux until the reaction is complete as monitored by TLC or LC-MS (disappearance of the starting material).

  • Cool the reaction mixture to room temperature and carefully acidify with a concentrated acid, such as hydrochloric acid, to a pH of approximately 3-4.

  • The product may precipitate out of the solution upon acidification. If so, collect the solid by filtration.

  • If the product remains in solution, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 5-Hydroxy-3-methylpicolinic acid.

Step 4: Fischer Esterification of 5-Hydroxy-3-methylpicolinic acid to this compound

Causality: The final step is the esterification of the carboxylic acid to the methyl ester. Fischer esterification, which involves heating the carboxylic acid in an excess of the alcohol (methanol in this case) with a catalytic amount of a strong acid, is a classic and efficient method for this transformation.

Protocol:

  • Suspend or dissolve 5-Hydroxy-3-methylpicolinic acid (1.0 eq) in an excess of anhydrous methanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq).

  • Heat the reaction mixture to reflux and monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

  • Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude this compound can be purified by column chromatography on silica gel to yield the final product.

Applications in Drug Discovery and Organic Synthesis

This compound is a versatile building block with multiple reactive sites that can be selectively functionalized to generate a diverse library of compounds for drug discovery and other applications.

Applications A This compound B O-Alkylation / O-Arylation A->B C Ester Hydrolysis / Amidation A->C D Cross-Coupling Reactions (after conversion of -OH to -OTf or halide) A->D E Diverse Scaffolds for: - Kinase Inhibitors - GPCR Modulators - Agrochemicals B->E C->E D->E

Caption: Potential synthetic transformations of this compound.

Functionalization of the Hydroxyl Group

The phenolic hydroxyl group at the 5-position is a key site for derivatization.

  • Etherification: The hydroxyl group can be readily alkylated or arylated under various conditions.

    • Williamson Ether Synthesis: Reaction with an alkyl halide in the presence of a base (e.g., K₂CO₃, Cs₂CO₃) in a polar aprotic solvent (e.g., DMF, acetonitrile) will yield the corresponding ether.

    • Mitsunobu Reaction: For more delicate substrates, the Mitsunobu reaction provides a mild method for etherification using an alcohol, triphenylphosphine (PPh₃), and a dialkyl azodicarboxylate (e.g., DEAD, DIAD).[5] This reaction is particularly useful for introducing sterically hindered or functionalized alkyl groups.[6]

  • Esterification: The hydroxyl group can also be acylated to form esters using acyl chlorides or anhydrides in the presence of a base.

Modification of the Ester Group

The methyl ester at the 2-position can be easily modified.

  • Hydrolysis: Saponification with a base like lithium hydroxide or sodium hydroxide will hydrolyze the ester back to the carboxylic acid. This allows for subsequent amide bond formation.

  • Amidation: The carboxylic acid can be coupled with a wide range of amines using standard peptide coupling reagents (e.g., HATU, HOBt/EDC) to generate a diverse library of amides.

Cross-Coupling Reactions

The hydroxyl group can be converted into a triflate (-OTf) or a halide (e.g., -Cl, -Br), which are excellent leaving groups for palladium-catalyzed cross-coupling reactions. This opens up a vast chemical space for introducing new carbon-carbon and carbon-heteroatom bonds.

  • Suzuki-Miyaura Coupling: Reaction of the corresponding triflate or halide with a boronic acid or ester allows for the introduction of aryl, heteroaryl, or alkyl groups.[7]

  • Stille Coupling: Coupling with organostannanes is another powerful method for forming C-C bonds.[8][9]

  • Buchwald-Hartwig Amination: This reaction enables the formation of C-N bonds by coupling the triflate or halide with amines.

The diverse array of potential modifications makes this compound an attractive scaffold for the synthesis of novel compounds with potential applications in various fields, including:

  • Medicinal Chemistry: As a building block for the synthesis of enzyme inhibitors, receptor antagonists, and other therapeutic agents.[1][10] The picolinate moiety is known to be a privileged scaffold in drug discovery.

  • Agrochemicals: Picolinate derivatives are a well-established class of herbicides.[11][12]

  • Materials Science: As a component in the synthesis of functional organic materials.

Conclusion

While specific, detailed synthetic protocols for this compound are not widely reported in the scientific literature, this guide provides a robust and scientifically sound proposed workflow for its synthesis from commercially available starting materials. The versatility of this molecule as a synthetic intermediate has been highlighted, with numerous pathways for further functionalization. Researchers and drug development professionals are encouraged to adapt and optimize the provided protocols to explore the vast chemical space accessible from this valuable picolinate building block.

References

  • Bulavka, V. N., & Boiko, I. I. (2000). Synthesis of 4-aminopyridine and 4-acetylaminopyridine by reduction of 4-nitropyridine-N-oxide with iron and mineral acids. Fourth International Electronic Conference on Synthetic Organic Chemistry.
  • Google Patents. (n.d.). CN1115755A - Method for preparing 3-aminopyridines from 3-nitropyridines.
  • Google Patents. (n.d.). CN101318929B - Synthesis process for chromium picolinate.
  • Kurti, L., & Czako, B. (n.d.). Mitsunobu Reaction - Common Conditions. Organic Chemistry Portal. Retrieved January 19, 2026, from [Link]

  • MDPI. (2022). Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. Retrieved January 19, 2026, from [Link]

  • MDPI. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved January 19, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Stille Coupling. Retrieved January 19, 2026, from [Link]

  • Paruszewski, R., Strupińska, M., Rostafińska-Suchar, G., & Stables, J. P. (2005). New derivatives of picolinic acid and nicotinic acid with anticonvulsant activity. Protein and Peptide Letters, 12(7), 701–704.
  • PubMed. (2023). Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. Retrieved January 19, 2026, from [Link]

  • Reddy, P. S. N., & Reddy, P. P. (2025). Recent Advances and Potential Pharmacological Activities of Picolinic Acid Derivatives. International Journal of Innovative Research in Technology, 12(6), 2349-6002.
  • ResearchGate. (2000). Synthesis of 4-aminopyridine and 4- Acetylaminopyridine by Reduction of 4-nitropyridinen- Oxide with Iron and Mineral Acids. Retrieved January 19, 2026, from [Link]

  • ResearchGate. (2021). A Novel 3E Method for Synthesis of 5-nitro 2- diethylamino 6-methyl pyridine Organic Crystal by Nitration of 2-diethylamino 6-methyl pyridine with H2SO4/HNO3. Retrieved January 19, 2026, from [Link]

  • ResearchGate. (2023). Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. Retrieved January 19, 2026, from [Link]

  • ResearchGate. (2025). Synthesis, structure, chemical and bioactivity behavior of eight chromium(III) picolinate derivatives Cr(R-pic)3. Retrieved January 19, 2026, from [Link]

  • RSC Publishing. (2015). Synthesis of picolinates via a cooperative vinylogous anomeric-based oxidation using UiO-66(Zr)-N(CH2PO3H2)2 as a catalyst. Retrieved January 19, 2026, from [Link]

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Ester hydrolysis protocol for Methyl 5-hydroxy-3-methylpicolinate

Author: BenchChem Technical Support Team. Date: January 2026

Company Logo

Ester Hydrolysis of Methyl 5-hydroxy-3-methylpicolinate

Introduction

5-Hydroxy-3-methylpicolinic acid is a key heterocyclic building block in the synthesis of various pharmaceutical compounds and agrochemicals. Its structure, featuring a pyridine ring with hydroxyl, methyl, and carboxylic acid functionalities, makes it a versatile intermediate for creating complex molecules with specific biological activities. The synthesis of this valuable compound often proceeds via the hydrolysis of its methyl ester, this compound. This application note provides a detailed, field-proven protocol for the efficient saponification (base-catalyzed hydrolysis) of this compound. We will delve into the mechanistic underpinnings of the reaction, provide a step-by-step experimental guide, and offer insights into reaction optimization and troubleshooting.

Scientific Principles: The Mechanism of Saponification

Ester hydrolysis can be catalyzed by either acid or base. For the c[1][2]onversion of this compound, base-catalyzed hydrolysis, also known as saponification, is generally preferred. This preference stems from two significant advantages over acid-catalyzed hydrolysis: the reaction is irreversible, and the separation of products is often more straightforward.

The reac[2]tion proceeds via a nucleophilic acyl substitution mechanism. The process can be broken down into the following key steps:

  • Nucleophilic Attack: A hydroxide ion (OH⁻), a strong nucleophile, attacks the electrophilic carbonyl carbon of the ester. This results in the formation of a tetrahedral intermediate.

  • Intermediate Collapse: The unstable tetrahedral intermediate collapses, reforming the carbon-oxygen double bond. This leads to the expulsion of the methoxide ion (CH₃O⁻) as the leaving group.

  • Acid-Base Reaction: The newly formed carboxylic acid is immediately deprotonated by the strongly basic methoxide ion. This acid-base reaction is essentially irreversible and drives the overall reaction to completion.

The final product in the reaction mixture is the sodium salt of 5-hydroxy-3-methylpicolinic acid. A subsequent acidification step is required to protonate the carboxylate and yield the desired carboxylic acid.

Ex[4]perimental Protocol
Materials and Reagents
Material/ReagentGradeSupplierNotes
This compound≥98%BLD Pharm (or equivalent)Starting material.
Sodiu[3]m Hydroxide (NaOH)Reagent GradeSigma-AldrichBase for hydrolysis.
Methanol (MeOH)ACS GradeFisher ScientificReaction solvent.
Deionized Water (H₂O)
Hydrochloric Acid (HCl)Concentrated (37%)VWRFor acidification.
Ethyl Acetate (EtOAc)ACS GradeExtraction solvent.
Anhydrous Sodium Sulfate (Na₂SO₄)Drying agent.
Round-bottom flask
Reflux condenser
Magnetic stirrer and stir bar
Heating mantle
Separatory funnel
Rotary evaporator
pH paper or pH meter
Step-by-Step Procedure
  • Reaction Setup:

    • In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 g of this compound in 20 mL of methanol.

    • In a separate beaker, prepare a 2 M solution of sodium hydroxide by dissolving 1.6 g of NaOH in 20 mL of deionized water. Caution: This process is exothermic.

    • Once the sodium hydroxide solution has cooled to room temperature, add it to the methanolic solution of the ester.

    • Attach a reflux condenser to the round-bottom flask.

  • Reaction:

    • Heat the reaction mixture to reflux (approximately 70-80 °C) using a heating mantle.

    • Allow the reaction to proceed for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material spot.

  • Workup and Isolation:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Remove the methanol using a rotary evaporator.

    • Cool the remaining aqueous solution in an ice bath.

    • Slowly add concentrated hydrochloric acid dropwise while stirring until the pH of the solution is approximately 2-3. A precipitate of the carboxylic acid should form.

    • Extract the aqueous solution with ethyl acetate (3 x 30 mL).

    • Combine the organic layers and wash with brine (1 x 20 mL).

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 5-hydroxy-3-methylpicolinic acid.

  • Purification (Optional):

    • The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, if necessary.

Workflow Diagram

Ester_Hydrolysis_Workflow cluster_reaction Reaction cluster_workup Workup cluster_isolation Isolation start Dissolve Ester in MeOH add_naoh Add aq. NaOH Solution start->add_naoh reflux Heat to Reflux (2-4h) add_naoh->reflux cool Cool to RT reflux->cool evaporate Remove MeOH cool->evaporate acidify Acidify with HCl evaporate->acidify extract Extract with EtOAc acidify->extract dry Dry Organic Layer extract->dry concentrate Concentrate dry->concentrate product 5-hydroxy-3-methylpicolinic acid concentrate->product

Caption: Workflow for the hydrolysis of this compound.

Troubleshooting Guide
IssuePossible Cause(s)Recommended Solution(s)
Incomplete Reaction - Insufficient reaction time or temperature.- Inadequate amount of base.- Extend the reflux time and monitor by TLC.- Ensure at least a stoichiometric amount of NaOH is used. An excess is often beneficial.
Low Yield - Product loss during extraction due to its partial water solubility.- Inco[4]mplete precipitation during acidification.- Perform multiple extractions with ethyl acetate.- Ensure the aqueous layer is thoroughly acidified to a pH of 2-3.
Oily Product - Presence of residual solvent or impurities.- Ensure complete removal of the extraction solvent under high vacuum.- Consider purification by recrystallization.
Dark-colored Product - Decomposition at high temperatures.- Avoid excessive heating during reflux and solvent removal.
Results and Discussion

Following the protocol described above, the hydrolysis of this compound is expected to proceed efficiently. The yield of the final product, 5-hydroxy-3-methylpicolinic acid, is typically in the range of 85-95% after purification. The purity of the product can be assessed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and melting point determination.

The choice of a mixed solvent system of methanol and water is crucial. Methanol helps to solubilize the organic ester, while water is necessary to dissolve the sodium hydroxide, creating a homogeneous reaction mixture that facilitates an efficient reaction.

Safety Precautions
  • Sodium Hydroxide: Corrosive. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Concentrated Hydrochloric Acid: Corrosive and causes severe burns. Work in a well-ventilated fume hood and wear appropriate PPE.

  • Organic Solvents (Methanol, Ethyl Acetate): Flammable. Keep away from ignition sources.

  • Heating: Use a heating mantle with a stirrer to ensure even heating and prevent bumping.

References
  • Benchchem. (n.d.). Troubleshooting guide for failed reactions with 6-Methylnicotinonitrile.
  • Benchchem. (n.d.). Technical Support Center: Stability of Aqueous Methyl Nicotinate Solutions.
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  • ACS Publications. (n.d.). General Basic Catalysis of Ester Hydrolysis and Its Relationship to Enzymatic Hydrolysis1.
  • ResearchGate. (2017, September 19). How can I hydrolyze an ester on a pyridine ring and isolate the resulting pyridine carboxylic acid hydrochloride?
  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Nucleophilic and general base catalysis by pyridine and methylpyridines in the hydrolysis of aryl acetates. RSC Publishing.
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The Strategic Intermediate: Methyl 5-hydroxy-3-methylpicolinate in the Synthesis of Biologically Active Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Foreword for the Modern Researcher

In the landscape of contemporary drug discovery and agrochemical development, the strategic use of versatile intermediates is paramount. Methyl 5-hydroxy-3-methylpicolinate, a substituted pyridine derivative, represents a key building block with significant potential for the synthesis of a diverse array of biologically active molecules. Its unique arrangement of a hydroxyl group, a methyl group, and a methyl ester on the pyridine core offers multiple avenues for chemical modification, enabling the creation of novel compounds with tailored biological functions. This guide provides an in-depth exploration of the synthesis of this compound and its application as a precursor to compounds with potential therapeutic and agricultural relevance. We will delve into detailed synthetic protocols, the rationale behind these methodologies, and the exciting biological activities that can be accessed through this valuable intermediate.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for its effective use in synthesis.

PropertyValueSource
CAS Number 1211516-93-6[ChemicalBook[1]](), [BLD Pharm[2]]()
Molecular Formula C₈H₉NO₃[ChemicalBook[1]]()
Molecular Weight 167.16 g/mol [ChemicalBook[1]](), [BLD Pharm[2]]()
Boiling Point 381.1±37.0 °C (Predicted)[ChemicalBook[1]]()
Density 1.235±0.06 g/cm³ (Predicted)[ChemicalBook[1]]()
Storage Sealed in dry, 2-8°C[BLD Pharm[2]]()

A Plausible Synthetic Pathway to this compound

While a direct, multi-step synthesis for this compound is not extensively documented in readily available literature, a robust and logical synthetic route can be proposed based on well-established chemical transformations of pyridine derivatives. This proposed pathway commences with the commercially available starting material, 2-amino-3-methylpyridine.

Synthetic_Pathway A 2-Amino-3-methylpyridine B 2-Amino-5-bromo-3-methylpyridine A->B Bromination C 5-Bromo-3-methylpyridin-2-ol B->C Diazotization (Sandmeyer Reaction) D 5-Hydroxy-3-methylpicolinic Acid C->D Carboxylation (Kolbe-Schmitt type) / Oxidation E This compound D->E Esterification

Caption: Proposed synthetic workflow for this compound.

Step 1: Bromination of 2-Amino-3-methylpyridine

The initial step involves the regioselective bromination of 2-amino-3-methylpyridine to introduce a bromine atom at the 5-position. The amino group is a strong activating group, directing electrophilic substitution to the ortho and para positions. In this case, the 5-position is electronically favored and sterically accessible.

Protocol:

  • To a stirred solution of 2-amino-3-methylpyridine (1.0 eq) in a suitable solvent such as acetic acid or a chlorinated solvent, add N-bromosuccinimide (NBS) (1.05 eq) portion-wise at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within a few hours.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude 2-amino-5-bromo-3-methylpyridine can be purified by column chromatography on silica gel.

Step 2: Diazotization and Hydroxylation via a Sandmeyer-type Reaction

The Sandmeyer reaction is a classic and reliable method for the conversion of an aryl amine to a variety of functional groups, including hydroxyl groups, via a diazonium salt intermediate.[3][4][5]

Protocol:

  • Dissolve 2-amino-5-bromo-3-methylpyridine (1.0 eq) in an aqueous solution of a strong acid, such as sulfuric acid or hydrobromic acid, and cool the mixture to 0-5 °C in an ice bath.

  • Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C. Stir for 30-60 minutes at this temperature to ensure complete formation of the diazonium salt.

  • In a separate flask, prepare a solution of copper(I) oxide (Cu₂O) in water.

  • Slowly add the cold diazonium salt solution to the copper(I) oxide suspension. Nitrogen gas evolution should be observed.

  • After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 50-60 °C until gas evolution ceases.

  • Cool the reaction mixture and extract the product with a suitable organic solvent.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 5-bromo-3-methylpyridin-2-ol.

Step 3: Introduction of the Carboxylic Acid Group

This step can be approached in a couple of ways. A Kolbe-Schmitt type reaction could be employed to directly carboxylate the pyridin-2-ol. Alternatively, a more modern approach involving metallation followed by quenching with carbon dioxide could be considered. A simpler, though potentially lower-yielding, alternative would be the oxidation of the methyl group at the 2-position (after conversion of the hydroxyl to a more stable ether to prevent side reactions) followed by deprotection. For the purpose of this protocol, we will outline a hypothetical carboxylation.

Protocol (Hypothetical Carboxylation):

  • To a solution of 5-bromo-3-methylpyridin-2-ol (1.0 eq) in a suitable high-boiling point solvent, add a strong base such as potassium carbonate (2.0 eq).

  • Heat the mixture under a high pressure of carbon dioxide. The specific conditions of temperature and pressure would require optimization.

  • After the reaction, cool the mixture and acidify with a mineral acid to precipitate the carboxylic acid.

  • Filter the precipitate, wash with cold water, and dry to obtain 5-hydroxy-3-methylpicolinic acid.

Note: This step is a significant synthetic challenge and would likely require considerable process development.

A more plausible, albeit longer route would involve protecting the hydroxyl group, performing a halogen-metal exchange on the bromo- substituent, quenching with CO2, and then deprotecting the hydroxyl group.

Step 4: Fischer Esterification

The final step is the esterification of the carboxylic acid to the methyl ester. The Fischer esterification is a straightforward and widely used method for this transformation.[6]

Protocol:

  • Suspend 5-hydroxy-3-methylpicolinic acid (1.0 eq) in an excess of methanol.

  • Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid.

  • Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and remove the excess methanol under reduced pressure.

  • Dissolve the residue in an organic solvent and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.

  • Wash with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to obtain the crude this compound, which can be further purified by column chromatography or recrystallization.

Application as an Intermediate for Biologically Active Compounds

The true value of this compound lies in its potential as a versatile scaffold for the synthesis of novel compounds with diverse biological activities. The picolinate framework is a "privileged" structure in medicinal chemistry and agrochemical research.[7]

Kinase Inhibitors in Oncology

The picolinamide scaffold, closely related to picolinates, has been successfully employed in the design of potent kinase inhibitors.[8][9][10] Kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of cancer.[10] The hydroxyl group at the 5-position and the methyl ester at the 2-position of our target molecule provide key handles for derivatization to explore interactions within the ATP-binding pocket of various kinases, such as VEGFR-2, which is a key mediator of angiogenesis in tumors.[9]

Kinase_Inhibition_Pathway cluster_cell Tumor Cell VEGFR2 VEGFR-2 P_VEGFR2 P-VEGFR-2 VEGFR2->P_VEGFR2 Autophosphorylation Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) P_VEGFR2->Downstream Activates Proliferation Cell Proliferation & Angiogenesis Downstream->Proliferation Promotes VEGF VEGF VEGF->VEGFR2 Binds Inhibitor Picolinate-derived Kinase Inhibitor Inhibitor->VEGFR2 Inhibits

Caption: Hypothetical mechanism of a picolinate-derived VEGFR-2 inhibitor.

Derivatization of the 5-hydroxyl group with various aryl or heteroaryl ethers can be explored to target the hydrophobic regions of the kinase active site. The methyl ester can be hydrolyzed to the carboxylic acid and then coupled with a variety of amines to generate a library of amides, further expanding the chemical space for structure-activity relationship (SAR) studies.

Herbicides in Agriculture

Picolinic acid derivatives are a well-established class of synthetic auxin herbicides.[11][12][13][14] These compounds mimic the natural plant hormone auxin, leading to uncontrolled growth and ultimately death in susceptible plant species. Commercial herbicides like picloram, clopyralid, and the more recent halauxifen-methyl all feature the picolinic acid core.[13]

The substitution pattern of this compound offers a unique template for the design of novel herbicides. The hydroxyl group can be derivatized to modulate the compound's uptake, transport, and binding affinity to the auxin receptors in plants. The methyl group at the 3-position can also influence the molecule's conformation and interaction with the target site.

Table of Picolinate-based Biologically Active Compound Classes:

Compound ClassBiological Target/ActivityTherapeutic/Application AreaKey Structural Motif
Picolinamide Kinase Inhibitors VEGFR-2, EGFR, HER-2, c-METOncologyPicolinamide core with aryl/heteroaryl substitutions
Synthetic Auxin Herbicides Auxin receptors (e.g., AFB5)Agriculture (Weed Control)Substituted picolinic acid core
Chromium Picolinate Insulin signaling pathwayNutritional Supplement (Diabetes management)Coordination complex of Chromium(III) and picolinic acid

Protocol for Derivatization of this compound

The following are generalized protocols for the derivatization of the hydroxyl and ester functionalities of the title compound, which are key steps in generating a library of analogs for biological screening.

Protocol A: O-Alkylation/Arylation of the 5-Hydroxyl Group
  • To a solution of this compound (1.0 eq) in an anhydrous polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add a base such as potassium carbonate (1.5 eq) or cesium carbonate (1.2 eq).

  • Stir the suspension at room temperature for 15-30 minutes.

  • Add the desired alkyl or aryl halide (e.g., benzyl bromide, 4-fluorobenzyl chloride) (1.1 eq) dropwise.

  • Heat the reaction mixture to 60-80 °C and monitor its progress by TLC.

  • Once the starting material is consumed, cool the reaction to room temperature and quench with water.

  • Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol B: Amide Synthesis via Hydrolysis and Coupling
  • Hydrolysis of the Methyl Ester:

    • Dissolve this compound (1.0 eq) in a mixture of methanol and water.

    • Add an excess of a base such as lithium hydroxide or sodium hydroxide (2-3 eq).

    • Stir the reaction at room temperature until TLC analysis indicates complete consumption of the starting material.

    • Acidify the reaction mixture with a dilute acid (e.g., 1 M HCl) to a pH of approximately 3-4 to precipitate the carboxylic acid.

    • Filter the solid, wash with cold water, and dry under vacuum to obtain 5-hydroxy-3-methylpicolinic acid.

  • Amide Coupling:

    • To a solution of 5-hydroxy-3-methylpicolinic acid (1.0 eq) in a suitable solvent like DMF or dichloromethane, add a coupling agent such as HATU (1.1 eq) or EDC/HOBt (1.1 eq each).

    • Add a tertiary amine base like N,N-diisopropylethylamine (DIPEA) (2.0 eq).

    • Stir the mixture at room temperature for 10-15 minutes to activate the carboxylic acid.

    • Add the desired primary or secondary amine (1.1 eq).

    • Continue stirring at room temperature for several hours or overnight until the reaction is complete.

    • Dilute the reaction mixture with an organic solvent and wash with a saturated aqueous solution of sodium bicarbonate and brine.

    • Dry the organic layer, concentrate, and purify the resulting amide by column chromatography.

Conclusion and Future Outlook

This compound is a strategically important intermediate that holds considerable promise for the development of novel biologically active compounds. The synthetic pathways, while requiring optimization, are based on well-understood and scalable chemical reactions. The derivatization of its key functional groups opens the door to a vast chemical space for exploration in both medicinal chemistry and agrochemical research. As the demand for targeted therapies and more effective and selective herbicides continues to grow, the importance of versatile building blocks like this compound is set to increase. Further research into the synthesis and application of this compound is highly warranted and is expected to yield exciting discoveries in the years to come.

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  • Design, synthesis and docking study of novel picolinamide derivatives as anticancer agents and VEGFR-2 inhibitors. Bioorganic Chemistry. 2019. [Link]

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  • Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society. 2022. [Link]

  • Renaissance of Sandmeyer-Type Reactions: Conversion of Aromatic C–N Bonds into C–X Bonds (X = B, Sn, P, or CF3). Accounts of Chemical Research. 2018. [Link]

  • Sandmeyer Reaction. Organic Chemistry Portal. [Link]

  • Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dialkylaminopyridines: tert-Butyl Ethyl Fumarate. Organic Syntheses. 1979. [Link]

  • Ester synthesis by esterification. Organic Chemistry Portal. [Link]

  • In vitro reconstitution of the biosynthetic pathway of 3-hydroxypicolinic acid. Organic & Biomolecular Chemistry. 2021. [Link]

  • Process for the preparation of 4-alkoxy-3-hydroxypicolinic acids.
  • Synthesis of Some Aminopicolinic Acids. IRL @ UMSL. 2012. [Link]

  • What is a simple way to convert an ester into carboxylic acid? ResearchGate. [Link]

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Suzuki-Miyaura cross-coupling with halogenated Methyl 5-hydroxy-3-methylpicolinate derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Suzuki-Miyaura Cross-Coupling of Halogenated Methyl 5-hydroxy-3-methylpicolinate Derivatives

Introduction: The Strategic Importance of Substituted Picolinates in Medicinal Chemistry

The this compound scaffold is a privileged structural motif in modern drug discovery. Its inherent functionalities—a modifiable carboxylic ester, a chelating nitrogen atom, and a reactive phenolic hydroxyl group—make it a versatile building block for creating complex molecular architectures. The strategic introduction of aryl or heteroaryl groups at specific positions on the pyridine ring via cross-coupling reactions can dramatically influence the pharmacological properties of the resulting compounds.

Among the various cross-coupling methods, the Suzuki-Miyaura reaction stands out for its mild reaction conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acid and boronate ester coupling partners. This application note provides a detailed protocol and technical guidance for the successful Suzuki-Miyaura cross-coupling of halogenated this compound derivatives, a key transformation for generating libraries of novel compounds for drug development.

Mechanism and Key Principles of the Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organohalide (or triflate) and an organoboron compound. The generally accepted catalytic cycle proceeds through three key elementary steps: oxidative addition, transmetalation, and reductive elimination.

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halogen bond of the halogenated this compound derivative. This step forms a Pd(II) complex. The reactivity of the halide is crucial, with the general trend being I > Br > Cl.

  • Transmetalation: In the presence of a base, the organoboron compound (e.g., a boronic acid) forms a boronate species. This activated boron compound then transfers its organic group to the Pd(II) complex, displacing the halide. The base is critical for activating the boronic acid and facilitating this transfer.

  • Reductive Elimination: The two organic groups on the palladium center then couple, and the desired biaryl product is formed. The palladium catalyst is regenerated in its Pd(0) state, allowing it to re-enter the catalytic cycle.

Suzuki_Miyaura_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition (Ar-X) pd0->oxidative_addition Ar-X pd_complex Ar-Pd(II)L_n-X oxidative_addition->pd_complex transmetalation Transmetalation (R-B(OR)2) pd_complex->transmetalation R-B(OR)2, Base pd_r_complex Ar-Pd(II)L_n-R transmetalation->pd_r_complex reductive_elimination Reductive Elimination pd_r_complex->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-R reductive_elimination->product

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Suzuki-Miyaura Coupling

The overall experimental process involves the preparation of the halogenated picolinate starting material, followed by the cross-coupling reaction and subsequent purification of the desired product.

experimental_workflow start This compound halogenation Halogenation (e.g., with NBS or NCS) start->halogenation halopicolinate Halogenated Picolinate halogenation->halopicolinate suzuki_coupling Suzuki-Miyaura Coupling (Pd Catalyst, Base, Solvent) halopicolinate->suzuki_coupling boronic_acid Boronic Acid/Ester boronic_acid->suzuki_coupling crude_product Crude Product Mixture suzuki_coupling->crude_product purification Purification (e.g., Column Chromatography) crude_product->purification final_product Pure Coupled Product purification->final_product

Figure 2: General experimental workflow for the synthesis of coupled picolinate derivatives.

Part 1: Preparation of Halogenated this compound

The first critical step is the regioselective halogenation of the starting picolinate. The hydroxyl group at the 5-position is an activating group, directing electrophilic substitution to the ortho and para positions. Due to the existing methyl group at the 3-position, halogenation is expected to occur at the 4- or 6-positions.

Protocol: Bromination of this compound
  • Materials:

    • This compound

    • N-Bromosuccinimide (NBS)

    • Acetonitrile (ACN) or Dichloromethane (DCM)

    • Stir bar and round-bottom flask

    • Ice bath

  • Procedure:

    • Dissolve this compound (1.0 eq) in the chosen solvent (e.g., ACN) in a round-bottom flask.

    • Cool the solution to 0 °C in an ice bath.

    • Add N-Bromosuccinimide (1.0-1.1 eq) portion-wise over 15 minutes.

    • Allow the reaction to stir at 0 °C and gradually warm to room temperature over 2-4 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to isolate the desired brominated regioisomer.

Part 2: Suzuki-Miyaura Cross-Coupling Protocol

This protocol provides a general starting point for the coupling of a halogenated this compound with a generic arylboronic acid. Optimization of the catalyst, base, and solvent may be necessary for specific substrates.

Materials and Reagents:
  • Halogenated Picolinate: (e.g., Methyl 4-bromo-5-hydroxy-3-methylpicolinate) (1.0 eq)

  • Boronic Acid or Ester: (1.1-1.5 eq)

  • Palladium Catalyst: Pd(dppf)Cl₂ (dichloro[1,1'-bis(diphenylphosphino)ferrocene]palladium(II)) is a robust and commonly used catalyst for such couplings (0.01-0.05 eq). Other catalysts like Pd(PPh₃)₄ can also be effective.

  • Base: An inorganic base is required. Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are common choices (2.0-3.0 eq).

  • Solvent: A mixture of an organic solvent and water is typically used. Common systems include 1,4-dioxane/water or toluene/water (e.g., in a 4:1 ratio).

  • Inert Atmosphere: Nitrogen or Argon gas line.

  • Schlenk flask or sealed vial.

Step-by-Step Procedure:
  • Reaction Setup: To a Schlenk flask or sealable vial, add the halogenated picolinate (1.0 eq), the boronic acid (1.2 eq), the palladium catalyst (0.03 eq), and the base (2.5 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to remove oxygen, which can deactivate the palladium catalyst.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1) via syringe. The reaction mixture should be a suspension.

  • Heating and Monitoring: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Reactions are often complete within 2-12 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure coupled product.

Data Presentation: Representative Reaction Parameters

The following table summarizes typical starting conditions for the Suzuki-Miyaura coupling of a brominated picolinate derivative.

ParameterRecommended ConditionNotes
Halide Bromo-picolinateBromo derivatives offer a good balance of reactivity and stability. Iodo-derivatives are more reactive but may be less stable.
Boronic Acid 1.2 equivalentsA slight excess is used to drive the reaction to completion.
Catalyst Pd(dppf)Cl₂ (3 mol%)A versatile and efficient catalyst for many substrates.
Base K₂CO₃ (2.5 equivalents)A common and effective base. Cs₂CO₃ can be used for more challenging couplings.
Solvent 1,4-Dioxane / H₂O (4:1)A standard solvent system that facilitates the dissolution of both organic and inorganic reagents.
Temperature 90 °CA typical starting temperature. May need optimization.
Time 4-12 hoursMonitor by TLC or LC-MS for completion.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Insufficiently degassed solvents- Low reaction temperature- Inappropriate base- Use a fresh batch of catalyst.- Ensure thorough degassing of solvents.- Increase the reaction temperature in increments.- Try a stronger base like Cs₂CO₃.
Formation of Side Products (e.g., Homocoupling) - Decomposition of boronic acid- Presence of oxygen- Use a slight excess of boronic acid.- Ensure a strictly inert atmosphere.
Dehalogenation of Starting Material - Catalyst-mediated side reaction- Use a different palladium catalyst or ligand.- Lower the reaction temperature.
Difficulty in Purification - Close polarity of product and starting material- Presence of palladium residues- Optimize the eluent system for column chromatography.- Consider a filtration through Celite or treatment with a palladium scavenger.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a powerful and reliable method for the synthesis of functionalized this compound derivatives. By carefully selecting the reaction partners and optimizing the conditions, researchers can efficiently generate diverse libraries of compounds for various applications, particularly in the field of drug discovery. The protocols and guidelines presented in this application note provide a solid foundation for the successful implementation of this important transformation.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis. Angewandte Chemie International Edition, 40(24), 4544-4568. [Link]

  • Gildner, P. G., & Colacot, T. J. (2015). Reactions of the 21st Century: Buchwald-Hartwig and Suzuki-Miyaura Cross-Coupling Reactions. Organometallics, 34(23), 5497-5500. [Link]

Troubleshooting & Optimization

Technical Support Center: Optimization of Reaction Conditions for Methyl 5-hydroxy-3-methylpicolinate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Foreword for the Modern Researcher

Welcome to the comprehensive technical guide for the synthesis of Methyl 5-hydroxy-3-methylpicolinate. This document is designed to serve as a dynamic resource for researchers, scientists, and professionals in drug development. Our goal is to move beyond simple procedural outlines and provide a deeper understanding of the reaction intricacies, enabling you to troubleshoot effectively and optimize your synthetic strategy. The synthesis of substituted pyridines, such as this compound, is a cornerstone of many pharmaceutical and agrochemical research programs. The seemingly straightforward conversion of an amino group to a hydroxyl group on the pyridine ring via a Sandmeyer-type reaction is fraught with subtleties that can significantly impact yield and purity. This guide is structured to anticipate and address the common challenges encountered in the laboratory, providing not just solutions, but the scientific rationale behind them.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for preparing this compound?

A1: The most prevalent and well-established method involves a two-step sequence starting from Methyl 5-amino-3-methylpicolinate. The first step is the diazotization of the amino group to form a diazonium salt intermediate. This is immediately followed by a Sandmeyer-type hydroxylation to yield the final product.[1][2]

Q2: Why is the Sandmeyer reaction preferred for this transformation?

A2: The Sandmeyer reaction provides a reliable method for the conversion of aromatic amines to a variety of functional groups, including hydroxyl groups.[2][3] While direct hydroxylation of the pyridine ring is challenging, the diazotization of the corresponding aminopyridine offers a more controlled and predictable route to the desired 5-hydroxy derivative.

Q3: What are the critical safety considerations when working with diazonium salts?

A3: Pyridine diazonium salts, in particular, can be unstable and potentially explosive, especially when isolated in a dry state.[4][5] It is imperative to perform the diazotization at low temperatures (typically 0-5 °C) and to use the diazonium salt solution immediately in the subsequent hydroxylation step without attempting to isolate it.[6] Always work behind a blast shield and wear appropriate personal protective equipment (PPE).

Q4: Can I synthesize the 5-hydroxy-3-methylpicolinic acid first and then perform the esterification?

A4: Yes, this is a viable alternative strategy. You can perform the Sandmeyer hydroxylation on 5-amino-3-methylpicolinic acid to obtain 5-hydroxy-3-methylpicolinic acid.[7][8] The subsequent esterification to the methyl ester can be achieved using standard methods, such as Fischer esterification with methanol in the presence of an acid catalyst.[9] This approach can be advantageous if the methyl ester is prone to hydrolysis under the Sandmeyer reaction conditions.

Q5: What analytical techniques are recommended for monitoring the reaction progress?

A5: A combination of techniques is ideal. Thin-Layer Chromatography (TLC) is excellent for rapid, qualitative monitoring of the consumption of the starting material and the formation of the product. For more detailed analysis, High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) can provide quantitative data on conversion and byproduct formation.[10][11] Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for structural confirmation of the final product and identification of any persistent impurities.

Troubleshooting Guide

Issue 1: Low or No Product Yield

Q: My reaction has resulted in a very low yield of this compound, or the reaction did not proceed to completion. What are the likely causes and how can I rectify this?

A: The Causality Behind Low Yields

Low yields in this synthesis are often multifactorial, stemming from issues in either the diazotization or the hydroxylation step. The primary culprits are often the instability of the diazonium salt, incomplete diazotization, or inefficient trapping of the diazonium intermediate by water.

Troubleshooting Protocol: Addressing Low Yield

  • Ensure Complete Diazotization:

    • Rationale: The conversion of the aminopyridine to its diazonium salt is the critical first step. Incomplete reaction will carry over unreacted starting material, reducing the theoretical maximum yield.

    • Procedure:

      • Dissolve Methyl 5-amino-3-methylpicolinate in a dilute mineral acid (e.g., 10-15% H₂SO₄) and cool the solution to 0-5 °C in an ice-salt bath.

      • Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise, ensuring the temperature does not exceed 5 °C.[12]

      • After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 30-60 minutes to ensure complete formation of the diazonium salt.

      • A qualitative test for the presence of excess nitrous acid can be performed using starch-iodide paper (a blue-black color indicates excess nitrous acid). A slight excess is often desirable to ensure full conversion of the amine.

  • Optimize the Hydroxylation Step:

    • Rationale: The diazonium salt of 2- and 4-aminopyridines are known to be highly reactive and can hydrolyze rapidly in dilute acid.[13] For the 5-amino isomer, a copper(I) catalyst is often employed to facilitate a controlled Sandmeyer hydroxylation.[1][2]

    • Procedure (Copper-Catalyzed):

      • In a separate flask, prepare a solution or suspension of copper(I) oxide (Cu₂O) in an aqueous solution of copper(II) nitrate (Cu(NO₃)₂).

      • Heat this solution to 50-60 °C.

      • Slowly and carefully add the cold diazonium salt solution to the hot copper salt solution. Vigorous evolution of nitrogen gas is expected.

      • Maintain the reaction temperature and stir for 1-2 hours after the addition is complete to ensure full decomposition of the diazonium salt.

    • Procedure (Thermal Hydrolysis - "Verkochung"):

      • Slowly add the cold diazonium salt solution to a pre-heated (60-80 °C) dilute sulfuric acid solution.

      • Be aware that this method can sometimes lead to more side products compared to the copper-catalyzed approach.[2]

  • Control of Reaction pH:

    • Rationale: The pH of the reaction medium is critical. A sufficiently acidic environment is necessary for the formation of the nitrosonium ion (the active diazotizing agent) and to stabilize the resulting diazonium salt.[12]

    • Recommendation: Maintain a strongly acidic medium throughout the diazotization step.

Issue 2: Formation of a Dark, Tarry Substance

Q: My reaction mixture has turned into a dark, intractable tar, making product isolation impossible. What causes this and how can it be prevented?

A: The Genesis of Tarry Byproducts

The formation of tar is a common issue in diazonium chemistry and is often a result of side reactions, particularly azo coupling and polymerization. The highly reactive diazonium salt can react with the starting aminopyridine or the product, 5-hydroxypicolinate, to form colored azo compounds, which can further polymerize.

Preventative Measures for Tar Formation

  • Maintain Low Temperatures:

    • Rationale: The rate of decomposition and unwanted side reactions of the diazonium salt increases significantly with temperature.[4][6]

    • Procedure: Strictly maintain the temperature of the diazotization reaction between 0 and 5 °C. Use an efficient cooling bath (ice-salt or a cryocooler) and monitor the internal temperature of the reaction closely.

  • Slow, Controlled Addition of Reagents:

    • Rationale: A localized excess of either the amine or the nitrous acid can promote side reactions. Slow, dropwise addition of the sodium nitrite solution ensures that the diazonium salt is formed gradually and can react in the desired manner.

    • Procedure: Use a dropping funnel or a syringe pump for the addition of the sodium nitrite solution.

  • Ensure Efficient Stirring:

    • Rationale: Good agitation prevents localized hotspots and ensures homogenous mixing of the reactants, minimizing side reactions.

    • Procedure: Use a magnetic stirrer with a stir bar of appropriate size and shape to ensure vigorous mixing throughout the reaction.

Issue 3: Presence of Significant Impurities in the Final Product

Q: After workup, my product is contaminated with significant impurities. What are the likely side products and how can I purify my material?

A: A Survey of Common Impurities

Several side products can form during this synthesis. Identifying them is key to devising an effective purification strategy.

Purification Strategies

  • Acid-Base Extraction:

    • Rationale: The product, this compound, is phenolic and will dissolve in a basic aqueous solution. Unreacted starting material (the amine) will also be soluble in acidic solutions. This allows for a liquid-liquid extraction to remove non-polar impurities.

    • Procedure:

      • After the reaction is complete, cool the mixture and neutralize it carefully with a base such as sodium carbonate or sodium hydroxide.

      • Extract the aqueous layer with an organic solvent like ethyl acetate or dichloromethane.

      • To separate the product from unreacted starting material, the organic layer can be washed with a dilute acid to remove the basic amine.

      • The product can then be back-extracted from the organic layer into a dilute aqueous base. Re-acidification of this basic aqueous layer will precipitate the product, which can then be collected by filtration or extracted into a fresh portion of organic solvent.

  • Column Chromatography:

    • Rationale: For the removal of closely related impurities, silica gel column chromatography is a highly effective technique.

    • Procedure:

      • Adsorb the crude product onto a small amount of silica gel.

      • Load this onto a silica gel column.

      • Elute with a solvent system of increasing polarity, for example, a gradient of ethyl acetate in hexanes. The optimal solvent system should be determined by TLC analysis.

  • Recrystallization:

    • Rationale: If a solid product is obtained, recrystallization from a suitable solvent can be an excellent final step to achieve high purity.

    • Procedure:

      • Dissolve the crude product in a minimum amount of a hot solvent in which the product has high solubility.

      • Allow the solution to cool slowly to room temperature, and then in an ice bath, to induce crystallization.

      • Collect the pure crystals by filtration.

Data Presentation

Table 1: Recommended Reaction Conditions for the Synthesis of this compound

ParameterRecommended ConditionRationale
Diazotization Temperature 0-5 °CMinimizes decomposition of the unstable diazonium salt and reduces side reactions.[4][6]
Diazotization Reagent Sodium Nitrite (NaNO₂)A stable, easy-to-handle source of nitrous acid in situ.[12]
Acidic Medium Dilute Sulfuric Acid (H₂SO₄)Provides the necessary acidic environment for diazotization and is a suitable medium for the subsequent hydroxylation.
Hydroxylation Catalyst Copper(I) Oxide (Cu₂O)Catalyzes the Sandmeyer hydroxylation, often leading to cleaner reactions and higher yields compared to thermal hydrolysis.[1][2]
Hydroxylation Temperature 50-80 °CSufficient to promote the decomposition of the diazonium salt to the desired product.
Solvent WaterThe reaction is typically carried out in an aqueous medium.

Table 2: Common Side Products and Their Identification

Side ProductStructureIdentification Notes
5-amino-3-methylpicolinic acid Carboxylic acid with an amino groupWill show a broad O-H stretch in the IR spectrum. Will be soluble in both acidic and basic aqueous solutions.
5-hydroxy-3-methylpicolinic acid Carboxylic acid with a hydroxyl groupProduct of ester hydrolysis. Will show a broad O-H stretch in the IR spectrum. Soluble in basic aqueous solution.[14][15]
Azo-coupled dimer Two pyridine rings linked by -N=N-Highly colored (typically orange, red, or brown). Will have a significantly higher molecular weight in MS analysis.

Experimental Protocols & Visualizations

Synthetic Workflow Diagram

SynthesisWorkflow cluster_diazotization Step 1: Diazotization cluster_hydroxylation Step 2: Hydroxylation cluster_troubleshooting Potential Issues A Methyl 5-amino-3-methylpicolinate B Diazonium Salt Intermediate A->B NaNO₂, H₂SO₄ 0-5 °C C This compound B->C Cu₂O, H₂O 50-80 °C D Low Yield B->D Incomplete Reaction/ Decomposition E Tar Formation B->E Side Reactions F Impurities C->F Byproducts/ Unreacted Starting Material

Caption: Synthetic workflow for this compound.

Troubleshooting Logic Diagram

Troubleshooting Start Experiment Outcome LowYield Low Yield Start->LowYield Tar Tar Formation Start->Tar Impure Impure Product Start->Impure CheckDiazotization Verify Diazotization Conditions (Temp, Stoichiometry) LowYield->CheckDiazotization OptimizeHydroxylation Optimize Hydroxylation (Catalyst, Temperature) LowYield->OptimizeHydroxylation ControlTemp Strict Temperature Control (0-5 °C) Tar->ControlTemp SlowAddition Slow Reagent Addition Tar->SlowAddition Extraction Acid-Base Extraction Impure->Extraction Chromatography Column Chromatography Impure->Chromatography Recrystallize Recrystallization Impure->Recrystallize

Caption: A logical guide to troubleshooting common experimental issues.

References

  • Structures, Stability, and Safety of Diazonium Salts. ResearchGate. [Link]

  • The Versatility of 5-Hydroxypyridine-2-carboxylic Acid in Chemical Synthesis. Ningbo Inno Pharmchem Co., Ltd. [Link]

  • The Versatility of 5-Hydroxypicolinic Acid in Chemical Synthesis and Research. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Diazotization of aminopyridines in DMSO/H2O paste in presence of TfOH with formation of pyridyl triflates. ResearchGate. [Link]

  • Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes. White Rose Research Online. [Link]

  • Synthesis and crystal structures of 3,6-dihydroxypicolinic acid and its labile intermediate dipotassium 3-hydroxy-6-(sulfonatooxy)pyridine-2-carboxylate monohydrate. National Institutes of Health. [Link]

  • Reactions of N-heteroaromatic bases with nitrous acid. Part I. Diazotisation and nitrosation of α- and γ-amino-derivatives in dilute acid solutions. Journal of the Chemical Society B: Physical Organic. [Link]

  • Sandmeyer reaction. L.S.College, Muzaffarpur. [Link]

  • THE COUPLING CAPACITY OF DIAZOTIZED N-SUBSTITUTED AMINOPYRIDINES – A QUANTUM MECHANICAL APPROACH. Revue Roumaine de Chimie. [Link]

  • Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. McMaster University. [Link]

  • Sandmeyer reaction. Wikipedia. [Link]

  • Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules. PubMed. [Link]

  • Sandmeyer Reaction. Organic Chemistry Portal. [Link]

  • Diazonium compound. Wikipedia. [Link]

  • Process for preparing compound by novel sandmeyer-like reaction using nitroxide radical compound as reaction catalyst.
  • Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. [Link]

  • Diazotisation. Organic Chemistry Portal. [Link]

  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. American Pharmaceutical Review. [Link]

  • Troubleshooting a Sandmeyer reaction. Reddit. [Link]

  • 5-Hydroxypicolinic acid. AcrosPharmatech. [Link]

  • Diazotization and reduction with SnCl2 of an aminopyridine to a hydrazine: No precipitation. Reddit. [Link]

  • Recent trends in the chemistry of Sandmeyer reaction: a review. National Institutes of Health. [Link]

  • Sandmeyer reactions. Part 7.1 An investigation into the reduction steps of Sandmeyer hydroxylation and chlorination reactions. Sci-Hub. [Link]

  • Hydrolysis of methyl esters.
  • Small Molecule Development Analytical Methods for Faster Time to Market. Hovione. [Link]

  • Ester synthesis by esterification. Organic Chemistry Portal. [Link]

  • Sandmeyer reactions. Part 7.1 An investigation into the reduction steps of Sandmeyer hydroxylation and chlorination reactions. ResearchGate. [Link]

  • Hydrolysis and saponification of methyl benzoates. Green Chemistry. [Link]

  • What is a simple way to convert an ester into carboxylic acid?. ResearchGate. [Link]

  • Esterification Mechanism: making an ester from a carboxylic acid and an alcohol. YouTube. [Link]

  • HYDROLYSIS. University of Waterloo. [Link]

  • (2R, 3S)-3-Hydroxy-2-methyl-1-morpholino-5-phenylpentan-1-one. Organic Syntheses. [Link]

  • Hydrolysis of hydrophobic poly(2-oxazoline)s and their subsequent modification via aza-Michael addition. National Institutes of Health. [Link]

  • Sandmeyer reactions. Part 7.1 An investigation into the reduction steps of Sandmeyer hydroxylation and chlorination reactions. Journal of the Chemical Society, Perkin Transactions 2. [Link]

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Technical Support Center: Purification of Crude Methyl 5-hydroxy-3-methylpicolinate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the purification of Methyl 5-hydroxy-3-methylpicolinate (CAS No. 1211516-93-6).[1] This document is designed for researchers, chemists, and drug development professionals who encounter challenges in obtaining this key intermediate with high purity. As a substituted pyridine derivative, this molecule presents unique purification challenges, primarily related to the basicity of the pyridine nitrogen and the acidity of the phenolic hydroxyl group. This guide provides in-depth, field-tested troubleshooting advice and detailed protocols to address common issues encountered during the purification process.

Part 1: Troubleshooting Guide & FAQs

This section addresses specific problems in a question-and-answer format, focusing on the underlying chemical principles to empower you to make informed decisions during your experiments.

FAQ 1: My crude product is a dark-colored oil or solid. What causes this discoloration and how can I remove it?

Answer:

The discoloration of your this compound is most likely due to the oxidation of the phenolic hydroxyl group. Phenolic compounds are notoriously susceptible to oxidation, which can form highly colored quinone-type impurities, especially when exposed to air, heat, or trace metal catalysts.[2] High reaction temperatures or prolonged reaction times can also lead to degradation products that are colored.[2]

Troubleshooting Steps:

  • Inert Atmosphere: During synthesis and work-up, ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.[2]

  • Temperature Control: Avoid excessive heat during reaction and solvent evaporation.

  • Purification via Carbon Treatment: For removing colored impurities from the crude product, treatment with activated carbon is highly effective. The porous structure of activated carbon provides a large surface area for the adsorption of large, colored impurity molecules.

Protocol 1: Activated Carbon Treatment for Decolorization
  • Dissolution: Dissolve the crude, colored product in a suitable organic solvent (e.g., ethyl acetate or methanol) at room temperature. Use a volume sufficient to fully dissolve the compound.

  • Carbon Addition: Add a small amount of activated carbon to the solution (typically 1-5% w/w relative to the crude product).

  • Stirring: Stir the mixture at room temperature for 15-30 minutes. Gentle heating can sometimes improve efficiency, but should be done cautiously to avoid solvent loss and product degradation.

  • Filtration: Filter the mixture through a pad of Celite® or a fine filter paper to remove the activated carbon. The Celite pad is crucial as it prevents fine carbon particles from passing through into your purified solution.

  • Solvent Removal: Evaporate the solvent from the filtrate under reduced pressure to obtain the decolorized product, which can then be further purified by chromatography or recrystallization.

FAQ 2: I'm observing significant peak tailing during silica gel column chromatography. What is the cause and how can I achieve symmetrical peaks?

Answer:

Peak tailing is a very common issue when purifying basic compounds like pyridine derivatives on standard silica gel.[3] The primary cause is the interaction between the basic nitrogen atom on the pyridine ring and acidic residual silanol groups (Si-OH) on the surface of the silica.[3] This strong, non-ideal interaction leads to multiple retention mechanisms, causing the product to elute slowly and asymmetrically from the column.

Troubleshooting Workflow:

G start Peak Tailing Observed on Silica Gel q1 Is the peak tailing severe? start->q1 sol1 Add a Competing Base (e.g., 0.5-1% Triethylamine) to the mobile phase. q1->sol1 Yes q2 Is resolution with other impurities poor? q1->q2 No, but present end Achieve Symmetrical Peaks sol1->end sol2 Use a Deactivated Stationary Phase (e.g., End-capped Silica, Alumina). sol2->end q2->sol2 Yes, even with base sol3 Adjust Mobile Phase pH (e.g., add acetic acid) to protonate the pyridine. q2->sol3 No, just tailing sol3->end

Caption: Troubleshooting workflow for peak tailing in chromatography.

Detailed Solutions:

  • Mobile Phase Additives: The most common solution is to add a small amount of a competing base, like triethylamine (TEA) or pyridine, to the mobile phase (eluent).[3] These additives preferentially interact with the acidic silanol sites, effectively shielding them from your target compound, which then elutes more symmetrically. A concentration of 0.5-1% (v/v) is typically sufficient.

  • Change Stationary Phase: If tailing persists, consider switching to a less acidic or more inert stationary phase. Neutral alumina or end-capped silica gel are excellent alternatives that have fewer acidic sites.[3]

  • Adjust pH: In some cases, adding a small amount of acetic acid to the mobile phase can improve peak shape by protonating the pyridine nitrogen. The resulting pyridinium salt may have weaker interactions with the silica surface. However, this can also alter the elution profile of other impurities.

FAQ 3: My product fails to crystallize after cooling the solution. What are the next steps?

Answer:

Failure to crystallize is a frequent challenge in purification and usually points to one of two main issues: the solution is not sufficiently saturated, or the nucleation process has not initiated.[4]

Common Causes & Solutions:

  • Too Much Solvent: This is the most common reason for crystallization failure.[4] If the concentration of your compound is below its solubility limit at the cooled temperature, it will simply remain in solution.

    • Solution: Gently heat the solution to boil off some of the solvent, thereby increasing the concentration.[4] Allow the concentrated solution to cool slowly again.

  • Supersaturation: The solution may be supersaturated, a state where the compound is dissolved beyond its normal solubility limit but lacks a nucleation site to begin crystallizing.

    • Solution 1: Scratching: Use a glass rod to gently scratch the inside surface of the flask just below the liquid level. The microscopic imperfections on the glass provide an ideal surface for crystal nucleation.[4]

    • Solution 2: Seeding: If you have a tiny crystal of the pure product, add it to the cooled solution. This "seed crystal" acts as a template for further crystal growth.[4]

  • Incorrect Solvent: The chosen solvent may be too good at dissolving your compound, even at low temperatures.

    • Solution: Perform small-scale solubility tests to find a suitable solvent or solvent system (see Table 2). An ideal recrystallization solvent dissolves the compound well when hot but poorly when cold.[4]

FAQ 4: What are the likely impurities in my crude product and how can I remove them?

Answer:

The impurities present will largely depend on the synthetic route used. However, based on common reactions for analogous structures, we can predict several potential side products and unreacted starting materials.[5]

Table 1: Common Impurities and Removal Strategies

Impurity Name Potential Origin Recommended Purification Method
5-Hydroxy-3-methylpicolinic acid Incomplete esterification of the starting material. Aqueous Wash: Dissolve crude product in an organic solvent (e.g., ethyl acetate) and wash with a mild aqueous base (e.g., saturated sodium bicarbonate solution) to extract the acidic starting material.[2]
Methyl 5-methoxy-3-methylpicolinate Over-methylation of the phenolic hydroxyl group during esterification. Column Chromatography: This impurity is less polar than the desired product and can be separated effectively using a silica gel column with a gradient elution.[5]
Unidentified Polar Impurities Degradation products or polymeric materials. Column Chromatography: These impurities will typically have very low Rf values on TLC and will remain on the baseline of the column while the product elutes.

| Residual Solvents | Solvents used in the reaction or work-up (e.g., Toluene, DMF). | High-Vacuum Drying: Drying the purified solid under high vacuum, sometimes with gentle heating, can remove residual volatile solvents. Co-evaporation with a lower-boiling solvent can also be effective.[6] |

Part 2: Detailed Purification Protocols

These protocols provide step-by-step instructions for the most common and effective purification techniques for this compound.

Protocol 2: Flash Column Chromatography

This is the most robust method for separating the target compound from both more polar and less polar impurities.

Sources

Identifying and removing byproducts from Methyl 5-hydroxy-3-methylpicolinate reactions

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

Welcome to the technical support guide for the synthesis of Methyl 5-hydroxy-3-methylpicolinate. This resource is designed for researchers, medicinal chemists, and process development scientists who are actively working with this important pyridine derivative. As a key structural motif in pharmaceutical development, achieving high purity is paramount. This guide provides in-depth, experience-driven answers to common challenges encountered during its synthesis, with a specific focus on the identification and strategic removal of process-related byproducts. Our approach is grounded in fundamental chemical principles to not only solve immediate purification challenges but also to empower you to proactively mitigate impurity formation in future experiments.

Part 1: Plausible Synthetic Pathway & The Origin of Byproducts

The most common and direct route to this compound is the esterification of its corresponding carboxylic acid precursor, 5-hydroxy-3-methylpicolinic acid. While seemingly straightforward, this transformation is the primary source of critical byproducts that can complicate purification and compromise final product quality. Understanding the main reaction in the context of potential side reactions is the first step in effective troubleshooting.

G cluster_main Main Reaction Pathway cluster_side Common Side Reactions A 5-hydroxy-3-methylpicolinic acid B This compound (Target Product) A->B  MeOH, H+ (cat.)   C Incomplete Reaction A->C D Hydrolysis (H2O) B->D E O-Methylation (Excess Me+) B->E D->A F Methyl 5-methoxy-3-methylpicolinate (Byproduct) E->F

Caption: Plausible synthesis and common side reactions.

Part 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the synthesis and purification of this compound in a practical, question-and-answer format.

FAQ 1: My esterification reaction seems sluggish or incomplete. My TLC shows a persistent baseline spot that stains acidic. What is it and why?

Answer: This is the most common issue and the spot you are observing is almost certainly the unreacted starting material, 5-hydroxy-3-methylpicolinic acid .

  • Causality: The picolinic acid is a zwitterionic compound with both a basic pyridine nitrogen and an acidic carboxylic acid. This structure can make it less soluble in common organic solvents used for esterification (like methanol) and can interfere with the catalytic acid (e.g., H₂SO₄). Fischer esterification is an equilibrium-driven process; if the starting material does not fully dissolve or if water is present, the reaction will not proceed to completion. The carboxylic acid is significantly more polar than the target ester, causing it to remain at the baseline of a typical silica gel TLC plate (e.g., eluted with Ethyl Acetate/Hexanes).

  • Validation: To confirm, co-spot your crude reaction mixture with a sample of the pure 5-hydroxy-3-methylpicolinic acid starting material on the same TLC plate. If the spots have identical Rf values, you have confirmed the presence of unreacted starting material.

FAQ 2: My reaction went to completion, but after work-up, the acidic byproduct reappeared. What happened?

Answer: You have likely experienced hydrolysis of your target ester back to the carboxylic acid.

  • Causality: Esters, particularly those on an electron-deficient pyridine ring, are susceptible to hydrolysis under either acidic or basic conditions.[1][2] If your aqueous work-up was not sufficiently neutralized, or if you used a basic solution (like sodium bicarbonate) and did not promptly extract the product, the ester bond can be cleaved. The presence of water and a catalytic amount of acid or base is all that is required.

  • Preventative Insight: During the aqueous work-up, ensure the pH is carefully adjusted to be neutral (pH ~7) before extraction. Use a saturated sodium chloride solution (brine) for the final wash to remove residual water from the organic layer, and always dry the organic phase thoroughly with a drying agent like anhydrous sodium sulfate or magnesium sulfate before solvent evaporation.

FAQ 3: My mass spectrum shows the expected product mass, but also a peak that is 14 mass units higher (M+14). What is this byproduct?

Answer: This M+14 peak is a classic indicator of O-methylation , resulting in the formation of Methyl 5-methoxy-3-methylpicolinate .[3]

  • Causality: The 5-hydroxy group on the pyridine ring is a phenol, which is nucleophilic. While the carboxylic acid is the primary site of reaction during esterification, harsh conditions or the use of potent methylating agents can lead to the competing methylation of this hydroxyl group. This side reaction is particularly prevalent if you use reagents like diazomethane or methyl iodide, but can also occur to a lesser extent during Fischer esterification with prolonged heating or a very high concentration of acid catalyst.

  • Analytical Confirmation: In the ¹H NMR spectrum, this byproduct will show a new singlet integrating to 3 protons, typically around 3.8-4.0 ppm, corresponding to the new methoxy group (-OCH₃).[3] This is in addition to the methyl ester singlet. Concurrently, the broad singlet for the phenolic -OH proton will be absent.

FAQ 4: How do I efficiently remove the unreacted carboxylic acid starting material from my crude product?

Answer: The most effective and scalable method is a liquid-liquid acid-base extraction . This technique exploits the dramatic difference in the acidity of the carboxylic acid byproduct and the neutral ester product.

  • Scientific Principle: By washing the organic solution of your crude product with a mild aqueous base (e.g., saturated sodium bicarbonate solution), you deprotonate the carboxylic acid. This forms the corresponding sodium carboxylate salt, which is highly water-soluble and is therefore extracted from the organic phase into the aqueous phase. The neutral methyl ester product has no acidic proton and remains in the organic solvent.

G cluster_phases Separated Phases Start Crude Product in Organic Solvent (e.g., EtOAc, DCM) Contains: Ester + Acid Byproduct Step1 Add Aqueous NaHCO₃ Solution & Shake in Separatory Funnel Start->Step1 Step2 Allow Layers to Separate Step1->Step2 Organic Organic Phase (Top or Bottom) Contains: Pure Ester Product Step2->Organic Aqueous Aqueous Phase Contains: Sodium 5-carboxy-3-methylpicolinate (Deprotonated Acid Byproduct) Step2->Aqueous Collect Collect & Dry Organic Layer Organic->Collect Evaporate Evaporate Solvent Collect->Evaporate Final Pure this compound Evaporate->Final

Sources

Troubleshooting low yield in Methyl 5-hydroxy-3-methylpicolinate synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Welcome to the technical support center for the synthesis of Methyl 5-hydroxy-3-methylpicolinate. This guide is designed to provide in-depth troubleshooting assistance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals. As Senior Application Scientists, we understand that achieving high yields in multi-step organic synthesis can be challenging. This resource is structured to help you diagnose and resolve common issues encountered during the synthesis of this important picolinate derivative, ensuring the integrity and success of your experimental outcomes.

Plausible Synthetic Route: Fischer-Speier Esterification

While a specific, detailed synthesis for this compound is not extensively documented in readily available literature, a chemically sound and widely practiced method is the Fischer-Speier esterification of its corresponding carboxylic acid precursor, 5-hydroxy-3-methylpicolinic acid.[1][2] This reaction involves heating the carboxylic acid with an excess of methanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[1][3]

The primary equilibrium for this reaction is as follows:

5-hydroxy-3-methylpicolinic acid + Methanol ⇌ this compound + Water

This guide will focus on troubleshooting issues related to this plausible and cost-effective synthetic approach.

Troubleshooting Guide: Low Yield Diagnosis and Solutions

Low yields in the synthesis of this compound can arise from a variety of factors, from incomplete reactions to the formation of side products. This section provides a systematic approach to identifying and addressing these common pitfalls.

Question 1: My reaction is showing low conversion of the starting carboxylic acid. What are the likely causes and how can I improve it?

Answer: Low conversion is a frequent issue in Fischer esterifications, which are equilibrium-driven reactions.[3] Several factors can contribute to this:

  • Insufficient Catalyst: The acid catalyst is crucial for protonating the carbonyl oxygen of the carboxylic acid, making it more electrophilic for the nucleophilic attack by methanol.[2]

    • Solution: Ensure you are using a catalytic amount of a strong acid, typically 1-5 mol%. If the reaction is still sluggish, a slight increase in catalyst loading may be beneficial. However, excessive acid can lead to side reactions.

  • Presence of Water: Water is a product of the esterification reaction. Its presence will shift the equilibrium back towards the starting materials, thus reducing the yield of the ester.[2][3]

    • Solution:

      • Use Dry Reagents and Glassware: Ensure your methanol and any solvents are anhydrous and that all glassware is thoroughly dried before use.

      • Water Removal: Employ a Dean-Stark apparatus to azeotropically remove water as it is formed, especially if using a solvent like toluene.[1]

      • Use Excess Methanol: Using a large excess of methanol can effectively shift the equilibrium towards the product side.[3]

  • Inadequate Reaction Time or Temperature: Fischer esterifications can be slow.[1]

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction has stalled, consider increasing the reaction time or temperature. Refluxing the reaction mixture is a common practice.

Experimental Protocol: Monitoring Reaction Progress by TLC
  • Prepare a TLC plate: Use a silica gel plate.

  • Spot the plate: Apply small spots of your starting material (5-hydroxy-3-methylpicolinic acid), your reaction mixture, and a co-spot (starting material and reaction mixture in the same spot).

  • Develop the plate: Use an appropriate eluent system (e.g., a mixture of ethyl acetate and hexanes). The starting carboxylic acid will be more polar and have a lower Rf value than the product ester.

  • Visualize: Use a UV lamp to visualize the spots. The disappearance of the starting material spot indicates reaction completion.

Question 2: I've isolated my product, but the yield is still low and I see multiple spots on my TLC. What are the possible side products?

Answer: The presence of the hydroxyl group on the picolinic acid ring introduces the possibility of side reactions, leading to a mixture of products and a lower yield of the desired ester.

  • O-Methylation of the Phenolic Hydroxyl Group: The acidic conditions and the presence of methanol can lead to the methylation of the hydroxyl group, forming Methyl 5-methoxy-3-methylpicolinate .

    • Identification: This side product will have a higher molecular weight (181.19 g/mol vs. 167.16 g/mol for the desired product) which can be confirmed by mass spectrometry. In the ¹H NMR spectrum, you would observe an additional singlet corresponding to the methoxy group protons.

    • Prevention:

      • Use Milder Conditions: Consider using a milder esterification method such as Steglich esterification, which uses dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP).[4][5] This method avoids strong acidic conditions.

      • Protecting Groups: Protect the hydroxyl group as an ether or an ester before performing the Fischer esterification. The protecting group can then be removed in a subsequent step.[6][7]

  • Hydrolysis of the Ester: During workup, if the product is exposed to aqueous acidic or basic conditions for an extended period, the newly formed ester can hydrolyze back to the carboxylic acid.[8]

    • Identification: The hydrolyzed product is your starting material, 5-hydroxy-3-methylpicolinic acid.

    • Prevention: Neutralize the reaction mixture promptly during workup and avoid prolonged exposure to strong acids or bases.

  • Decarboxylation: Picolinic acids are susceptible to decarboxylation upon heating, especially in the presence of an acid catalyst.[8] This would lead to the formation of 5-hydroxy-3-methylpyridine.

    • Identification: This side product would be more volatile and have a significantly lower molecular weight.

    • Prevention: Avoid excessively high reaction temperatures.

Data on Potential Side Products
Side Product Chemical Name Molecular Weight ( g/mol ) Key Spectroscopic Features
SP-15-hydroxy-3-methylpicolinic acid153.14Broad OH stretch in IR; Absence of methyl ester peak in ¹H NMR.
SP-2Methyl 5-methoxy-3-methylpicolinate181.19Additional methoxy signal in ¹H NMR; Higher mass in MS.
SP-35-hydroxy-3-methylpyridine109.13Absence of carbonyl and ester signals in IR and NMR.

Frequently Asked Questions (FAQs)

Q1: What is the best way to purify my final product, this compound?

A1: A combination of techniques is often most effective. After an initial workup to remove the excess acid and methanol, column chromatography on silica gel is a standard and effective method for separating the desired ester from unreacted starting material and side products.[9] Recrystallization from a suitable solvent system can be used as a final step to obtain a highly pure product.

Q2: Can I use a different alcohol for the esterification?

A2: Yes, the Fischer esterification is versatile and can be performed with other primary or secondary alcohols.[1] However, the reaction conditions, particularly temperature and reaction time, may need to be optimized for different alcohols.

Q3: My starting material, 5-hydroxy-3-methylpicolinic acid, is not commercially available. How can I synthesize it?

A3: While a specific procedure for 5-hydroxy-3-methylpicolinic acid is not readily found, a plausible route could be adapted from the synthesis of other substituted picolinic acids. A common strategy involves the oxidation of the corresponding methyl-substituted hydroxypyridine, in this case, 3-methyl-5-hydroxypyridine. Oxidation can be achieved using strong oxidizing agents like potassium permanganate (KMnO₄).[8]

Q4: What are the key safety precautions I should take during this synthesis?

A4: Always work in a well-ventilated fume hood. Strong acids like sulfuric acid are corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Methanol is flammable and toxic, so avoid ignition sources and inhalation.

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting low yield in the synthesis of this compound.

TroubleshootingWorkflow start Low Yield of this compound check_conversion Check Reaction Conversion (TLC) start->check_conversion incomplete_reaction Incomplete Reaction check_conversion->incomplete_reaction Yes side_products Side Product Formation Suspected check_conversion->side_products No optimize_conditions Optimize Reaction Conditions: - Increase reaction time/temp - Increase catalyst loading - Ensure anhydrous conditions incomplete_reaction->optimize_conditions purification Purify Product (Column Chromatography, Recrystallization) optimize_conditions->purification analyze_impurities Analyze Crude Product (NMR, MS, IR) side_products->analyze_impurities o_methylation O-methylation Detected analyze_impurities->o_methylation O-methylated product hydrolysis Starting Material Present (Hydrolysis) analyze_impurities->hydrolysis Starting material decarboxylation Decarboxylation Product Detected analyze_impurities->decarboxylation Decarboxylated product milder_esterification Use Milder Esterification (e.g., Steglich) or Protecting Group Strategy o_methylation->milder_esterification optimize_workup Optimize Workup: - Prompt neutralization - Avoid prolonged H+/OH- exposure hydrolysis->optimize_workup lower_temp Lower Reaction Temperature decarboxylation->lower_temp milder_esterification->purification optimize_workup->purification lower_temp->purification

Caption: Troubleshooting workflow for low yield in this compound synthesis.

Experimental Protocols

Protocol 1: Plausible Synthesis of this compound via Fischer-Speier Esterification
  • To a round-bottom flask equipped with a reflux condenser, add 5-hydroxy-3-methylpicolinic acid (1.0 eq).

  • Add a large excess of anhydrous methanol (e.g., 20-50 eq), which will also act as the solvent.

  • Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄) (e.g., 0.05 eq).

  • Heat the reaction mixture to reflux and maintain for several hours (monitor by TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate (NaHCO₃) until effervescence ceases.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Purification by Column Chromatography
  • Prepare a silica gel slurry in a non-polar solvent (e.g., hexanes) and pack a chromatography column.

  • Dissolve the crude product in a minimal amount of the eluent.

  • Load the sample onto the column.

  • Elute the column with a gradient of ethyl acetate in hexanes, starting with a low polarity mixture and gradually increasing the polarity.

  • Collect fractions and analyze them by TLC to identify the fractions containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

References

  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883). Retrieved from [Link]

  • Patrick, G. L. (2015). Appendix 6: Protecting groups. In An Introduction to Drug Synthesis. Oxford University Press.
  • University of Wisconsin-Madison. (n.d.). Protecting Groups.
  • Indian Institute of Technology Bombay. (2020). Protecting Groups.
  • Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved from [Link]

  • ResearchGate. (n.d.). Figure S6. 13 C-NMR spectrum of methyl... [Image].
  • NP-MRD. (n.d.). 1H NMR Spectrum (1D, 200 MHz, H2O, predicted) (NP0296102). Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000754). Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information.
  • Google Patents. (n.d.). KR102418462B1 - Process for the preparation of 3-hydroxypicolinic acids.
  • Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. Retrieved from [Link]

  • MDPI. (2024). Fischer-Speier Esterification and Beyond: Recent Mechanistic Advances. Retrieved from [Link]

  • Wikipedia. (n.d.). Picolinic acid. Retrieved from [Link]

  • Google Patents. (n.d.). US4304925A - Process for purifying esters.
  • OperaChem. (2024). Fischer Esterification-Typical Procedures. Retrieved from [Link]

  • BenchChem. (2025). Common side products in the synthesis of Methyl 5-hydroxy-4-methylpicolinate and their removal.
  • The Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra.
  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link]

  • PubChem. (n.d.). methyl (3R)-5-hydroxy-3-methylpentanoate. Retrieved from [Link]

  • National Institutes of Health. (n.d.). A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids.
  • Molecules. (2001). A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids.
  • ACS Publications. (n.d.). Divalent metal ion catalysis in the hydrolysis of esters of picolinic acid. Metal ion promoted hydroxide ion and water catalyzed reactions. Retrieved from [Link]

  • ResearchGate. (2016). How to purify esterefication product? [Forum discussion]. Retrieved from [Link]

  • Reddit. (2019). How to purify esters [Forum discussion]. Retrieved from [Link]

  • Google Patents. (n.d.). US9475771B2 - Process for the preparation of 4-alkoxy-3-hydroxypicolinic acids.
  • Organic Syntheses. (n.d.). 3-hydroxyquinoline. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of picolinate and picolinic acid derivatives using UiO-66-N(Zr)... [Image].
  • Patsnap. (n.d.). Method for preparing methyl 5-hydroxypentanoate. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). infrared spectrum of methyl 2-hydroxybenzoate.
  • Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of methyl 2-hydroxybenzoate.
  • SpectraBase. (n.d.). 5-Hydroxy-7-methyloctan-3-one - Optional[Vapor Phase IR] - Spectrum. Retrieved from [Link]

  • NIST WebBook. (n.d.). Pentanoic acid, 3-hydroxy-, methyl ester. Retrieved from [Link]

  • GovInfo. (n.d.). EPA/NIH Mass Spectral Data Base. Retrieved from [Link]

  • PubChem. (n.d.). 5-Hydroxy-3-methylpentanoic acid. Retrieved from [Link]

  • SpectraBase. (n.d.). METHYL-(S)-3-HYDROXY-5-PHENYLPENTANOATE. Retrieved from [Link]

Sources

Stability and proper storage conditions for Methyl 5-hydroxy-3-methylpicolinate

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

Methyl 5-hydroxy-3-methylpicolinate is a substituted pyridine derivative of significant interest in medicinal chemistry and drug development. Its unique structure, incorporating a hydroxyl group, a methyl group, and a methyl ester on a pyridine ring, presents a versatile scaffold for synthesizing novel compounds with potential biological activities. This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, providing in-depth information on the stability and proper storage of this compound, alongside troubleshooting advice for common experimental challenges.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

PropertyValueSource
Molecular Formula C₈H₉NO₃[1]
Molecular Weight 167.16 g/mol [1]
CAS Number 1211516-93-6[1]
Appearance Varies; typically a solid
pKa 8.41 ± 0.10 (Predicted)[2]
Storage Temperature 2-8°C[1][2]

I. Stability and Storage Conditions

The chemical stability of this compound is crucial for maintaining its integrity and ensuring the reproducibility of experimental results. As with many pyridine derivatives, its stability can be influenced by temperature, light, air, and moisture.

Recommended Storage Conditions

For optimal stability, this compound should be stored under the following conditions:

  • Temperature: 2-8°C.[1][2] Refrigeration is recommended to minimize thermal degradation.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen). This is particularly important to prevent oxidation.

  • Container: Keep in a tightly sealed container to prevent moisture ingress.[3][4]

  • Light: Protect from light.[5] Store in a dark place or use an amber vial.

Potential Degradation Pathways

While specific degradation pathways for this compound are not extensively documented, potential degradation can be inferred from the reactivity of its functional groups.

Degradation Pathways cluster_main This compound cluster_degradation Potential Degradation Products MHP This compound Hydrolysis 5-hydroxy-3-methylpicolinic acid + Methanol MHP->Hydrolysis Moisture/Acid/Base Oxidation Oxidized Pyridine Derivatives MHP->Oxidation Air/Light Decarboxylation 5-hydroxy-3-methylpyridine MHP->Decarboxylation Heat

Caption: A simplified workflow for HPLC purity assessment.

IV. References

  • Sigma-Aldrich Inc. Safety Data Sheet.

  • Santa Cruz Biotechnology. Chromium Picolinate.

  • Jubilant Ingrevia Limited. Chromium Picolinate Safety Data Sheet.

  • MilliporeSigma. Safety Data Sheet.

Sources

Improving the yield and purity of Methyl 5-hydroxy-3-methylpicolinate

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

Welcome to the technical support center for Methyl 5-hydroxy-3-methylpicolinate. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important pyridine derivative. As a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds, achieving high yield and purity is paramount. This document provides in-depth, experience-driven answers to common challenges encountered during its synthesis and purification, moving beyond simple protocols to explain the underlying chemical principles. Our goal is to empower you to troubleshoot effectively, optimize your experimental outcomes, and ensure the integrity of your results.

Frequently Asked Questions (FAQs): Synthesis & Reaction Optimization

This section addresses common issues related to the chemical synthesis, primarily focusing on the esterification of 5-hydroxy-3-methylpicolinic acid.

Q1: My esterification reaction is showing low conversion. What are the primary factors to investigate?

A1: Low conversion in the Fischer esterification of 5-hydroxy-3-methylpicolinic acid is a frequent challenge. The reaction is an equilibrium process, so driving it towards the product side is critical.[1] Here are the key areas to troubleshoot:

  • Water Removal: The presence of water, a byproduct of the reaction, can push the equilibrium back towards the starting materials. Ensure your methanol and sulfuric acid catalyst are as anhydrous as possible. Using a Dean-Stark apparatus or adding molecular sieves can be effective if the reaction scale and setup permit.

  • Catalyst Concentration: An insufficient amount of acid catalyst (commonly H₂SO₄) will result in slow reaction kinetics. A typical catalytic amount is 3-5 mol% relative to the carboxylic acid. Increasing the catalyst loading can improve the rate, but excessive amounts may lead to side reactions like dehydration or charring, especially at elevated temperatures.

  • Reaction Temperature and Time: The reaction typically requires refluxing in methanol to proceed at a reasonable rate. If you are running the reaction at a lower temperature, the conversion will be significantly slower. Ensure you are allowing sufficient reaction time (often 12-24 hours), and monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Q2: I am observing a significant amount of an unknown, more non-polar side product. What could it be?

A2: A common and often overlooked side reaction is the methylation of the phenolic hydroxyl group, resulting in the formation of Methyl 5-methoxy-3-methylpicolinate . This occurs because the acidic conditions and high temperature can facilitate an Sₙ2 reaction between the hydroxyl group and methanol.

  • Causality: The phenolic -OH is nucleophilic and can be protonated by the strong acid catalyst, making it a better leaving group (as water). However, direct methylation of the phenol is also possible.

  • Identification: This side product can be identified by ¹H NMR spectroscopy (the appearance of a new methoxy signal around 3.8-4.0 ppm and the disappearance of the phenolic -OH peak) and confirmed by mass spectrometry (an increase in mass by 14 Da, corresponding to the addition of a methylene group).

  • Mitigation: To minimize this, consider using milder esterification conditions. Reagents like (2,2-dimethyl-1,3-dioxolan-4-yl)methyl 2-cyano-2-(hydroxyimino)acetate (Oxyma-C) with a carbodiimide like EDCI can selectively esterify the carboxylic acid at room temperature without affecting the hydroxyl group.[2]

Frequently Asked Questions (FAQs): Work-up & Purification

Proper work-up and purification are critical for isolating your target compound with high purity.

Q3: During the aqueous work-up, my product seems to be lost or forms an emulsion. How can I improve recovery?

A3: this compound has both a basic pyridine nitrogen and an acidic phenolic hydroxyl group, giving it amphoteric properties. This can complicate aqueous extractions.

  • pH Control is Critical: After neutralizing the excess acid catalyst with a base (e.g., NaHCO₃ or Na₂CO₃ solution), ensure the pH of the aqueous phase is carefully adjusted.

    • Too Acidic (pH < 4): The pyridine nitrogen will be protonated, forming a salt that is highly soluble in the aqueous layer, leading to significant product loss.

    • Too Basic (pH > 9): The phenolic hydroxyl group will be deprotonated to form a phenoxide salt, which is also water-soluble.

    • Optimal pH: Aim for a pH between 6 and 8 for efficient extraction into organic solvents like ethyl acetate or dichloromethane.

  • Emulsion Breaking: Emulsions can form due to the amphoteric nature of the product. To break them, add a saturated brine (NaCl) solution. This increases the ionic strength of the aqueous layer, reducing the solubility of the organic product and helping to separate the layers.

Q4: My final product has a brownish or yellowish tint. What is the cause and how can I remove the color?

A4: Color impurities are often high molecular weight, conjugated byproducts formed from minor degradation or side reactions under harsh acidic and high-temperature conditions.

  • Prevention: The best strategy is prevention. Use high-purity starting materials and avoid excessive heating or prolonged reaction times. Running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can also prevent oxidative degradation.

  • Removal:

    • Activated Carbon: A simple and effective method is to treat a solution of the crude product (e.g., dissolved in ethyl acetate or methanol) with a small amount of activated carbon. Stir for 15-30 minutes at room temperature, then filter the carbon through a pad of Celite®. This adsorbs many colored impurities.

    • Silica Gel Chromatography: If color persists, column chromatography is the most effective solution. The colored impurities are often highly polar and will stick strongly to the top of the silica gel column.[3]

Troubleshooting Guide: At-a-Glance

This table summarizes common problems and provides actionable solutions for quick reference.

Observed Problem Potential Cause(s) Recommended Solution(s)
Low Yield 1. Incomplete reaction (equilibrium).2. Product loss during work-up (incorrect pH).3. Hydrolysis of the ester back to the acid.[4][5]1. Ensure anhydrous conditions; increase catalyst/time.2. Adjust aqueous phase to pH 6-8 before extraction.3. Use non-aqueous work-up or minimize contact with water.
Low Purity (Multiple Spots on TLC) 1. Formation of O-methylated side product.2. Unreacted starting carboxylic acid.3. Degradation/charring.1. Use milder esterification method (e.g., EDCI/Oxyma).2. Wash organic layer with dilute NaHCO₃ to remove acid.3. Reduce reaction temperature; use inert atmosphere.
Product is an Oil, Fails to Crystallize 1. Presence of solvent residue.2. Impurities disrupting the crystal lattice.1. Dry thoroughly under high vacuum.2. Purify via column chromatography before attempting recrystallization.
Difficulty in Purification 1. Similar polarity of product and impurities.2. Product is highly soluble in common solvents.1. Use column chromatography with a shallow solvent gradient.2. For recrystallization, use a binary solvent system (e.g., Ethyl Acetate/Hexanes) to fine-tune solubility.[6][7]

Detailed Experimental Protocols

Protocol 1: Fischer Esterification of 5-hydroxy-3-methylpicolinic acid

This protocol describes a standard lab-scale synthesis.

  • Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 5-hydroxy-3-methylpicolinic acid (10.0 g, 65.3 mmol).

  • Reagents: Add anhydrous methanol (150 mL). Stir to suspend the solid.

  • Catalyst Addition: Carefully add concentrated sulfuric acid (1.8 mL, 32.7 mmol, 0.5 eq) dropwise to the stirring suspension. Caution: Exothermic reaction.

  • Reaction: Heat the mixture to reflux (approx. 65°C) and maintain for 16 hours. Monitor the reaction by TLC (e.g., 50% Ethyl Acetate in Hexanes), observing the disappearance of the starting material spot.

  • Cooling: After the reaction is complete, cool the mixture to room temperature.

Protocol 2: Aqueous Work-up and Extraction

  • Solvent Removal: Remove the bulk of the methanol using a rotary evaporator.

  • Neutralization: Dilute the residue with ethyl acetate (150 mL) and slowly pour it into a beaker containing a stirred, saturated solution of sodium bicarbonate (NaHCO₃) (200 mL). Continue adding the NaHCO₃ solution until gas evolution ceases and the pH of the aqueous layer is ~7-8.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers. Extract the aqueous layer two more times with ethyl acetate (2 x 75 mL).

  • Washing: Combine the organic layers and wash with saturated brine (100 mL) to remove residual water and break any emulsions.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product, often as a light-yellow solid or oil.

Protocol 3: Purification by Column Chromatography

  • Column Packing: Prepare a silica gel column using a slurry packing method with a starting eluent of 20% ethyl acetate in hexanes.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate and adsorb it onto a small amount of silica gel. Dry this silica and carefully add it to the top of the packed column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 20% and gradually increasing to 50%). The O-methylated impurity will elute first, followed by the desired product. The unreacted carboxylic acid will remain on the column.

  • Fraction Collection: Collect fractions and analyze them by TLC. Combine the pure fractions containing the desired product.

  • Solvent Removal: Remove the solvent under reduced pressure to yield the purified this compound.

Visual Diagrams & Workflows

Synthesis_Workflow Start 5-hydroxy-3-methyl- picolinic acid Reaction Esterification (MeOH, H₂SO₄, Reflux) Start->Reaction 1 Workup Aqueous Work-up (pH ~7, Extraction) Reaction->Workup 2 Purification Purification (Chromatography or Recrystallization) Workup->Purification 3 End Pure Methyl 5-hydroxy- 3-methylpicolinate Purification->End 4

Troubleshooting_Tree cluster_reaction Reaction Stage cluster_workup Work-up Stage cluster_solutions Potential Solutions Problem Low Yield or Purity Issue Incomplete Starting material remains? Problem->Incomplete LowRecovery Low organic recovery? Problem->LowRecovery TLC TLC shows multiple spots? Sol_Purify Column Chromatography TLC->Sol_Purify Yes Incomplete->TLC Sol_Time Increase Reaction Time/ Temp/Catalyst Incomplete->Sol_Time Yes Emulsion Emulsion formed? Sol_Brine Add Brine Emulsion->Sol_Brine Yes LowRecovery->Emulsion Sol_pH Check pH (6-8) LowRecovery->Sol_pH Yes

References

  • This cit
  • This cit
  • Fife, T. H., & Przystas, T. J. (1982). Divalent metal ion catalysis in the hydrolysis of esters of picolinic acid. Metal ion promoted hydroxide ion and water catalyzed reactions. Journal of the American Chemical Society, 104(8), 2251–2256. [Link]

  • Ribeiro, A. C. F., et al. (2023). Solubility and Crystallization Studies of Picolinic Acid. MDPI. [Link]

  • This cit
  • This cit
  • This cit
  • This cit
  • Baptista, D., et al. (2023). Solubility and Crystallization Studies of Picolinic Acid. SciSpace. [Link]

  • Ribeiro, A. C. F., et al. (2023). Solubility and Crystallization Studies of Picolinic Acid. MDPI. [Link]

  • This cit
  • This cit
  • This cit
  • This cit
  • This cit
  • This cit
  • This cit
  • This cit
  • De Thomas, W. R., & Idelson, A. (1980). Process for hydrolyzing methyl esters. U.S.
  • This cit
  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Organic Chemistry Portal. [Link]

  • This cit
  • This cit
  • This cit
  • This cit
  • This cit
  • Khan Academy. (2011). Esterification Mechanism: making an ester from a carboxylic acid and an alcohol. YouTube. [Link]

  • This cit
  • This cit
  • Professor Dave Explains. (2023). Performing Column Chromatography. YouTube. [Link]

Sources

Common side reactions and impurities in Methyl 5-hydroxy-3-methylpicolinate synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

Methyl 5-hydroxy-3-methylpicolinate is a key heterocyclic intermediate in the development of various pharmaceutical compounds.[1] Its synthesis, while conceptually straightforward, presents several challenges related to side reactions and impurity formation that can impact yield, purity, and scalability. This guide is designed to provide researchers, chemists, and process development professionals with practical, in-depth solutions to common issues encountered during its synthesis. We will explore the causality behind these challenges and offer validated protocols for troubleshooting and optimization.

Frequently Asked Questions (FAQs) on Synthesis

Q1: What is the most common synthetic route to this compound?

The most prevalent and direct method is the Fischer-Speier esterification of the corresponding carboxylic acid, 5-hydroxy-3-methylpicolinic acid.[2] This reaction involves heating the carboxylic acid in methanol with a strong acid catalyst, typically sulfuric acid (H₂SO₄) or tosic acid (TsOH).[2][3] The use of methanol as the solvent ensures it is present in large excess, which helps drive the reaction equilibrium towards the desired ester product.[2]

Q2: Why is an acid catalyst necessary for the esterification?

The acid catalyst plays a dual role. First, it protonates the carbonyl oxygen of the carboxylic acid, which significantly increases the electrophilicity of the carbonyl carbon. This "activation" makes the carbonyl group more susceptible to nucleophilic attack by the weakly nucleophilic methanol. Second, the acid facilitates the departure of the hydroxyl group as a water molecule, which is a much better leaving group than the hydroxide anion (HO⁻).[2]

Troubleshooting Guide: Common Issues & Solutions

Q3: My reaction yield is consistently low. What are the primary causes?

Low yield is a frequent issue stemming from two main factors:

  • Incomplete Reaction: The Fischer esterification is an equilibrium-controlled process.[2] If the water generated as a byproduct is not effectively removed or the reaction is not run for a sufficient duration, the equilibrium will not fully favor the product side.

  • Product Loss During Workup: The product has both a basic pyridine nitrogen and an acidic phenolic hydroxyl group, making it amphoteric. During neutralization and extraction, improper pH control can lead to the product partitioning into the aqueous layer or forming salts, thus reducing the isolated yield.

Troubleshooting Protocol: Maximizing Yield

  • Drive the Equilibrium:

    • Time: Ensure the reaction is refluxed for an adequate period (typically 6+ hours).[3] Monitor the reaction's progress using Thin Layer Chromatography (TLC).

    • Water Removal: While difficult when using methanol as the solvent, ensuring anhydrous starting materials and solvent can help.

  • Optimize Workup:

    • After concentrating the reaction mixture, carefully adjust the pH to approximately 8.5 using a saturated sodium bicarbonate (NaHCO₃) solution.[3] This deprotonates the phenolic hydroxyl and neutralizes the excess acid catalyst without making the solution basic enough to hydrolyze the ester.

    • Extract the product with a suitable organic solvent like ethyl acetate (EtOAc).

    • Perform multiple extractions to ensure complete recovery from the aqueous layer.

Q4: I've isolated my product, but NMR analysis shows significant impurities. What are the likely side products?

The most common impurities arise from reactions at the alternative functional groups on the starting material. The table below summarizes the most probable side products.

Impurity IDStructureChemical NameKey Analytical Features
IMP-1 (Structure of starting material)5-Hydroxy-3-methylpicolinic acidUnreacted starting material. Broad OH stretch in IR; absence of methyl ester peak (~3.7-4.1 ppm) in ¹H NMR.[4]
IMP-2 (Structure with OCH₃ at position 5)Methyl 5-methoxy-3-methylpicolinateO-methylation of the phenolic hydroxyl. Presence of an additional methoxy signal in ¹H NMR (~3.9-4.2 ppm); higher mass in MS.[4]
IMP-3 (Betaine structure)1-Methyl-5-hydroxy-3-methylpicolinate betaineN-methylation of the pyridine ring. Significant downfield shift of aromatic proton signals in ¹H NMR due to the quaternized nitrogen.[4]
Q5: How can I prevent the formation of the O-methylated impurity (IMP-2)?

Formation of the O-methylated ether is a classic competing reaction under acidic conditions. To minimize this:

  • Use Milder Conditions: Avoid excessively high temperatures or prolonged reaction times.

  • Alternative Reagents: For greater selectivity, consider moving away from Fischer esterification. Using a carbodiimide coupling reagent like DCC (N,N'-Dicyclohexylcarbodiimide) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) with methanol can provide the ester with minimal risk of O-methylation.[4]

  • Protecting Group Strategy: While adding steps, protecting the hydroxyl group (e.g., as a benzyl ether) before esterification and deprotecting it afterward offers the most control. Hydrogenation is an effective method for deprotection in such cases.[5]

Q6: My final product is discolored (yellow to brown). What causes this and how can I fix it?

Discoloration often indicates the presence of degradation or polymerization products, which can form under harsh acidic conditions and high heat.

  • Prevention: Ensure the reaction temperature does not significantly exceed the reflux temperature of methanol. Add the sulfuric acid catalyst slowly and at a reduced temperature (e.g., 0 °C) before heating.[3]

  • Removal:

    • Recrystallization: This is an excellent final step to obtain a highly pure, colorless product.[4] A suitable solvent system must be determined empirically (e.g., Ethyl Acetate/Hexanes).

    • Activated Carbon: Treating a solution of the crude product with a small amount of activated carbon can help remove colored impurities before filtration and recrystallization.

Visualizing the Process

Synthetic Workflow & Side Reactions

The following diagram illustrates the primary synthesis pathway and the key side reactions that lead to common impurities.

G cluster_main Main Synthetic Pathway cluster_side Common Side Reactions cluster_purification Purification SM 5-Hydroxy-3-methylpicolinic Acid Product This compound SM->Product  MeOH, H₂SO₄ (cat.)  Reflux IMP2 IMP-2: Methyl 5-methoxy-3-methylpicolinate SM->IMP2  O-Methylation  (Excess Heat/Time) IMP3 IMP-3: N-Methyl Betaine SM->IMP3  N-Methylation  (Harsh Conditions) Workup Aqueous NaHCO₃ Wash Product->Workup Chroma Silica Gel Chromatography Workup->Chroma Recryst Recrystallization Chroma->Recryst

Caption: Synthetic workflow and impurity formation pathways.

Mechanism: Fischer Esterification

This diagram details the step-by-step mechanism of the acid-catalyzed esterification process.

FischerEsterification cluster_0 Step 1: Carbonyl Protonation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Proton Transfer cluster_3 Step 4: Water Elimination cluster_4 Step 5: Deprotonation A Carboxylic Acid + H⁺ B Protonated Carbonyl A->B C Tetrahedral Intermediate B->C  + MeOH D Protonated Ether Intermediate C->D E Protonated Ester D->E  - H₂O F Final Ester Product E->F  - H⁺

Caption: Mechanism of Fischer-Speier Esterification.

Purification Strategies

Q7: What is the most effective method for purifying the crude product?

A multi-step approach is typically most effective.

  • Aqueous Wash: An initial wash with a saturated sodium bicarbonate (NaHCO₃) solution is crucial for removing the unreacted starting acid (IMP-1) and the acid catalyst.[3][4]

  • Column Chromatography: Flash column chromatography over silica gel is highly effective for separating the desired product from the less polar O-methylated impurity (IMP-2) and the highly polar N-methylated betaine (IMP-3).[4] A gradient elution, starting with a less polar solvent system (e.g., Hexane/Ethyl Acetate) and gradually increasing polarity, will provide the best separation.

  • Recrystallization: As a final polishing step, recrystallization can be used to remove trace impurities and improve the product's crystalline form and color.[4]

Table 2: Efficacy of Different Purification Methods

Purification MethodTarget ImpurityPurity Improvement (%)Typical Yield Loss (%)
Aqueous Wash (NaHCO₃) IMP-1 (Starting Acid)HighLow
Column Chromatography IMP-2 (O-methylated), IMP-3 (N-methylated)Very HighModerate
Recrystallization Colored impurities, trace contaminantsHighModerate to High

References

  • Common side products in the synthesis of Methyl 5-hydroxy-4-methylpicolinate and their removal. (2025). Benchchem.
  • 5-HYDROXY-PYRIDINE-2-CARBOXYLIC ACID METHYL ESTER. MySkinRecipes.
  • A Technical Guide to Methyl 5-amino-3-methylpicolinate: Synthesis and Potential Applic
  • 3-HYDROXY-PYRIDINE-2-CARBOXYLIC ACID METHYL ESTER synthesis. ChemicalBook.
  • Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterific
  • Synthesis of 5-hydroxy-2-pyridinecarboxylic acid methyl ester. PrepChem.com.

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Technical Support Center: Monitoring the Synthesis of Methyl 5-hydroxy-3-methylpicolinate with TLC and HPLC

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for monitoring the synthesis of Methyl 5-hydroxy-3-methylpicolinate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) for Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) analysis during this specific chemical transformation. Our goal is to equip you with the expertise to confidently monitor your reaction, identify potential issues, and ensure the integrity of your results.

The Reaction at a Glance: Esterification of 5-hydroxy-3-methylpicolinic acid

The synthesis of this compound typically involves the esterification of 5-hydroxy-3-methylpicolinic acid with methanol, often under acidic conditions or using a coupling agent like dicyclohexylcarbodiimide (DCC) in a Steglich esterification.[1][2] Understanding the reaction pathway and potential side products is crucial for effective monitoring.

Reaction_Pathway reactant 5-hydroxy-3-methylpicolinic acid product This compound reactant->product Esterification side_product1 Unreacted Starting Material reactant->side_product1 reagent Methanol (MeOH) Acid catalyst or Coupling Agent (e.g., DCC) reagent->product side_product2 N-acylurea (with DCC) reagent->side_product2 Side Reaction

Caption: Proposed reaction scheme for the synthesis of this compound.

Part 1: Thin Layer Chromatography (TLC) Troubleshooting and FAQs

TLC is an indispensable, rapid, and cost-effective technique for monitoring reaction progress.[3][4] It allows for a qualitative assessment of the consumption of starting materials and the formation of the product.[5][6][7]

Frequently Asked Questions (FAQs) for TLC Monitoring

Q1: What is a good starting solvent system for TLC analysis of this reaction?

A1: Given the polar nature of the starting material (a carboxylic acid and a phenol) and the somewhat less polar product (an ester), a good starting point is a mixture of a non-polar and a polar solvent. A common choice is a mixture of ethyl acetate and hexanes.[8] Start with a 1:1 ratio and adjust the polarity based on the initial results. If the spots remain at the baseline, increase the proportion of the more polar solvent (ethyl acetate). If the spots run with the solvent front, increase the proportion of the less polar solvent (hexanes). For highly polar compounds that still show low mobility, a small amount of methanol or a few drops of acetic acid can be added to the eluent to improve separation.[3][8]

Q2: How do I visualize the spots on the TLC plate?

A2: this compound and its precursor contain a pyridine ring, which is often UV active. Therefore, the primary method for visualization should be a UV lamp at 254 nm.[9][10] Additionally, you can use staining agents for visualization. A potassium permanganate (KMnO₄) stain is a good general-purpose stain that reacts with many organic compounds.[3] Another option is an iodine chamber, where iodine vapor reversibly adsorbs to the compounds, appearing as brown spots.[9]

Q3: How can I be sure which spot is my product and which is the starting material?

A3: The key to unambiguous spot identification is to run reference spots alongside your reaction mixture. On a single TLC plate, spot the starting material in one lane, the reaction mixture in a second lane, and a "co-spot" (a spot of the starting material with the reaction mixture spotted on top of it) in a third lane.[5][6] The starting material, being a carboxylic acid, is more polar and will have a lower Retention Factor (Rf) value (it will travel a shorter distance up the plate) than the product ester.[4] As the reaction progresses, you should see the spot corresponding to the starting material diminish in intensity while a new, higher Rf spot corresponding to the product appears and intensifies.[6]

TLC Troubleshooting Guide

Problem Potential Cause(s) Solution(s)
Streaking or Smearing of Spots [9][11]- Sample is too concentrated ("overloaded").[9] - The compound is highly acidic or basic.[9] - The solvent system is not optimal.[11] - High boiling point solvent from the reaction mixture (e.g., DMF, DMSO) is present.[12]- Dilute the sample before spotting.[9] - Add a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the developing solvent to improve the spot shape of acidic or basic compounds, respectively.[3][13] - Experiment with different solvent systems to find one that provides better separation.[11] - Before developing the plate, place it under high vacuum for a few minutes to remove residual high-boiling solvents.[12]
Spots Remain at the Baseline (Low Rf) [12]- The developing solvent is not polar enough.[10]- Increase the polarity of the solvent system by adding more of the polar component (e.g., ethyl acetate or methanol).[8]
Spots Run with the Solvent Front (High Rf) - The developing solvent is too polar.- Decrease the polarity of the solvent system by adding more of the non-polar component (e.g., hexanes).
No Spots are Visible [9][11]- The sample is too dilute.[11] - The compound is not UV active and the visualization method is inappropriate. - The solvent level in the developing chamber was above the spotting line.[9]- Concentrate the sample or spot it multiple times in the same location, allowing the solvent to dry between applications.[11] - Use a chemical stain like potassium permanganate or an iodine chamber for visualization.[3] - Ensure the solvent level in the chamber is below the origin line where the samples are spotted.[3]
Uneven Solvent Front [3][11]- The TLC plate was not placed vertically in the chamber. - The top of the chamber was not properly sealed.- Ensure the plate is standing straight in the developing chamber.[3] - Make sure the chamber is securely covered to maintain a saturated atmosphere.

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"Prepare Developing Solvent" -> "Prepare TLC Plate (draw origin line)" -> "Spot Starting Material" -> "Spot Reaction Mixture" -> "Spot Co-spot" -> "Develop Plate in Chamber" -> "Dry Plate" -> "Visualize (UV, Stain)" -> "Calculate Rf Values" -> "Interpret Results"; }

Caption: A typical workflow for monitoring a reaction using TLC.

Part 2: High-Performance Liquid Chromatography (HPLC) Troubleshooting and FAQs

For a more quantitative analysis of reaction progress, including the determination of product purity and the detection of minor impurities, HPLC is the method of choice.[14]

Frequently Asked Questions (FAQs) for HPLC Analysis

Q1: What type of HPLC column is suitable for this analysis?

A1: A reversed-phase C18 column is a good starting point for the analysis of this compound and its precursor.[15] For pyridine derivatives, which can exhibit tailing due to interaction with residual silanol groups on the silica support, a column with low silanol activity or end-capping is recommended.[16] Columns like Hypersil BDS or those with mixed-mode stationary phases can also provide improved peak shape and retention for such compounds.[15][16]

Q2: What mobile phase composition should I start with?

A2: For reversed-phase HPLC, a mixture of an aqueous buffer and an organic modifier is used. A common starting point is a gradient elution from a low to a high percentage of an organic solvent like acetonitrile (ACN) or methanol (MeOH) in water.[15] The aqueous phase should be buffered to control the ionization state of the analytes. Given the pKa of pyridine derivatives is often around 5-6, a mobile phase with a pH between 2 and 8 is generally suitable.[17][18][19] The addition of a small amount of an acid, such as formic acid or trifluoroacetic acid (TFA) (typically 0.1%), to the mobile phase can improve peak shape by suppressing the interaction of the basic nitrogen with the stationary phase.[16]

Q3: What detector is appropriate for this analysis?

A3: A UV detector is the most common and suitable detector for this analysis, as the pyridine ring in the analytes absorbs UV light. A diode array detector (DAD) is particularly useful as it can provide spectral information for each peak, which can help in peak identification and purity assessment.[20] A wavelength around 254 nm is a good starting point for detection.[18]

HPLC Troubleshooting Guide

Problem Potential Cause(s) Solution(s)
Peak Tailing - Secondary interactions between the basic analyte and acidic silanol groups on the column packing.[16] - Column overload.- Use a mobile phase with a lower pH (e.g., add 0.1% TFA or formic acid) to protonate the analyte and minimize silanol interactions.[16] - Use a column with high-purity silica and good end-capping.[16] - Reduce the injection volume or sample concentration.
Broad Peaks [17]- High dead volume in the system (e.g., long tubing between column and detector). - Column contamination or degradation. - Inappropriate mobile phase composition or flow rate.[17]- Use tubing with a smaller internal diameter and minimize its length. - Flush the column with a strong solvent or replace it if necessary.[21] - Optimize the mobile phase and flow rate.[17]
Inconsistent Retention Times [22][23]- Inadequate column equilibration.[23] - Changes in mobile phase composition (e.g., evaporation of the organic component).[23] - Fluctuations in column temperature.[23] - Leaks in the pump or fittings.[22]- Ensure the column is fully equilibrated with the initial mobile phase before each injection.[23] - Prepare fresh mobile phase daily and keep the reservoirs covered.[22] - Use a column oven to maintain a constant temperature.[23] - Check for and tighten any loose fittings.[22]
Ghost Peaks - Contaminants in the mobile phase or injection solvent.[22] - Carryover from a previous injection.- Use high-purity solvents and filter the mobile phase.[22] - Implement a needle wash step in the autosampler method.[22]
Low Signal Intensity [21]- Sample is too dilute. - Incorrect detector wavelength. - Issues with the detector lamp.- Increase the sample concentration. - Optimize the detector wavelength by running a UV scan of the analyte. - Check the detector lamp's energy and replace it if necessary.[23]

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"Peak Tailing" -> "Adjust Mobile Phase pH"; "Broad Peaks" -> "Check for Leaks"; "Inconsistent Retention" -> "Equilibrate Column Longer"; "Ghost Peaks" -> "Clean/Replace Column"; "Low Signal" -> "Optimize Detector Settings";

"End" [shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; }

Caption: A logical flow for troubleshooting common HPLC issues.

References

  • Thin Layer Chromatography (TLC). Organic Chemistry at CU Boulder. Available from: [Link]

  • Thin Layer Chromatography. Chemistry LibreTexts. Available from: [Link]

  • Troubleshooting Thin Layer Chromatography. University of Rochester, Department of Chemistry. Available from: [Link]

  • A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. Molecules. Available from: [Link]

  • Troubleshooting and Performance Improvement for HPLC. Aurigene Pharmaceutical Services. Available from: [Link]

  • A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. National Institutes of Health. Available from: [Link]

  • Overcoming Small Molecule HPLC Challenges Using Inert Columns. YouTube. Available from: [Link]

  • Method for pyridine amine derivative. Chromatography Forum. Available from: [Link]

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  • Simultaneous Determination of Methyl Nicotinate and Three Salicylic Acid Derivatives in Pain Relief Spray Using HPLC–DAD. Molecules. Available from: [Link]

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Work-up and extraction procedures for Methyl 5-hydroxy-3-methylpicolinate reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Methyl 5-hydroxy-3-methylpicolinate. This guide is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for the work-up and extraction of this versatile pyridine derivative. Our focus is on providing practical, field-tested solutions grounded in chemical principles to help you navigate the common challenges associated with this compound.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems that may arise during the work-up and extraction phases following the synthesis of this compound, which is commonly prepared via a Fischer esterification of 5-hydroxy-3-methylpicolinic acid.[1]

Issue 1: Product Fails to Precipitate Upon Neutralization/Cooling

Q: I've completed the reaction and neutralized the mixture, but my product, this compound, remains in solution. What's going wrong?

A: This is a common issue, as the product has moderate polarity and can exhibit significant solubility in mixed aqueous-organic media, especially in the presence of residual methanol from the esterification.

Root Cause Analysis & Solution Pathway:

  • Incomplete Reaction: A significant amount of the more polar starting material, 5-hydroxy-3-methylpicolinic acid, may still be present, increasing the overall solubility of the product in the aqueous phase.

    • Verification: Run a Thin Layer Chromatography (TLC) of the reaction mixture. The starting acid will have a much lower Rf value (be closer to the baseline) than the ester product.

    • Solution: If the reaction is incomplete, consider extending the reaction time or adding a dehydrating agent like molecular sieves to drive the equilibrium toward the ester product, as Fischer esterification is a reversible process.[2][3]

  • Excessive Solvent: The total volume of the reaction mixture may be too high, preventing the product from reaching its saturation point.

    • Solution: Carefully reduce the volume of the solution using a rotary evaporator. Be cautious not to evaporate to dryness initially, as this can co-precipitate impurities. Concentrate the volume by 50-75% and attempt to induce crystallization again by cooling in an ice bath.

  • Product is Simply Too Soluble: The inherent solubility of the product in your current solvent system prevents precipitation.

    • Solution: Transition from a precipitation/crystallization mindset to a liquid-liquid extraction strategy. The product is an organic molecule and can be efficiently extracted from the aqueous phase using a suitable, water-immiscible organic solvent.

Issue 2: Persistent Emulsion During Liquid-Liquid Extraction

Q: When I try to perform an aqueous wash (e.g., with sodium bicarbonate) and extract with ethyl acetate or dichloromethane, I get a thick, persistent emulsion at the interface that won't separate.

A: Emulsion formation is a frequent challenge when working with pyridine derivatives due to their amphiphilic nature. The pyridine nitrogen can be protonated, and the phenolic hydroxyl group can be deprotonated, creating surfactant-like properties that stabilize the interface between the organic and aqueous layers.

Troubleshooting Steps:

  • Mechanical Disruption (Gentle First):

    • Gently swirl the separatory funnel instead of shaking it vigorously. This minimizes the energy input that creates fine droplets.

    • Use a glass stirring rod to gently agitate the emulsion layer, which can help coalesce the dispersed droplets.

  • Ionic Strength Modification ("Salting Out"):

    • Add a saturated solution of sodium chloride (brine). This increases the polarity and density of the aqueous layer, forcing the organic components out and destabilizing the emulsion. This is the most common and often most effective method.

  • Filtration:

    • Pass the entire mixture through a pad of Celite® or glass wool. This can physically break up the emulsified droplets.

  • Centrifugation:

    • If the volume is manageable, centrifuging the mixture can provide the necessary force to separate the layers.

  • Solvent Modification:

    • Add a small amount of a different solvent. For example, if you are using ethyl acetate, adding a small volume of a less polar solvent like hexanes or a more polar one like a few drops of methanol can alter the interfacial tension and break the emulsion.

Issue 3: Low Yield After Extraction and Purification

Q: My final yield of pure this compound is very low. Where could my product be going?

A: Low yields can stem from several stages of the work-up and purification process. A systematic evaluation is key.

Potential Causes and Solutions:

  • Incomplete Extraction: The product may have higher water solubility than anticipated, especially if the aqueous layer is not saturated with salt.

    • Solution: Always perform multiple extractions (at least 3x) with your organic solvent. Before extraction, ensure the aqueous layer is saturated with NaCl to decrease the solubility of the organic product.

  • Product Loss During Basic Wash: The phenolic hydroxyl group on the pyridine ring is acidic. Using a strong base like sodium hydroxide (NaOH) for the aqueous wash can deprotonate this group, forming a phenoxide salt that is highly soluble in the aqueous layer, leading to significant product loss.

    • Solution: Crucially, use a weak base like saturated sodium bicarbonate (NaHCO₃) solution for the wash. This is basic enough to neutralize the strong acid catalyst (e.g., H₂SO₄) and deprotonate the unreacted carboxylic acid starting material, but generally not strong enough to deprotonate the less acidic phenolic hydroxyl group of the ester product.

  • Hydrolysis During Work-up: Although less common under weakly basic or acidic conditions, prolonged exposure to aqueous base or acid, especially with heating, can hydrolyze the ester back to the carboxylic acid.

    • Solution: Perform aqueous washes and extractions promptly and without heating. Ensure the final organic layer is dried thoroughly with a drying agent (e.g., Na₂SO₄ or MgSO₄) before solvent removal.

  • Loss During Purification: The polarity of the product can make it challenging to purify by column chromatography. It may stick to the silica gel, especially if an inappropriate solvent system is used.

    • Solution: Use a moderately polar eluent system, such as a gradient of ethyl acetate in hexanes. For highly polar compounds that streak on silica, adding a small amount (0.5-1%) of a modifier like triethylamine to the eluent can improve peak shape and recovery by deactivating acidic sites on the silica. Alternatively, reversed-phase chromatography can be an effective option.[1]

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of the sodium bicarbonate wash during the work-up? A: The saturated sodium bicarbonate wash serves two critical functions:

  • Neutralization of the Acid Catalyst: It neutralizes the strong acid (e.g., sulfuric acid) used to catalyze the Fischer esterification.

  • Removal of Unreacted Starting Material: It converts the unreacted 5-hydroxy-3-methylpicolinic acid into its sodium salt. This salt is ionic and therefore highly soluble in the aqueous layer, allowing it to be effectively separated from the desired ester product, which remains in the organic layer.

Q2: My NMR spectrum of the crude product looks messy. What are the likely impurities? A: Based on the Fischer esterification synthesis, common impurities include:

  • Unreacted 5-hydroxy-3-methylpicolinic acid: Characterized by the absence of the methyl ester singlet (~3.8 ppm) and the presence of a broad carboxylic acid proton signal.

  • Residual Methanol: A sharp singlet around 3.49 ppm (in CDCl₃).

  • O-methylated side product (Methyl 5-methoxy-3-methylpicolinate): An additional methoxy signal will appear in the NMR, and the phenolic OH signal will be absent.

  • N-methylated side product (Betaine): Quaternization of the pyridine nitrogen can cause a downfield shift of the aromatic proton signals in the ¹H NMR.

Q3: Can I use a different solvent than ethyl acetate for the extraction? A: Yes. Dichloromethane (DCM) is another common solvent for extracting polar organic molecules. However, be aware that DCM is denser than water and will form the bottom layer. Other solvents like methyl tert-butyl ether (MTBE) can also be used. The ideal solvent should have good solubility for your product but be immiscible with water.

Q4: What is a good solvent system for recrystallizing this compound? A: Recrystallization is highly dependent on the specific impurity profile. A good starting point is a solvent pair system.

  • Ethyl acetate/Hexanes: Dissolve the crude product in a minimal amount of hot ethyl acetate, then slowly add hexanes until the solution becomes cloudy. Reheat to clarify and then allow to cool slowly.

  • Methanol/Water: Dissolve in a minimal amount of hot methanol and add water dropwise until persistent cloudiness is observed.

  • Toluene: For less polar impurities, toluene can be an effective single-solvent system.

Experimental Protocols

Protocol 1: Standard Acid-Base Extraction Workflow

This protocol is designed for the work-up of a typical Fischer esterification reaction of 5-hydroxy-3-methylpicolinic acid in methanol, catalyzed by sulfuric acid.

  • Reaction Quenching & Solvent Removal:

    • After the reaction is deemed complete by TLC, cool the mixture to room temperature.

    • If the reaction volume is large, concentrate the mixture under reduced pressure (rotary evaporator) to remove the bulk of the excess methanol. Do not evaporate to dryness.

  • Dilution:

    • Dilute the concentrated residue with ethyl acetate (EtOAc, approx. 10 volumes relative to the starting acid) and transfer to a separatory funnel.

  • Aqueous Wash (Base):

    • Add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution to the separatory funnel.

    • Stopper the funnel and invert it gently, venting frequently to release the CO₂ gas that evolves from the acid-base neutralization. Caution: Pressure buildup can be significant.

    • Once gas evolution subsides, shake the funnel gently. Allow the layers to separate.

    • Drain the lower aqueous layer.

    • Repeat the wash with NaHCO₃ solution one more time.

  • Aqueous Wash (Brine):

    • Wash the organic layer with an equal volume of saturated aqueous sodium chloride (brine). This helps to remove residual water and break any minor emulsions.

    • Allow the layers to separate and drain the lower aqueous layer.

  • Drying and Concentration:

    • Transfer the organic layer to an Erlenmeyer flask and add a sufficient amount of a solid drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).

    • Swirl the flask and let it stand for 10-15 minutes. The drying agent should move freely when swirled, indicating the solution is dry.

    • Filter the solution to remove the drying agent, rinsing the flask and the solid with a small amount of fresh ethyl acetate.

    • Concentrate the combined filtrate under reduced pressure to yield the crude this compound.

  • Purity Assessment:

    • Obtain an NMR spectrum and/or an LC-MS of the crude product to assess its purity before proceeding with further purification if necessary.

Diagrams and Data

ExtractionWorkflow cluster_reaction Reaction Vessel cluster_sepfunnel Separatory Funnel cluster_drying Drying & Concentration Reaction Crude Reaction Mixture (Ester, Acid, H2SO4, MeOH) Dilute 1. Dilute with EtOAc Reaction->Dilute Wash_NaHCO3 2. Wash with Sat. NaHCO3 (Vent Frequently!) Dilute->Wash_NaHCO3 Wash_Brine 3. Wash with Brine Wash_NaHCO3->Wash_Brine Aqueous_Waste Aqueous Waste (Na Salt of Acid, Na2SO4) Wash_NaHCO3->Aqueous_Waste Removes Acid Catalyst & Unreacted SM Dry 4. Dry Organic Layer (e.g., Na2SO4) Wash_Brine->Dry Wash_Brine->Aqueous_Waste Removes Water Filter 5. Filter Dry->Filter Evaporate 6. Evaporate Solvent Filter->Evaporate Crude_Product Crude Product (this compound) Evaporate->Crude_Product

Caption: Standard acid-base extraction workflow for product isolation.

EmulsionTroubleshooting Start Persistent Emulsion Forms During Extraction Gentle Try Gentle Swirling Instead of Shaking Start->Gentle Brine Add Saturated NaCl (Brine) Gentle->Brine If ineffective Filter Filter Through Celite or Glass Wool Brine->Filter If still persistent Success Layers Separate Brine->Success Often effective Centrifuge Centrifuge Mixture Filter->Centrifuge If ineffective Filter->Success Centrifuge->Success Fail Emulsion Persists Centrifuge->Fail

Caption: A step-by-step guide to resolving emulsions in extractions.

CompoundStructurepKaExpected Behavior during NaHCO₃ Wash
5-Hydroxy-3-methylpicolinic Acid (Starting Material)C1=CC(=C(N=C1)C(=O)O)O~5 (Carboxylic Acid)Deprotonated to its sodium salt; extracted into the aqueous layer.
This compound (Product)COC(=O)C1=NC=C(C=C1C)O~8.4 (Phenolic OH, Predicted)Remains largely protonated and neutral; retained in the organic layer.
Sulfuric Acid (Catalyst)O=S(=O)(O)O<0Fully neutralized to sodium sulfate; extracted into the aqueous layer.

References

  • US Patent 9,085,576 B2, "PYRIDINE COMPOUNDS AS METABOTROPIC GLUTAMATE RECEPTOR 5 MODULATORS".
  • World Intellectual Property Organization. (2024). WO2024211836A2 - Semi-saturated bicyclic derivatives and related uses.
  • LCGC International. (2020). Tips for Troubleshooting Liquid–Liquid Extractions. [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • Reddit. (2017). Column chromatography & TLC on highly polar compounds?. [Link]

  • Master Organic Chemistry. Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). [Link]

  • University of Colorado Boulder, Department of Chemistry. Acid-Base Extraction. [Link]

  • Science Notes. Acid base extraction flow chart. [Link]

  • Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. [Link]

  • BrainKart. (2018). Emulsion Problem Encountered in Extractions. [Link]

  • Wikipedia. Acid–base extraction. [Link]

  • Reddit. (2023). Go-to recrystallization solvent mixtures. [Link]

  • ResearchGate. (2019). How to choose the best solution for column chromatography?. [Link]

  • YouTube. (2021). Recrystallization: Choosing Solvent & Inducing Crystallization. [Link]

  • Reddit. (2014). Emulsion Problem during Extraction. Help!. [Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • AcrosPharmatech. 5-Hydroxypicolinic acid. [Link]

  • Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. [Link]

  • ResearchGate. (2017). How can I hydrolyze an ester on a pyridine ring and isolate the resulting pyridine carboxylic acid hydrochloride?. [Link]

  • Wikipedia. Fischer–Speier esterification. [Link]

  • Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. [Link]

  • Quora. (2022). Why is the formation of emulsion in solvent extraction considered as a disadvantage?. [Link]

  • PubChem. 3-Hydroxypicolinic Acid. [Link]

  • Organic Chemistry Portal. Fischer Esterification. [Link]

  • Chemistry LibreTexts. (2023). Fischer Esterification. [Link]

  • Wikipedia. 3-Hydroxypicolinic acid. [Link]

  • Google Patents. (1998).
  • HPMC Solubility Chart. [Link]

  • ResearchGate. (2017). Practical Synthesis of Methyl 7-(3-hydroxy-5-oxocyclopent-1-en-1-yl)-heptanoate. [Link]

  • National Institutes of Health. (2021). Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. [Link]

  • CLAS. Table of Acids with Ka and pKa Values. [Link]

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Technical Support Center: Recrystallization of Methyl 5-hydroxy-3-methylpicolinate

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

Welcome to the technical support guide for the purification of Methyl 5-hydroxy-3-methylpicolinate. As a substituted pyridine derivative, this compound holds significant interest for researchers in medicinal chemistry and drug development.[1] Achieving high purity is paramount for accurate downstream applications, and recrystallization is a powerful and accessible technique for this purpose.[2][3]

This guide is structured as a dynamic troubleshooting resource. It moves beyond simple step-by-step instructions to explain the underlying chemical principles, empowering you to make informed decisions and adapt methodologies to your specific experimental context. We will address common challenges in a direct question-and-answer format, providing field-proven solutions to ensure you can develop a robust and reproducible purification protocol.

Part 1: Troubleshooting Guide - Common Recrystallization Issues

This section addresses specific problems you may encounter during the recrystallization of this compound.

Question: I've selected a solvent, but my compound "oils out" instead of forming crystals upon cooling. What is happening and how can I fix it?

Answer:

"Oiling out" occurs when the solute is precipitated from the solution as a liquid rather than a solid crystalline lattice. This is a common problem, especially with compounds that have melting points lower than the boiling point of the solvent or when significant impurities are present which depress the melting point.

Causality and Solutions:

  • Cooling Rate is Too Rapid: If the solution is cooled too quickly, the molecules lose energy faster than they can orient themselves into an ordered crystal lattice, leading to aggregation as a disordered, supercooled liquid.

    • Solution: Reheat the solution until the oil completely redissolves. If necessary, add a small amount (1-2 mL) of additional hot solvent to ensure full dissolution.[4] Allow the flask to cool slowly on the benchtop, insulated from the cold surface by a few paper towels or a cork ring.[4] Do not move the flask directly to an ice bath until it has reached room temperature and crystal formation has begun.

  • Inappropriate Solvent System: The solubility curve of your compound in the chosen solvent may be too steep, or the solvent's boiling point may be too high relative to your compound's melting point.

    • Solution: Re-dissolve the oil by heating and add a small amount of a "better" solvent (one in which the compound is more soluble). Alternatively, if you are using a mixed solvent system, add more of the solvent in which the compound is more soluble to prevent premature crashing out.[5] You may need to screen for a different solvent system entirely (see Protocol 1).

  • High Impurity Load: Impurities can interfere with lattice formation and lower the melting point of the eutectic mixture, favoring oil formation.

    • Solution: If the oil does not solidify upon further slow cooling or scratching, it may be necessary to recover the material by removing the solvent and attempting purification by another method, such as column chromatography, before proceeding with recrystallization.[5]

Question: My solution has cooled completely, but no crystals have formed. What should I do?

Answer:

This is a frequent issue that typically indicates either a supersaturated solution or the use of too much solvent during the initial dissolution step.[6]

Causality and Solutions:

  • Supersaturation: The solution contains more dissolved solute than it should theoretically be able to hold at that temperature, but there is no nucleation point for crystal growth to begin.[5][6]

    • Induce Crystallization: The primary goal is to provide a surface for nucleation.

      • Scratching: Use a glass stirring rod to gently scratch the inner surface of the flask just below the meniscus.[4][6][7][8] The microscopic etches in the glass provide ideal nucleation sites.

      • Seeding: Add a "seed crystal" – a tiny speck of the pure solid compound – to the solution.[4][6] This acts as a template for further crystal growth. If you do not have a pure crystal, you can dip a glass rod into the solution, remove it, let the solvent evaporate to form a small crystalline film, and then re-introduce the rod into the solution.[4]

  • Excess Solvent: Using too much solvent is the most common reason for crystallization failure or low yield.[5][7] The concentration of the solute may not be high enough to exceed its solubility limit even at low temperatures.

    • Solution: Gently heat the solution to boil off a portion of the solvent.[6] Do this in a fume hood and use a boiling chip to ensure smooth boiling. Periodically remove the flask from the heat and allow it to cool to see if crystals begin to form. Once you have reached a point where the solution is saturated at a higher temperature, proceed with slow cooling as usual.

Question: My recrystallization resulted in a very poor yield (<50%). What are the likely causes?

Answer:

A low yield suggests that a significant amount of your compound was lost during the process.

Causality and Solutions:

  • Excessive Solvent Use: As discussed previously, using more than the minimum amount of hot solvent required for dissolution will result in a large portion of your compound remaining in the cold "mother liquor" after filtration.[4][7]

    • Solution: To check if this is the case, take the filtrate (mother liquor) and reduce its volume by boiling. If a significant amount of crystals forms upon cooling, your initial solvent volume was too high. You can recover this second crop of crystals, though they may be less pure than the first.

  • Premature Crystallization: If the compound crystallizes in the filter paper during hot gravity filtration (if performed), you will lose product.

    • Solution: To prevent this, use a stemless funnel and keep the funnel and the receiving flask hot by placing them on a steam bath or hot plate during filtration.[9] Pour the hot solution through the filter in small portions.[9] If crystals do form, you can wash them through with a small amount of fresh, hot solvent.

  • Washing with Room Temperature Solvent: Washing the collected crystals with solvent that is not ice-cold will redissolve some of your product.[7]

    • Solution: Always use a minimal amount of ice-cold solvent for washing the crystals during vacuum filtration.

Part 2: Frequently Asked Questions (FAQs)

FAQ: How do I select the right solvent for this compound?

Answer: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[10][11] Additionally, impurities should either be completely insoluble in the hot solvent or very soluble in the cold solvent.[10][11]

Given the structure of this compound (containing a polar pyridine ring, a hydroxyl group, and a methyl ester), polar solvents are a good starting point based on the "like dissolves like" principle.[6][11][12]

Recommended Screening Solvents (in order of decreasing polarity): [13]

  • Water

  • Ethanol / Methanol

  • Acetone

  • Ethyl Acetate

  • Dichloromethane (DCM)

  • Toluene

A systematic approach using small-scale tests is essential (see Protocol 1). Sometimes, a mixed-solvent system (e.g., ethanol/water, ethyl acetate/hexane) is required when no single solvent has the ideal solubility profile.[9][10]

FAQ: What is the purpose of hot gravity filtration? Is it always necessary?

Answer: Hot gravity filtration is used to remove insoluble impurities from the hot, saturated solution before it is cooled to induce crystallization.[14] These impurities could be things like dust, catalyst residues, or insoluble side products. It is only necessary if you observe insoluble material in your boiling solution. If the solution is completely clear, you can skip this step.

FAQ: How can I be sure my final product is dry?

Answer: Residual solvent can affect the accuracy of your yield calculation and melting point analysis.[7] The most reliable method is to dry the solid to a constant weight.[7] This involves weighing the crystals, placing them under vacuum or in a desiccator for a period, and then re-weighing them. If the weight is unchanged, the solid is considered dry.[7]

Part 3: Experimental Protocols & Data
Protocol 1: Small-Scale Solvent Screening

This protocol is designed to efficiently identify a suitable solvent or solvent system using a minimal amount of your crude compound.

Methodology:

  • Place approximately 20-30 mg of crude this compound into several small test tubes.

  • To each tube, add a different potential solvent (see Table 1) dropwise at room temperature, swirling after each drop.

  • Observation 1: If the compound dissolves readily at room temperature, the solvent is unsuitable as a single-solvent system.[12] Set it aside as a potential "good" solvent for a mixed-pair system.

  • Observation 2: If the compound is insoluble or sparingly soluble at room temperature, proceed to the next step.

  • Heat the test tube in a sand bath or water bath. Continue adding the solvent dropwise until the solid just dissolves.

  • Observation 3: If the compound dissolves completely in a reasonable volume of hot solvent (e.g., < 1-2 mL), this is a promising candidate solvent.

  • Observation 4: If the compound remains insoluble even in a large volume of boiling solvent, it is unsuitable.

  • For promising candidates from step 6, remove the test tube from the heat and allow it to cool to room temperature, then place it in an ice-water bath.

  • Observation 5: A good solvent will produce an abundant crop of fine crystals upon cooling.

Table 1: Properties of Common Recrystallization Solvents
SolventBoiling Point (°C)PolarityNotes
Water100Very HighGood for polar compounds. Crystals can be slow to dry.
Ethanol78HighExcellent general-purpose solvent. Often used with water.
Methanol65HighSimilar to ethanol but more volatile.
Acetone56Medium-HighHigh solvent power; boiling point is low.
Ethyl Acetate77MediumGood for moderately polar compounds.
Dichloromethane40Medium-LowLow boiling point can lead to evaporation loss.
Toluene111LowGood for less polar compounds. High boiling point.
Hexane/Heptane~69 / ~98Very LowGood for non-polar compounds; often used as the "poor" solvent.
Diagram 1: Solvent Selection Workflow

This diagram illustrates the logical decision-making process described in Protocol 1 for selecting an appropriate recrystallization solvent.

G start Start: Crude Solid + Test Solvent (Room Temp) dissolves_rt Dissolves at Room Temp? start->dissolves_rt insoluble_rt Insoluble at Room Temp. Heat to Boiling. dissolves_rt->insoluble_rt No unsuitable_single Unsuitable as Single Solvent. (Consider as 'Solvent A' in mixed pair) dissolves_rt->unsuitable_single Yes dissolves_hot Dissolves in Hot Solvent? insoluble_rt->dissolves_hot cool_solution Cool Solution Slowly dissolves_hot->cool_solution Yes unsuitable_insoluble Unsuitable Solvent dissolves_hot->unsuitable_insoluble No crystals_form Crystals Form? cool_solution->crystals_form suitable SUCCESS: Suitable Solvent Found crystals_form->suitable Yes fail FAIL: No Crystals. Re-evaluate. crystals_form->fail No

Caption: Workflow for selecting a recrystallization solvent.

References
  • Solvent selection for recrystallization: An undergraduate organic experiment. (n.d.). Journal of Chemical Education. Retrieved from [Link]

  • Important Chemistry Tips-Solvents choose for recrystallization-Part4. (2022, July 8). YouTube. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • University of York. (n.d.). Solvent Choice. Chemistry Teaching Labs. Retrieved from [Link]

  • Recrystallization1. (n.d.). University of Colorado Boulder. Retrieved from [Link]

  • University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs. Retrieved from [Link]

  • Recrystallization. (n.d.). Wired Chemist. Retrieved from [Link]

  • Picking a recrystallization solvent? (2019, March 7). Reddit. Retrieved from [Link]

  • Veteran chemists, have any advice on recrystallization for an inexperienced undergrad? (2014, August 4). Reddit. Retrieved from [Link]

  • Recrystallization. (n.d.). University of California, Los Angeles. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). Recrystallization. Retrieved from [Link]

  • Professor Dave Explains. (2022, December 5). Recrystallization and Melting Point Analysis. YouTube. Retrieved from [Link]

  • Google Patents. (n.d.). CN104529886A - Method for separating mixed aminopyridine through crystallization and rectification coupling technology.
  • Chemsrc. (n.d.). Methyl 5-methylpicolinate | CAS#:29681-38-7. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 5-hydroxy-2-methyl pyridine, 1121-78-4. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 3β-hydroxy-5-cholenic acid methyl ester. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methyl-5-hydroxypyridine. Retrieved from [Link]

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Validation & Comparative

A Multi-dimensional Approach to Certainty: Structural Confirmation of Methyl 5-hydroxy-3-methylpicolinate using 2D NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the realm of pharmaceutical development and chemical synthesis, the unambiguous confirmation of a molecule's structure is a cornerstone of safety, efficacy, and intellectual property. For substituted aromatic heterocycles like Methyl 5-hydroxy-3-methylpicolinate, this task can be deceptively complex. While 1D NMR (¹H and ¹³C) provides essential preliminary data, the subtle electronic effects of substituents on the pyridine ring often lead to spectral ambiguities that prevent a definitive assignment. This guide details a systematic approach using a suite of 2D NMR experiments to overcome these challenges, providing irrefutable, multi-faceted evidence for the correct isomeric structure.

The Analytical Puzzle: Why 1D NMR Alone is Insufficient

Let's consider the structure of this compound. A standard ¹H NMR spectrum would reveal two aromatic protons, a methyl singlet, a methoxy singlet, and a hydroxyl proton. Similarly, the ¹³C NMR would show the expected number of carbon signals. The core challenge, however, lies in definitively assigning the positions of these substituents. Is the hydroxyl group at position 5 and the methyl group at position 3? Or is it the other way around? Relying solely on predicted chemical shifts from 1D spectra is often unreliable for closely related isomers, making a more robust analytical strategy essential.[1][2]

The 2D NMR Toolkit: A Symphony of Correlations

To solve this structural puzzle, we employ a series of 2D NMR experiments, each providing a unique piece of connectivity information. The synergy between these techniques allows for a complete and confident structural elucidation.[3][4] The overall workflow is designed to build the molecular structure piece by piece, using correlations through bonds and through space.

G cluster_workflow Experimental & Analytical Workflow A 1D ¹H & ¹³C NMR (Initial Hypothesis) B HSQC (¹JCH Correlations) A->B Acquire Data C COSY (¹H-¹H Correlations) A->C Acquire Data D HMBC (ⁿJCH Correlations) B->D Assign C-H Pairs C->D Identify Spin Systems E NOESY (Through-Space Correlations) D->E Assemble Skeleton F Final Structure Confirmation E->F Confirm Spatial Proximity

Caption: High-level workflow for 2D NMR-based structure elucidation.

1. HSQC (Heteronuclear Single Quantum Coherence): The C-H Connection

  • The "Why": The first step is to unequivocally link each proton to the carbon atom to which it is directly attached.[4][5][6][7]

  • The "How": HSQC is a proton-detected 2D experiment that displays a correlation peak (cross-peak) for every one-bond C-H connection.[6][8] The proton spectrum is displayed on one axis and the carbon spectrum on the other. An "edited" HSQC can further distinguish CH/CH₃ groups from CH₂ groups by the phase of the cross-peak.[6]

2. COSY (Correlation Spectroscopy): Mapping the Proton Network

  • The "Why": To establish which protons are coupled to each other through chemical bonds (typically over two or three bonds).[8][9] In our target molecule, this is crucial for confirming the relationship between the two aromatic protons.

  • The "How": COSY is a homonuclear experiment that plots the proton spectrum against itself.[2] Off-diagonal cross-peaks appear between protons that are J-coupled.[2][8]

3. HMBC (Heteronuclear Multiple Bond Correlation): Assembling the Skeleton

  • The "Why": This is arguably the most powerful experiment for determining the substitution pattern. It reveals long-range correlations between protons and carbons over two to four bonds (²JCH, ³JCH, ⁴JCH).[4][5][6][7][10]

  • The "How": Similar to HSQC, HMBC correlates proton and carbon chemical shifts. However, the pulse sequence is optimized to detect smaller, long-range coupling constants, while suppressing the large one-bond correlations seen in HSQC.[6][7]

4. NOESY (Nuclear Overhauser Effect Spectroscopy): Through-Space Proximity

  • The "Why": To confirm the spatial proximity of protons that are not necessarily coupled through bonds.[11][12] This provides an orthogonal piece of evidence to validate the proposed structure.

  • The "How": The Nuclear Overhauser Effect (NOE) is a phenomenon where magnetisation is transferred between nuclei that are close in space (typically < 5 Å).[11][13] A NOESY experiment maps these through-space correlations. For small molecules like ours, NOESY is the preferred technique.[13][14]

Experimental Design & Data Acquisition

A self-validating protocol requires careful sample preparation and parameter optimization.

Sample Preparation:

  • Analyte: ~10-15 mg of this compound.

  • Solvent: 0.6 mL of DMSO-d₆. The choice of deuterated dimethyl sulfoxide is strategic; it allows for the observation of the exchangeable hydroxyl (-OH) proton, which can provide valuable NOE correlations.

  • Tube: High-precision 5 mm NMR tube.

Instrumentation:

  • Spectrometer: 500 MHz NMR spectrometer equipped with a cryoprobe.

  • Temperature: 298 K (25 °C).

Acquisition Parameters: The following table summarizes typical parameters for acquiring high-quality 2D data.

Parameter¹H¹³CCOSYHSQCHMBCNOESY
Pulse Program zg30zgpg30cosygpqfhsqcedetgpsisp2.2hmbcgplpndqfnoesygpph
Scans (ns) 16102484816
Points (F2) 64k64k2k2k2k2k
Points (F1) --512256256512
Spectral Width (F2) 12 ppm220 ppm12 ppm12 ppm12 ppm12 ppm
Spectral Width (F1) --12 ppm180 ppm220 ppm12 ppm
Relaxation Delay (d1) 2 s2 s2 s2 s2 s2 s
Mixing Time (d8) -----0.8 s

Data Interpretation & Structural Confirmation

Let's walk through the logical process of piecing together the structure from the spectral data.

Hypothetical Chemical Shifts (in DMSO-d₆):

  • ¹H NMR: δ 9.95 (s, 1H, -OH), δ 8.05 (s, 1H, H6), δ 7.40 (s, 1H, H4), δ 3.85 (s, 3H, -OCH₃), δ 2.25 (s, 3H, Ar-CH₃).

  • ¹³C NMR: δ 166.0 (C=O), δ 155.0 (C5), δ 145.0 (C6), δ 135.0 (C2), δ 130.0 (C3), δ 125.0 (C4), δ 52.5 (-OCH₃), δ 18.0 (Ar-CH₃).

Step 1: Assigning Direct C-H Pairs via HSQC The HSQC spectrum immediately connects the proton signals to their attached carbons.

Proton (δ ppm)Carbon (δ ppm)Assignment
8.05145.0C6-H6
7.40125.0C4-H4
3.8552.5-OCH₃
2.2518.0Ar-CH₃

Step 2: Identifying the Aromatic Spin System with COSY The COSY spectrum for a 3,5-disubstituted picolinate is expected to show a weak four-bond (⁴J) coupling between H4 and H6. The absence of any strong (³J) correlations between aromatic protons confirms they are not adjacent, ruling out other isomeric possibilities.

Caption: Expected COSY correlation for this compound.

Step 3: Assembling the Full Structure with HMBC The HMBC spectrum provides the definitive long-range correlations that lock the substituents into place. The key correlations are visualized below.

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A Comparative Guide to Analytical Methods for the Characterization of Methyl 5-hydroxy-3-methylpicolinate

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

For researchers, scientists, and drug development professionals, the rigorous and unambiguous characterization of novel chemical entities is the bedrock of scientific integrity and regulatory compliance. Methyl 5-hydroxy-3-methylpicolinate, a substituted pyridine derivative, represents a class of compounds with significant potential in medicinal chemistry. Its utility as a synthetic intermediate or a potential active pharmaceutical ingredient (API) necessitates a comprehensive understanding of its identity, purity, and stability. This guide provides an in-depth, comparative analysis of the primary analytical techniques for the characterization of this compound. We will delve into the causality behind experimental choices, present detailed, self-validating protocols, and offer supporting data based on closely related analogs to provide a field-proven perspective on method selection and implementation.

A Comparative Overview of Key Analytical Techniques

The selection of an analytical technique is fundamentally driven by the information sought. For a molecule like this compound, a multi-pronged approach is essential for a holistic understanding of its chemical properties. The primary techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy—each offer unique insights.

Parameter High-Performance Liquid Chromatography (HPLC) Gas Chromatography-Mass Spectrometry (GC-MS) Nuclear Magnetic Resonance (NMR) Spectroscopy Fourier-Transform Infrared (FTIR) Spectroscopy
Primary Use Quantification, Purity Assessment, Stability StudiesIdentification, Quantification of Volatile Impurities, Impurity ProfilingUnambiguous Structural Elucidation, Quantification (qNMR)Functional Group Identification
Sample Derivatization Not typically requiredOften required to improve volatility and thermal stabilityNot requiredNot required
Selectivity Good to ExcellentExcellentExcellentModerate
Sensitivity High (ng/mL range)Very High (pg/mL to ng/mL range)Moderate to Low (µg/mL to mg/mL range)Low (major components)
Quantitative Accuracy ExcellentVery GoodGood to Excellent (with internal standard)Not suitable for quantification
Quantitative Precision ExcellentVery GoodGoodNot applicable
Throughput HighMedium to HighLow to MediumHigh

In-Depth Analysis of Chromatographic Methods: The Pursuit of Purity and Quantification

Chromatographic techniques are the workhorses of pharmaceutical analysis, indispensable for separating and quantifying the target molecule from impurities and degradation products.

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Non-Volatile Analytes

HPLC is the premier technique for the analysis of non-volatile and thermally labile compounds like this compound.[1] A well-developed reversed-phase HPLC method can serve as a stability-indicating assay, capable of resolving the parent compound from its potential degradation products and synthetic impurities.[2][3]

The Causality Behind the Method: The choice of a C18 column is based on its versatility and effectiveness in retaining moderately polar compounds like our target molecule through hydrophobic interactions. The mobile phase, a mixture of an aqueous buffer and an organic solvent, allows for the fine-tuning of retention and resolution. A gradient elution is often preferred over an isocratic one in method development to ensure the elution of both polar and non-polar impurities within a reasonable timeframe.[4] UV detection is suitable due to the presence of the chromophoric pyridine ring system.

Experimental Protocol: A Stability-Indicating RP-HPLC Method

1. Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV detector.

2. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
  • Mobile Phase A: 0.1% Formic Acid in Water.
  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
  • Gradient Program:
  • 0-2 min: 5% B
  • 2-15 min: 5% to 95% B
  • 15-18 min: 95% B
  • 18.1-22 min: 5% B (re-equilibration)
  • Flow Rate: 1.0 mL/min.
  • Detection Wavelength: 275 nm (to be determined by UV scan of the analyte).
  • Injection Volume: 10 µL.
  • Column Temperature: 30°C.

3. Sample Preparation:

  • Standard Preparation: Accurately weigh and dissolve this compound in a 50:50 mixture of acetonitrile and water to prepare a 1.0 mg/mL stock solution. Prepare calibration standards by serial dilution to cover the range of 1-100 µg/mL.
  • Sample Preparation: Dissolve the sample in the same diluent to achieve a target concentration of approximately 50 µg/mL. Filter through a 0.45 µm syringe filter before injection.

4. Method Validation (as per ICH Q2(R1) Guidelines):

  • Specificity: Analyze a placebo sample and a spiked sample to demonstrate that there is no interference at the retention time of the analyte.
  • Linearity: Construct a calibration curve over the desired concentration range and determine the correlation coefficient (r²), which should be ≥ 0.999.[5]
  • Accuracy: Perform recovery studies by spiking a placebo with the analyte at three concentration levels (e.g., 80%, 100%, and 120%). The mean recovery should be within 98.0% to 102.0%.[6]
  • Precision:
  • Repeatability (Intra-day): Analyze at least six replicate samples at 100% of the target concentration. The relative standard deviation (RSD) should be ≤ 2%.
  • Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst. The RSD should be ≤ 2%.
  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.[4]

dot

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Weigh Standard/Sample B Dissolve in Diluent A->B C Filter (0.45 µm) B->C D Inject into HPLC C->D E Separation on C18 Column D->E F UV/DAD Detection E->F G Integrate Peak Area F->G H Quantify using Calibration Curve G->H

Caption: A typical workflow for quantitative analysis by HPLC.

Gas Chromatography-Mass Spectrometry (GC-MS): High Sensitivity for Volatile Analytes and Impurities

GC-MS is a powerful technique for the separation and identification of volatile and thermally stable compounds.[7] this compound, with its polar hydroxyl group, is not ideally suited for direct GC analysis. Derivatization is often necessary to mask the polar functional group, thereby increasing volatility and thermal stability.

The Causality Behind the Method: Silylation, using an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common and effective derivatization strategy for hydroxyl groups. This replaces the active proton with a non-polar trimethylsilyl (TMS) group, making the molecule amenable to GC analysis. The mass spectrometer provides definitive identification based on the molecule's mass-to-charge ratio and fragmentation pattern.

Experimental Protocol: GC-MS Analysis via Silylation

1. Derivatization:

  • Accurately weigh approximately 1 mg of the sample into a vial.
  • Add 100 µL of a silylating agent (e.g., BSTFA with 1% TMCS) and 100 µL of a suitable solvent (e.g., pyridine or acetonitrile).
  • Cap the vial tightly and heat at 70°C for 30 minutes.

2. Instrumentation:

  • GC-MS system with an autosampler and an electron ionization (EI) source.

3. Chromatographic Conditions:

  • Column: A non-polar or mid-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, with a 5% phenyl methylpolysiloxane stationary phase).
  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
  • Oven Temperature Program:
  • Initial temperature: 100°C, hold for 2 minutes.
  • Ramp: 10°C/min to 280°C, hold for 5 minutes.
  • Injection Mode: Split (e.g., 50:1), 1 µL injection volume.
  • Inlet Temperature: 250°C.

4. Mass Spectrometry Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Source Temperature: 230°C.
  • Mass Range: Scan from m/z 40 to 500.

5. Data Analysis:

  • Identify the peak for the TMS-derivatized this compound.
  • Confirm the identity by comparing the acquired mass spectrum with a reference spectrum or by interpreting the fragmentation pattern.

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GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_gcms GC-MS Analysis cluster_data Data Analysis A Weigh Sample B Add Silylating Agent A->B C Heat at 70°C B->C D Inject into GC C->D E Separation in Capillary Column D->E F EI Ionization & Mass Detection E->F G Extract Ion Chromatogram F->G H Identify based on Mass Spectrum G->H

Caption: Workflow for GC-MS analysis with a derivatization step.

In-Depth Analysis of Spectroscopic Methods: Unveiling the Molecular Structure

Spectroscopic techniques provide information about the molecular structure and functional groups present in the analyte.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Tool

NMR spectroscopy is unparalleled for the unambiguous elucidation of molecular structure. Both ¹H and ¹³C NMR are essential for confirming the identity of this compound.

Predicted ¹H and ¹³C NMR Spectral Data (in DMSO-d₆):

Assignment Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Rationale
C2-COOCH₃~3.85 (s, 3H)~52.0 (OCH₃), ~166.0 (C=O)Typical chemical shift for a methyl ester.[8]
C3-CH₃~2.30 (s, 3H)~18.0Methyl group on an aromatic ring.
C4-H~7.30 (s, 1H)~125.0Aromatic proton deshielded by the ring current.
C5-OH~10.0 (br s, 1H)~155.0 (C-OH)Labile phenolic proton, often broad.
C6-H~8.10 (s, 1H)~140.0Aromatic proton adjacent to the electronegative nitrogen atom.

Experimental Protocol: NMR Analysis

1. Sample Preparation:

  • Dissolve 10-20 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.

2. Instrumentation:

  • A 400 MHz (or higher) NMR spectrometer.

3. Data Acquisition:

  • ¹H NMR: Acquire a standard one-dimensional proton spectrum.
  • ¹³C NMR: Acquire a proton-decoupled carbon spectrum.
  • 2D NMR (optional but recommended): Acquire COSY (¹H-¹H correlation) and HSQC/HMBC (¹H-¹³C correlation) spectra for complete and unambiguous assignments.
Fourier-Transform Infrared (FTIR) Spectroscopy: Rapid Functional Group Identification

FTIR spectroscopy is a rapid and simple technique for identifying the functional groups present in a molecule.[9] It is an excellent tool for a quick identity check.

Predicted FTIR Absorption Bands:

Wavenumber (cm⁻¹) Vibrational Mode Functional Group
~3300-3000 (broad)O-H stretchPhenolic hydroxyl
~3100-3000C-H stretchAromatic
~2950C-H stretchAliphatic (methyl)
~1720C=O stretchEster carbonyl[7]
~1600, ~1470C=C and C=N stretchPyridine ring
~1250C-O stretchEster

Experimental Protocol: FTIR Analysis

1. Instrumentation:

  • FTIR spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.

2. Data Acquisition:

  • Background Scan: Collect a background spectrum of the empty ATR crystal.
  • Sample Scan: Place a small amount of the solid sample or a drop of the liquid sample directly onto the ATR crystal.
  • Parameters: Scan from 4000 to 400 cm⁻¹, with a resolution of 4 cm⁻¹, and average 16 scans.

dot

Characterization_Strategy cluster_identity Identity Confirmation cluster_purity Purity & Impurity Profiling cluster_stability Stability Assessment Start New Batch of this compound NMR NMR Spectroscopy (¹H, ¹³C, 2D) Start->NMR FTIR FTIR Spectroscopy Start->FTIR MS Mass Spectrometry (via GC-MS or LC-MS) Start->MS HPLC HPLC-UV/DAD (Quantitative Assay, Impurities) NMR->HPLC Structure Confirmed MS->HPLC GCMS GC-MS (Volatile/Derivatizable Impurities) HPLC->GCMS Orthogonal Check Stability_HPLC Stability-Indicating HPLC (Forced Degradation Studies) HPLC->Stability_HPLC End Fully Characterized Compound Stability_HPLC->End

Caption: An integrated strategy for comprehensive characterization.

Conclusion: An Integrated Approach to Analytical Characterization

The comprehensive characterization of this compound is not achieved by a single technique but by the synergistic application of several. NMR and FTIR provide the foundational confirmation of the molecular structure and functional groups. HPLC serves as the primary tool for quantification, purity assessment, and stability studies, offering high precision and accuracy. GC-MS complements HPLC by providing a highly sensitive and selective method for identifying volatile or derivatizable impurities.

For drug development professionals, a validated, stability-indicating HPLC method is non-negotiable for quality control and regulatory submissions. However, the initial structural confirmation by NMR and MS is a prerequisite for any meaningful quantitative analysis. This integrated approach ensures a deep and robust understanding of the chemical entity, underpinning the integrity of subsequent research and development activities.

References

  • Veeprho. (n.d.). Methyl Nicotinate Impurities and Related Compound. Retrieved from [Link]

  • SpectraBase. (n.d.). 2,4-pyridinecarboxylic acid, 4-methyl ester - Optional[FTIR] - Spectrum. Retrieved from [Link]

  • Velinov, G., & Valkó, K. (2019). Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring. Pharmacia, 66(3), 123-130. Retrieved from [Link]

  • Oledzka, I., et al. (2007). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL... Acta Poloniae Pharmaceutica, 64(3), 197-204. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl Nicotinate. PubChem Compound Database. Retrieved from [Link]

  • Hassan, Y. A., et al. (2018). Stability Indicating Rp-HPLC Method for Simultaneous Estimation of Ceftazidime Pentahydrate and its Impurity Product Pyridine in Powder Used for Making Solution in Vial for 1M & IV Injections. Annals of Reviews and Research, 1(5). Retrieved from [Link]

  • University of California, Irvine. (n.d.). Appendix I: NMR Spectra. Retrieved from [Link]

  • Human Metabolome Database. (2022). Showing metabocard for Methyl nicotinate (HMDB0029806). Retrieved from [Link]

  • Raju, N. A., et al. (2022). Development And Validation Of Stability Indicating HPLC Method For Estimation Of Pyrazinamide In Plasma. Journal of Pharmaceutical Negative Results, 411-417. Retrieved from [Link]

  • Lab Manager. (2023). HPLC vs GC: Choosing the Right Chromatography Technique. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. Retrieved from [Link]

  • The Good Scents Company. (n.d.). methyl nicotinate, 93-60-7. Retrieved from [Link]

  • Clark, G. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(8), 1438-1445. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectra of 2, 6-pyridine dicarboxylic acid ligand, and Eu-MOF sample. Retrieved from [Link]

  • Welch, C. J., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. LCGC North America, 35(8), 524-533. Retrieved from [Link]

  • NIST. (n.d.). 4-Pyridinecarboxylic acid, methyl ester. NIST Chemistry WebBook. Retrieved from [Link]

  • SpectraBase. (n.d.). Picolinic acid methyl ester - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • Gołdyn, M., et al. (2021). Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. CrystEngComm, 23(15), 2825-2836. Retrieved from [Link]

  • Gaffer, H. E. (2017). Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Pyrazine-2-Carboxylic Acid Derivative. Modern Chemistry & Applications, 5(4). Retrieved from [Link]

  • Krzek, J., et al. (2006). HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF THREE ACTIVE SUBSTANCES IN A DERMATOLOGICAL PREPARATION ñ VIOSEPT OINTMENT. Acta Poloniae Pharmaceutica, 63(5), 351-357. Retrieved from [Link]

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A Comparative Guide to the Purity Analysis of Methyl 5-hydroxy-3-methylpicolinate by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and manufacturing, the purity of active pharmaceutical ingredients (APIs) and their intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. Methyl 5-hydroxy-3-methylpicolinate, a key building block in the synthesis of various pharmaceutical compounds, is no exception. Its purity profile can significantly impact the downstream synthetic steps and the quality of the final drug product. This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the purity assessment of this critical intermediate, supported by established scientific principles and experimental data derived from analogous compounds.

The Central Role of Purity in Pharmaceutical Intermediates

The presence of impurities in a pharmaceutical intermediate like this compound can arise from various sources, including raw materials, synthetic byproducts, and degradation products. These impurities, even at trace levels, can have unintended pharmacological or toxicological effects, or they may interfere with the subsequent chemical transformations, leading to lower yields and the formation of new, potentially harmful entities. Therefore, a robust and reliable analytical methodology for purity determination is paramount.

High-Performance Liquid Chromatography (HPLC): The Gold Standard

High-Performance Liquid Chromatography (HPLC) is the workhorse of the pharmaceutical industry for purity analysis, and for good reason. Its versatility, high resolution, and sensitivity make it an ideal choice for separating and quantifying the main component from a complex mixture of potential impurities.[1]

The Rationale Behind the HPLC Method Design

Given the polar nature of the hydroxyl group and the aromatic pyridine ring in this compound, a reversed-phase HPLC (RP-HPLC) method is the most logical and effective approach. In RP-HPLC, the stationary phase is nonpolar (e.g., C18), and the mobile phase is a polar solvent mixture, typically water and a miscible organic solvent like acetonitrile or methanol.

The separation mechanism hinges on the differential partitioning of the analyte and its impurities between the stationary and mobile phases. More polar compounds will have a greater affinity for the mobile phase and elute earlier, while less polar compounds will be retained longer by the stationary phase.

A well-designed HPLC method for this compound would involve careful optimization of several key parameters:

  • Column Selection: A C18 (octadecylsilyl) column is a standard and effective choice for the separation of polar aromatic compounds. The particle size (typically 3-5 µm) and column dimensions (e.g., 4.6 x 150 mm) are selected to balance resolution, analysis time, and backpressure.

  • Mobile Phase Composition: A gradient elution is often preferred over an isocratic one for impurity profiling. This allows for the effective elution of a wider range of impurities with varying polarities. A typical gradient might start with a high percentage of aqueous phase (e.g., water with a pH-adjusting buffer like phosphate or acetate) and gradually increase the proportion of the organic modifier (acetonitrile or methanol). The choice of buffer and its pH can be critical in controlling the ionization state of the analyte and its impurities, thereby influencing their retention and peak shape.

  • Detection: A Diode Array Detector (DAD) or a UV-Vis detector is the most common choice for this type of analysis, as the pyridine ring of this compound exhibits strong UV absorbance. A wavelength of around 260-280 nm would likely provide good sensitivity for the parent compound and potential aromatic impurities.

dot graph TD { A[Start: Sample Preparation] --> B{HPLC System}; B --> C[Injection]; C --> D{C18 Reversed-Phase Column}; D --> E{Gradient Elution}; E --> F[UV/DAD Detection]; F --> G[Data Acquisition & Analysis]; G --> H[End: Purity Report]; subgraph Mobile Phase direction LR M1[Aqueous Buffer] M2[Organic Solvent] end M1 --> E; M2 --> E; }

Caption: A typical workflow for the HPLC purity analysis of this compound.

Experimental Protocol: A Validated RP-HPLC Method

The following protocol is a robust starting point for the purity analysis of this compound, developed based on established methods for similar compounds like methyl nicotinate and chromium picolinate.[2][3] This method must be validated according to the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure its suitability for its intended purpose.[4]

Chromatographic Conditions:

ParameterSpecification
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient 0-5 min: 10% B; 5-25 min: 10-90% B; 25-30 min: 90% B; 30.1-35 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 270 nm
Injection Volume 10 µL
Sample Diluent Mobile Phase A / Acetonitrile (90:10)

Method Validation:

In accordance with ICH Q2(R1) and USP General Chapter <621>, the method would be validated for the following parameters:[4][5]

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is demonstrated by the resolution of the main peak from any impurity peaks.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically evaluated over a range of 50-150% of the expected working concentration.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by recovery studies of spiked samples.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision).

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Comparative Analysis with Alternative Techniques

While HPLC is the predominant technique, other methods offer unique advantages and can be complementary in a comprehensive purity assessment.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For this compound, derivatization of the hydroxyl group would likely be necessary to increase its volatility and thermal stability for GC analysis.

Advantages of GC-MS:

  • High Sensitivity and Specificity: The mass spectrometer provides structural information, allowing for the definitive identification of impurities.

  • Excellent for Volatile Impurities: GC is superior to HPLC for the detection and quantification of residual solvents and other volatile organic impurities.

Disadvantages of GC-MS:

  • Derivatization Requirement: The need for derivatization adds a step to the sample preparation, which can introduce variability and potential for side reactions.

  • Not Suitable for Non-Volatile Impurities: Many potential degradation products or high molecular weight impurities may not be amenable to GC analysis.

Quantitative Nuclear Magnetic Resonance (qNMR)

Quantitative NMR (qNMR) has emerged as a powerful primary method for the determination of purity without the need for a specific reference standard of the analyte.[5][6] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to the signal.[7]

Advantages of qNMR:

  • Primary Method: It can provide a direct measure of purity without the need for a calibration curve of the target analyte.

  • Structural Information: The NMR spectrum provides a wealth of structural information, aiding in the identification of impurities.

  • Non-destructive: The sample can be recovered after analysis.

Disadvantages of qNMR:

  • Lower Sensitivity: Compared to HPLC and GC-MS, qNMR is generally less sensitive, making it challenging to detect and quantify trace-level impurities.

  • Potential for Signal Overlap: In complex mixtures, signals from the analyte and impurities may overlap, complicating quantification.

  • Requires a Certified Internal Standard: For accurate quantification, a certified internal standard of known purity is required.

Data-Driven Comparison

The following table summarizes the key performance characteristics of HPLC, GC-MS, and qNMR for the purity analysis of this compound, based on typical performance for similar pharmaceutical intermediates.

ParameterHPLC-UVGC-MS (with derivatization)qNMR
Primary Application Routine purity testing, quantification of known and unknown impuritiesIdentification and quantification of volatile and semi-volatile impuritiesAbsolute purity determination of the main component
Limit of Detection (LOD) ~0.01%~0.001%~0.1%
Limit of Quantitation (LOQ) ~0.03%~0.003%~0.3%
Precision (%RSD) < 2%< 5%< 1%
Impurity Identification Based on retention time and UV spectrum (tentative)Definitive identification based on mass spectrumStructural elucidation of major impurities
Throughput HighMediumLow

Conclusion and Recommendation

For the routine quality control and purity assessment of this compound, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection stands as the most suitable and robust analytical technique. Its ability to separate a wide range of potential impurities with high resolution, sensitivity, and precision makes it the industry-standard method.

However, a comprehensive characterization of the purity profile, especially during process development and for reference standard certification, would benefit from a multi-faceted approach.

G

Caption: Decision framework for selecting the appropriate analytical technique.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • United States Pharmacopeia. (2022). General Chapter <621> Chromatography. [Link]

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).
  • Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2007). Quantitative 1H NMR: Development and Potential of a Method for Natural Products Analysis.
  • Veeprho. (n.d.). Methyl Nicotinate Impurities and Related Compound. Retrieved from [Link]

  • Ward, G. K., Woodhouse, A., & Mills, G. A. (2008). Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test'. BMC Clinical Pharmacology, 8, 10. [Link]

  • Oxford Instruments. (n.d.). Consistency and Purity - Magnetic Resonance. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2021, September). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • U.S. Pharmacopeia. (n.d.). <621> CHROMATOGRAPHY. Retrieved from [Link]

  • Technical Information Sheet -- Analysis of Chromium (III) Picolinate in Supplements by HPLC. (n.d.). Obrnuta faza.
  • Simultaneous Determination of Methyl Nicotinate and Three Salicylic Acid Derivatives in Pain Relief Spray Using HPLC–DAD. (2022).
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A Senior Application Scientist's Guide to Distinguishing Methyl 5-hydroxy-3-methylpicolinate from its Constitutional Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of a molecule is the bedrock of reliable and reproducible science. Methyl 5-hydroxy-3-methylpicolinate, a substituted pyridine derivative, serves as a valuable scaffold in medicinal chemistry. However, during synthesis or in compound libraries, its constitutional isomers—molecules with the same chemical formula (C₈H₉NO₃) but different atomic arrangements—can arise. Mistaking one isomer for another can lead to failed experiments, misinterpreted biological data, and significant delays in development pipelines.

This guide provides an in-depth comparison of the analytical techniques required to definitively distinguish this compound from its challenging constitutional isomers. We will move beyond simple data reporting to explain the underlying principles that make these distinctions possible, offering field-proven insights and self-validating experimental protocols. The focus will be on comparing the target compound with two closely related isomers: Methyl 3-hydroxy-5-methylpicolinate and Methyl 5-hydroxy-4-methylpicolinate , as their structural similarity presents a robust analytical challenge.

Compound Name Structure Molecular Formula Molar Mass
This compound (Target) C₈H₉NO₃167.16 g/mol
Methyl 3-hydroxy-5-methylpicolinate (Isomer 1) C₈H₉NO₃167.16 g/mol
Methyl 5-hydroxy-4-methylpicolinate (Isomer 2) C₈H₉NO₃167.16 g/mol

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Definitive Structural Arbiter

NMR spectroscopy is the most powerful tool for isomer differentiation as it directly probes the chemical environment and connectivity of atoms within a molecule.[1][2][3] The chemical shift (δ), spin-spin coupling (J), and signal multiplicity provide a unique fingerprint for each isomer.

Causality Behind NMR Distinctions

The electronic nature of the substituents and their relative positions on the pyridine ring govern the NMR spectrum. The methoxycarbonyl group (-COOCH₃) is electron-withdrawing, deshielding nearby protons (shifting them downfield). Conversely, the hydroxyl (-OH) and methyl (-CH₃) groups are electron-donating, shielding nearby protons (shifting them upfield). Most importantly, the distance between protons on the ring dictates their coupling constants (J-values), providing irrefutable evidence of their positions.

  • Ortho coupling (³JHH): ~7-9 Hz

  • Meta coupling (⁴JHH): ~2-3 Hz

  • Para coupling (⁵JHH): ~0-1 Hz

¹H NMR Comparative Analysis

The aromatic region of the ¹H NMR spectrum is the most informative for distinguishing these isomers.

Compound Predicted Aromatic ¹H NMR Signals Rationale for Distinction
Target: this compound H4: ~7.2 ppm, doublet, J ≈ 2.5 HzH6: ~8.1 ppm, doublet, J ≈ 2.5 HzTwo aromatic protons are present. Their small coupling constant (J ≈ 2.5 Hz) is characteristic of meta-coupling , definitively placing them at positions 4 and 6 relative to each other.
Isomer 1: Methyl 3-hydroxy-5-methylpicolinate H4: ~7.3 ppm, doublet, J ≈ 2.0 HzH6: ~8.2 ppm, doublet, J ≈ 2.0 HzSimilar to the target, this isomer also shows two aromatic protons with meta-coupling . Distinction from the target relies on subtle chemical shift differences and, more definitively, on 2D NMR (HMBC) to correlate protons to specific carbons (e.g., H6 to the ester carbon C2).
Isomer 2: Methyl 5-hydroxy-4-methylpicolinate H3: ~7.9 ppm, singletH6: ~8.2 ppm, singletTwo aromatic protons are present, but they appear as singlets . The absence of any significant coupling (ortho or meta) is a clear indication that the protons are isolated from each other by substituents, confirming this specific substitution pattern.
Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). DMSO-d₆ is often preferred for hydroxy-substituted compounds to clearly observe the exchangeable -OH proton.

  • Instrument Setup: Use a 400 MHz or higher field NMR spectrometer for better signal dispersion.

  • Acquisition: Acquire a standard ¹H spectrum with a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • Processing: Fourier transform the data, phase correct the spectrum, and calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CHCl₃ at 7.26 ppm).

  • Analysis: Integrate the signals to determine proton ratios and analyze the multiplicities and coupling constants to elucidate the substitution pattern as outlined in the table above. For ambiguous cases, proceed to 2D NMR experiments like COSY and HMBC.

Part 2: Mass Spectrometry (MS) - Decoding Fragmentation Fingerprints

While all constitutional isomers have the identical molecular weight, their fragmentation patterns under techniques like Electron Ionization (EI) can differ based on the stability of the resulting fragments. This provides a "fingerprint" that can be used for differentiation.[4][5][6][7][8]

Causality Behind Fragmentation Differences

The position of the substituents influences which bonds are most likely to break. The stability of the resulting carbocations and radical cations dictates the relative abundance of fragment ions. For example, the proximity of functional groups can enable unique rearrangement reactions, such as the loss of a neutral molecule (e.g., H₂O, CO), which may not be possible in other isomers.[5]

Compound Expected Key Fragment Ions (m/z) Rationale for Distinction
Target: this compound 167 (M⁺): Molecular Ion136: [M - OCH₃]⁺108: [M - COOCH₃]⁺Standard fragmentation includes the loss of the methoxy radical and the entire methoxycarbonyl radical. The relative intensity of these peaks serves as a baseline.
Isomer 1: Methyl 3-hydroxy-5-methylpicolinate 167 (M⁺): Molecular Ion136: [M - OCH₃]⁺108: [M - COOCH₃]⁺Fragmentation is expected to be very similar to the target compound due to the similar arrangement of functional groups relative to the ester. This highlights the limitation of MS alone for distinguishing these specific isomers and reinforces the need for NMR.
Isomer 2: Methyl 5-hydroxy-4-methylpicolinate 167 (M⁺): Molecular Ion166: [M - H]⁺138: [M - CHO]⁺The methyl group at position 4 is adjacent to the hydroxyl group at position 5. This arrangement may facilitate a unique fragmentation pathway involving the loss of a hydrogen radical from the methyl group, followed by rearrangement. The loss of a CHO radical might also be more pronounced.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like methanol or ethyl acetate.

  • GC Separation: Inject 1 µL of the sample into a GC system equipped with a non-polar or medium-polarity capillary column (e.g., DB-5 or HP-5ms). Use a temperature gradient program (e.g., start at 70°C, ramp at 10°C/min to 250°C) to ensure good separation and peak shape.[9][10]

  • MS Ionization: Use a standard Electron Ionization (EI) source at 70 eV.

  • MS Detection: Scan a mass range from m/z 40 to 250.

  • Analysis: Identify the molecular ion peak (M⁺) to confirm the mass. Compare the relative abundances of the fragment ions in the resulting mass spectrum against the expected patterns.

Part 3: Chromatographic Separation - Exploiting Physicochemical Divergence

Chromatography separates compounds based on their differential interactions with a stationary phase and a mobile phase.[11] For these isomers, subtle differences in polarity and volatility, primarily driven by the position of the hydroxyl group, can be exploited for effective separation.

Causality Behind Chromatographic Separation
  • High-Performance Liquid Chromatography (HPLC): In reversed-phase HPLC, separation is based on polarity. The position of the polar -OH group affects the molecule's overall dipole moment and its ability to interact with the non-polar stationary phase. The isomer with the most exposed or accessible hydroxyl group will be more polar and thus elute earlier.[12][13][14][15]

  • Gas Chromatography (GC): Separation in GC is primarily based on boiling point and volatility. While the isomers have similar molecular weights, differences in intermolecular forces (especially hydrogen bonding from the -OH group) can lead to slightly different boiling points and, therefore, different retention times.[9][10][16]

Technique Predicted Elution Order Rationale
Reversed-Phase HPLC Isomer 2 > Target ≈ Isomer 1The methyl group at position 4 in Isomer 2 may cause some steric hindrance around the hydroxyl group, potentially making it slightly less polar and increasing its retention time compared to the others. The target and Isomer 1 have very similar polarities and may be difficult to resolve without careful method optimization.
Gas Chromatography (GC) Isomer 2 < Target ≈ Isomer 1The boiling points are expected to be very similar, making baseline separation challenging. The elution order can be highly dependent on the choice of the stationary phase (polar vs. non-polar).[9]
Experimental Protocol: Reversed-Phase HPLC
  • System: An HPLC system with a UV detector.

  • Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: An isocratic or gradient mixture of a buffered aqueous phase (e.g., 0.1% formic acid in water, pH ~2.7) and an organic modifier (e.g., acetonitrile or methanol). A good starting point is 70:30 Water:Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the pyridine ring absorbs, typically around 260-270 nm.

  • Analysis: Inject a mixture of the isomers (if available) or individual samples to determine their respective retention times. Optimized methods should yield different retention times, allowing for both qualitative identification and quantitative analysis.

Integrated Workflow for Unambiguous Identification

No single technique is foolproof. A robust, self-validating workflow utilizes orthogonal methods to build an unshakeable structural proof.

Caption: Integrated workflow for isomer identification.

This workflow begins with chromatography to ensure sample purity and provide initial distinguishing data. Mass spectrometry follows to confirm the molecular weight and gather fragmentation evidence. Finally, 1D and 2D NMR spectroscopy provide the definitive, unambiguous structural proof.

References

  • HELIX Chromatography. (n.d.). HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link]

  • Godsy, E. M., Goerlitz, D. F., & Ehrlich, G. G. (1987). Gas Chromatographic Separation of Substituted Pyridines. Journal of Chromatography A, 388(1), 23–35. Retrieved from [Link]

  • Molpeceres, G., et al. (2023). Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and theory. Physical Chemistry Chemical Physics, 25(13), 9141-9153. Retrieved from [Link]

  • Patel, K. A., et al. (2021). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. ResearchGate. Retrieved from [Link]

  • Bunce, N. J., et al. (1992). Fragmentation pathways in the mass spectra of isomeric phenylazoxypyridine-N-oxides. Canadian Journal of Chemistry, 70(4), 1028-1036. Retrieved from [Link]

  • Glenn, D. F., & Edwards, W. B. (1973). Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers. The Journal of Organic Chemistry, 38(1), 1-8. Retrieved from [Link]

  • Decora, A. W., & Dinneen, G. U. (1960). Gas-Liquid Chromatography of Pyridines Using New Solid Support. Analytical Chemistry, 32(2), 164–169. Retrieved from [Link]

  • Agilent Technologies, Inc. (2011). Pyridines: Separation of pyridine and other amines. Retrieved from [Link]

  • Pearson Education. (n.d.). The 1H NMR spectra of three isomers with molecular formula C4H9Br.... Retrieved from [Link]

  • Semantic Scholar. (n.d.). Analysis of the NMR Spectrum of Pyridine. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column. Retrieved from [Link]

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A Senior Application Scientist's Guide to Substituted Pyridine Building Blocks: A Comparative Analysis of Methyl 5-hydroxy-3-methylpicolinate

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

For researchers, scientists, and professionals in the fast-paced world of drug development, the selection of appropriate building blocks is a critical decision that profoundly impacts the timeline and success of a project. Among the myriad of heterocyclic scaffolds, substituted pyridines hold a privileged position, forming the core of numerous blockbuster drugs.[1] Their ability to modulate physicochemical properties and engage in specific biological interactions makes them indispensable tools in the medicinal chemist's arsenal. This guide offers an in-depth, comparative analysis of Methyl 5-hydroxy-3-methylpicolinate against other commercially available, structurally related pyridine building blocks. By providing a transparent look at their synthetic accessibility and performance in key synthetic transformations, this document aims to empower you to make informed decisions in your discovery programs.

The Strategic Importance of Substituted Pyridines in Medicinal Chemistry

The pyridine ring is a bioisostere of a phenyl group, but with a crucial difference: the nitrogen atom introduces a dipole moment, enhances water solubility, and provides a hydrogen bond acceptor site. These features allow for fine-tuning of a molecule's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its target engagement. The strategic placement of substituents on the pyridine ring is a powerful tactic to optimize potency, selectivity, and pharmacokinetic profiles.

This guide will focus on a comparative analysis of three key substituted pyridine building blocks:

  • This compound (1)

  • Methyl 2-chloro-5-hydroxypyridine-3-carboxylate (2)

  • Methyl 6-chloro-5-hydroxy-3-methylpicolinate (3)

Our analysis will center on two pillars: synthetic accessibility and performance in high-utility cross-coupling reactions, namely the Suzuki-Miyaura and Buchwald-Hartwig reactions. These transformations are cornerstones of modern drug discovery, enabling the rapid construction of diverse compound libraries.

Physicochemical Properties at a Glance

Before delving into reactivity, a comparison of the fundamental physicochemical properties of these building blocks provides a baseline for their potential impact on drug-like properties.

PropertyThis compound (1)Methyl 2-chloro-5-hydroxypyridine-3-carboxylate (2)Methyl 6-chloro-5-hydroxy-3-methylpicolinate (3)
Molecular Formula C₈H₉NO₃C₇H₆ClNO₃C₈H₈ClNO₃
Molecular Weight 167.16 g/mol 187.58 g/mol [2]201.61 g/mol [3]
CAS Number 1211516-93-61256834-59-9[2]1205671-72-2[3]
Calculated LogP 1.11.31.5
Hydrogen Bond Donors 111
Hydrogen Bond Acceptors 333

Synthetic Accessibility: A Tale of Three Pathways

The ease and cost-effectiveness of synthesizing a building block are paramount considerations for its practical application in drug discovery campaigns. Here, we present plausible and scalable synthetic routes for each of our featured compounds.

Synthesis of this compound (1)

The synthesis of this compound can be efficiently achieved from the readily available starting material, 3,5-lutidine. This multi-step synthesis involves oxidation, nitration, nucleophilic aromatic substitution, reduction, and esterification.

Synthesis_of_1 A 3,5-Lutidine B 3,5-Lutidine-N-oxide A->B Oxidation (e.g., m-CPBA) C 5-Hydroxy-3-methylpyridine B->C Boiling Acetic Anhydride, then Hydrolysis D 5-Hydroxy-3-methylpicolinic acid C->D Directed Ortho-metalation and Carboxylation E This compound (1) D->E Esterification (MeOH, H+)

Figure 1: Proposed synthetic workflow for this compound (1).

Experimental Protocol: A Representative Synthesis

A detailed, step-by-step protocol for a similar transformation can be adapted from established literature procedures for the synthesis of substituted pyridines. The key steps involve the initial N-oxidation of 3,5-lutidine, followed by rearrangement to the hydroxypyridine, subsequent carboxylation, and final esterification.

Synthesis of Methyl 2-chloro-5-hydroxypyridine-3-carboxylate (2)

A practical route to this building block commences with 2,5-dihydroxypyridine, involving chlorination and subsequent esterification.

Synthesis_of_2 A 2,5-Dihydroxypyridine B 2-Chloro-5-hydroxypyridine A->B Chlorination (e.g., POCl3) C 2-Chloro-5-hydroxypyridine-3-carboxylic acid B->C Carboxylation D Methyl 2-chloro-5-hydroxypyridine-3-carboxylate (2) C->D Esterification (MeOH, H+)

Figure 2: Proposed synthetic workflow for Methyl 2-chloro-5-hydroxypyridine-3-carboxylate (2).

Experimental Protocol: Esterification of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid

Synthesis of Methyl 6-chloro-5-hydroxy-3-methylpicolinate (3)

The synthesis of this isomer can be approached starting from 2-amino-5-methylpyridine through a sequence of nitration, diazotization, chlorination, and finally esterification.

Synthesis_of_3 A 2-Amino-5-methylpyridine B 2-Amino-5-methyl-3-nitropyridine A->B Nitration (HNO3, H2SO4) C 2-Hydroxy-5-methyl-3-nitropyridine B->C Diazotization (NaNO2, H2SO4) D 2-Chloro-5-methyl-3-nitropyridine C->D Chlorination (POCl3) E 6-Chloro-5-hydroxypicolinic acid D->E Reduction and Hydrolysis F Methyl 6-chloro-5-hydroxy-3-methylpicolinate (3) E->F Esterification (MeOH, H+)

Figure 3: Proposed synthetic workflow for Methyl 6-chloro-5-hydroxy-3-methylpicolinate (3).

Experimental Protocol: Synthesis of 2-Hydroxy-5-methyl-3-nitropyridine

A representative nitration and diazotization sequence is exemplified by the synthesis of 2-Hydroxy-5-methyl-3-nitropyridine. 25 g of 2-amino-5-methylpyridine are dissolved in 50 cm³ of concentrated sulfuric acid. A mixture of 40 cm³ of concentrated nitric acid and 40 cm³ of concentrated sulfuric acid is added progressively while maintaining the temperature at 130°C. The solution is then poured onto 300 g of ice and the pH is adjusted to 3-4 with aqueous ammonia. The precipitate is collected, washed with water, dried, and recrystallized from hot water.[6]

Head-to-Head Reactivity Comparison: Suzuki-Miyaura and Buchwald-Hartwig Couplings

To provide a robust comparison of these building blocks in real-world applications, we turn to two of the most powerful C-C and C-N bond-forming reactions in the medicinal chemist's toolbox.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a versatile method for the formation of biaryl structures. The reactivity of the pyridine building block in this reaction is heavily influenced by the nature and position of its substituents.

General Experimental Workflow: Suzuki-Miyaura Coupling

Suzuki_Workflow A Combine Pyridine Building Block, Boronic Acid, Pd Catalyst, and Base in Solvent B Degas the Reaction Mixture A->B C Heat to Reaction Temperature B->C D Monitor Reaction Progress (TLC, LC-MS) C->D E Aqueous Workup and Extraction D->E F Purification (e.g., Column Chromatography) E->F

Figure 4: General laboratory workflow for a Suzuki-Miyaura coupling experiment.

Comparative Performance in a Model Suzuki-Miyaura Reaction

To illustrate the relative reactivity, we present hypothetical yet representative data for the coupling of each building block with 4-methoxyphenylboronic acid. The choice of catalyst and base is critical and can be optimized for each substrate.

Pyridine Building BlockCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
1 (as triflate)Pd(dppf)Cl₂K₂CO₃Dioxane/H₂O901285
2 Pd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O100892
3 Pd₂(dba)₃ / SPhosK₃PO₄Toluene110695

Analysis of Reactivity:

  • This compound (1): The hydroxyl group requires activation, typically by conversion to a triflate, to participate in the Suzuki-Miyaura coupling. While this adds a synthetic step, the subsequent coupling is generally efficient.

  • Methyl 2-chloro-5-hydroxypyridine-3-carboxylate (2): The chloro-substituent at the 2-position is activated towards oxidative addition, leading to high yields under standard Suzuki conditions.

  • Methyl 6-chloro-5-hydroxy-3-methylpicolinate (3): Similar to compound 2 , the 6-chloro substituent is highly reactive in Suzuki-Miyaura couplings, often providing excellent yields in shorter reaction times.

Buchwald-Hartwig Amination: Constructing C-N Linkages

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines, a common motif in pharmaceuticals. The efficiency of this reaction is also highly dependent on the electronic and steric properties of the pyridine substrate.

General Experimental Workflow: Buchwald-Hartwig Amination

Buchwald_Hartwig_Workflow A Combine Pyridine Building Block, Amine, Pd Precatalyst, Ligand, and Base in Solvent B Degas the Reaction Mixture A->B C Heat to Reaction Temperature B->C D Monitor Reaction Progress (TLC, LC-MS) C->D E Aqueous Workup and Extraction D->E F Purification (e.g., Column Chromatography) E->F

Sources

A Comparative Guide to the Biological Activity Screening of Methyl 5-hydroxy-3-methylpicolinate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

In the landscape of modern drug discovery, the pyridine ring system stands as a cornerstone scaffold, integral to a multitude of pharmacologically active agents. Picolinic acid and its derivatives, in particular, have garnered significant interest due to their wide-ranging biological activities, including antimicrobial, antitumor, and anti-inflammatory properties.[1][2] Methyl 5-hydroxy-3-methylpicolinate represents a synthetically versatile starting point, offering multiple sites for chemical modification to generate novel derivatives. This guide provides a comprehensive framework for the initial biological screening of these derivatives, comparing their potential efficacy against established therapeutic agents. Our objective is to equip researchers and drug development professionals with the rationale, detailed protocols, and data interpretation frameworks necessary to identify promising lead compounds for further development.

The Strategic Screening Cascade: A Multi-Faceted Approach

A successful primary screening campaign should be efficient, cost-effective, and capable of identifying a broad range of potential biological activities. We advocate for a parallel screening approach targeting distinct, high-impact therapeutic areas: cytotoxicity (anticancer potential) and antimicrobial activity. Promising, non-toxic candidates can then be advanced to more specific secondary assays, such as anti-inflammatory screening. This tiered strategy ensures that resources are focused on the most viable derivatives.

Screening_Workflow cluster_0 Phase 1: Synthesis & Characterization cluster_1 Phase 2: Primary Biological Screening (Parallel) cluster_2 Phase 3: Secondary & Mechanistic Screening start This compound derivatives Library of Novel Derivatives (A, B, C...) start->derivatives Chemical Modification antimicrobial Antimicrobial Screening (Kirby-Bauer Assay) derivatives->antimicrobial cytotoxicity Cytotoxicity Screening (MTT Assay) derivatives->cytotoxicity sar_studies Structure-Activity Relationship (SAR) antimicrobial->sar_studies Identify potent antimicrobial hits anti_inflammatory Anti-inflammatory Assay (e.g., NO Inhibition) cytotoxicity->anti_inflammatory Select non-toxic hits or potent anticancer leads mechanistic Mechanistic Studies anti_inflammatory->mechanistic Elucidate MoA NFkB_Pathway cluster_n cluster_c Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 binds MyD88 MyD88 TLR4->MyD88 activates IKK IKK Complex MyD88->IKK activates IkB IκB IKK->IkB phosphorylates (leads to degradation) IkB->IkB_NFkB inhibits NFkB NF-κB (p65/p50) NFkB->IkB_NFkB nucleus Nucleus NFkB_n NF-κB DNA DNA NFkB_n->DNA binds genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α) DNA->genes transcribes IkB_NFkB->NFkB_n translocates

Caption: Simplified LPS-induced NF-κB signaling pathway.

Comparative Compound: Celecoxib , a selective COX-2 inhibitor, can be used as a reference anti-inflammatory agent.

Comparative Performance Data (Hypothetical NO Inhibition)
CompoundCell LineIC₅₀ (µM) for NO Inhibition
Derivative A RAW 264.755.2
Derivative B RAW 264.715.8
Derivative C RAW 264.7> 100
Celecoxib (Control) RAW 264.712.5
Vehicle (DMSO) RAW 264.7No Inhibition

Interpretation: Derivative B , which also showed strong antimicrobial activity and low cytotoxicity, emerges as a promising anti-inflammatory candidate, with potency approaching that of Celecoxib. This dual activity profile makes it a particularly interesting lead for further investigation into anti-infective and anti-inflammatory therapies.

Conclusion and Future Directions

This guide outlines a foundational strategy for the biological activity screening of novel this compound derivatives. Based on the hypothetical data presented, Derivative A warrants further exploration as a potential anticancer agent, while Derivative B stands out as a strong candidate for development as an antimicrobial and/or anti-inflammatory agent due to its potent activity and low cytotoxicity.

The next steps for these "hit" compounds would involve:

  • Dose-Response Studies: To confirm IC₅₀ values and assess therapeutic windows.

  • Structure-Activity Relationship (SAR) Analysis: Synthesizing additional analogues of the hit compounds to understand the chemical features essential for their biological activity.

  • Mechanistic Studies: Investigating the specific molecular targets and pathways affected by the lead compounds to elucidate their mechanism of action.

By employing this structured, comparative screening approach, research teams can efficiently navigate the early stages of drug discovery and identify novel picolinate derivatives with significant therapeutic potential.

References

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A Senior Application Scientist's Guide to Utilizing Methyl 5-hydroxy-3-methylpicolinate as a Reference Standard

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of analytical data is paramount. The choice and proper use of a reference standard are foundational to achieving accurate and reproducible results. This guide provides an in-depth technical comparison of Methyl 5-hydroxy-3-methylpicolinate as a reference standard, offering insights into its performance against potential alternatives and detailing the necessary validation protocols to ensure its suitability for your analytical needs.

Introduction to this compound as a Reference Standard

This compound (CAS No. 1211516-93-6) is a pyridine derivative with potential applications as a reference standard in the analysis of related active pharmaceutical ingredients (APIs), impurities, or metabolites. Its chemical structure, featuring a substituted pyridine ring, makes it a relevant comparator in various chromatographic and spectroscopic methods.

A suitable reference standard must be of high purity and well-characterized.[1][2] The qualification of a non-compendial reference standard like this compound is a critical process that involves confirming its identity and purity through various analytical techniques.[3][4]

The Criticality of Reference Standard Selection

The selection of an appropriate reference standard is a decision that directly impacts the validity of analytical results. For methods intended for regulatory submission, such as those guided by the International Council for Harmonisation (ICH), the reference material must be of the highest possible purity and thoroughly characterized.[1]

When using an in-house, non-compendial method, the suitability of the chosen reference standard must be rigorously demonstrated by the user.[3] This involves a comprehensive characterization of the standard and a thorough validation of the analytical method.

Characterization of this compound as a Primary Reference Standard

To qualify this compound as a primary reference standard, a multi-faceted analytical approach is required to confirm its identity and purity.

Identity Confirmation

The identity of the reference standard should be unequivocally confirmed using orthogonal analytical techniques.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for elucidating the chemical structure and confirming the identity of the molecule.

  • Mass Spectrometry (MS): High-resolution mass spectrometry provides an accurate mass measurement, further confirming the elemental composition.

  • Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the molecule, serving as a characteristic fingerprint.

Purity Assessment

A high-purity reference standard is essential for accurate quantification.[1] Purity is typically assessed using a mass balance approach, accounting for all potential impurities.

  • Chromatographic Purity: High-Performance Liquid Chromatography (HPLC) with a universal detector (e.g., UV-Vis Diode Array Detector) is the workhorse for assessing the purity of non-volatile organic compounds.

  • Water Content: Karl Fischer titration is the standard method for determining the water content.

  • Residual Solvents: Gas Chromatography (GC) with headspace analysis is used to quantify any residual solvents from the synthesis process.

  • Inorganic Impurities: Techniques like Inductively Coupled Plasma (ICP) or a sulfated ash test can be used to determine the content of inorganic impurities.

Comparative Analysis: this compound vs. Alternative Standards

In many analytical scenarios, several compounds could potentially serve as a reference standard. The choice often depends on factors like availability, stability, and structural similarity to the analyte of interest. For the purpose of this guide, we will compare this compound with a plausible alternative, 5-Hydroxy-3-methylpicolinic Acid , in the context of quantifying a hypothetical API, "Picolinab."

Rationale for Comparison
  • This compound: As a methyl ester, it may exhibit different solubility and chromatographic behavior compared to the free acid. Its stability might also differ.

  • 5-Hydroxy-3-methylpicolinic Acid: Being the free carboxylic acid, it is structurally very similar to the ester. Its polarity will be higher, which will affect its retention in reversed-phase HPLC.

Experimental Comparison: HPLC Method for the Quantification of "Picolinab"

The following is a detailed protocol for a comparative study to evaluate the performance of this compound and 5-Hydroxy-3-methylpicolinic Acid as reference standards.

Experimental Workflow

cluster_prep Preparation cluster_analysis Analysis cluster_validation Validation prep_standards Prepare Stock Solutions (this compound & 5-Hydroxy-3-methylpicolinic Acid) prep_cal_curves Prepare Calibration Curves prep_standards->prep_cal_curves prep_qc Prepare Quality Control Samples prep_cal_curves->prep_qc hplc_analysis HPLC Analysis prep_qc->hplc_analysis data_acquisition Data Acquisition & Processing hplc_analysis->data_acquisition linearity Linearity Assessment data_acquisition->linearity accuracy Accuracy (% Recovery) linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision specificity Specificity precision->specificity

Caption: Workflow for comparing reference standards.

HPLC Method Parameters

ParameterCondition
Column C18 Reversed-Phase, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10-90% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 270 nm
Injection Volume 10 µL

Protocol Steps:

  • Standard Preparation:

    • Accurately weigh and dissolve this compound and 5-Hydroxy-3-methylpicolinic Acid in a suitable solvent (e.g., methanol) to prepare individual stock solutions of 1 mg/mL.

    • Perform serial dilutions to prepare calibration standards ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation:

    • Prepare quality control (QC) samples of "Picolinab" at three concentration levels (low, medium, high) by spiking a blank matrix.

  • Chromatographic Analysis:

    • Inject the calibration standards and QC samples onto the HPLC system.

  • Data Analysis and Comparison:

    • Construct calibration curves for both reference standards by plotting peak area against concentration.

    • Determine the concentration of "Picolinab" in the QC samples using both calibration curves.

    • Compare the performance based on linearity, accuracy, and precision.

Comparative Performance Data (Hypothetical)

The following table summarizes the expected performance data from the comparative study.

ParameterThis compound5-Hydroxy-3-methylpicolinic AcidAcceptance Criteria (ICH Q2(R1))
Linearity (r²) 0.99950.9992≥ 0.999
Accuracy (% Recovery) 99.5%98.9%98.0 - 102.0%
Precision (RSD%) 0.8%1.1%≤ 2%
Retention Time 8.2 min6.5 min-
Peak Shape (Tailing Factor) 1.11.3≤ 1.5
Stability (48h, autosampler) No significant degradation< 1% degradationNo significant degradation

Interpretation of Results:

In this hypothetical scenario, both reference standards would be suitable for the intended analytical method. This compound demonstrates slightly better linearity, accuracy, and precision, along with a more symmetrical peak shape. Its longer retention time might provide better separation from early-eluting impurities. The choice between the two would depend on the specific requirements of the assay and the availability of the standards.

Establishing a Self-Validating System

To ensure the ongoing validity of this compound as a reference standard, a robust system of documentation and periodic re-evaluation is necessary.

Reference Standard Management Workflow

cluster_qualification Initial Qualification cluster_management Ongoing Management cluster_usage Usage synthesis Synthesis & Purification characterization Full Characterization (Identity, Purity) synthesis->characterization coa Certificate of Analysis Generation characterization->coa storage Controlled Storage coa->storage stability Stability Monitoring Program storage->stability dispensing Dispensing & Logging storage->dispensing requalification Periodic Re-qualification stability->requalification requalification->coa Update CoA method_validation Use in Method Validation dispensing->method_validation routine_analysis Use in Routine Analysis method_validation->routine_analysis

Caption: Management lifecycle of a reference standard.

Conclusion

This compound can serve as a reliable and accurate reference standard for the analysis of related compounds, provided it is properly characterized and its suitability for the intended analytical method is thoroughly validated. By following the principles of reference standard qualification and implementing a robust management system, researchers can ensure the integrity of their analytical data and make informed decisions in their drug development endeavors. The choice of reference standard should always be justified by experimental data, demonstrating its performance against established acceptance criteria.

References

  • Symtera Analytics. (n.d.). How To Choose the Proper Analytical Reference Standards? Retrieved from [Link]

  • LGC Standards. (2020, March 31). How to choose the right reference standard for your pharmaceutical analysis [Video]. YouTube. Retrieved from [Link]

  • Pharmaffiliates. (2025, December 22). Pyridine Derivatives and Impurity Standards for Pharma R&D. Retrieved from [Link]

  • Pharmaceutical Technology. (2009, April 2). Reference-Standard Material Qualification. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. Retrieved from [Link]

  • Veeprho. (2020, August 19). Reference Standards, Types, Uses, Preparation & Qualification. Retrieved from [Link]

  • SynThink Research Chemicals. (n.d.). USP Reference Standards in Pharmaceutical Analysis. Retrieved from [Link]

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Comparative Reactivity Analysis: Methyl 5-hydroxy-3-methylpicolinate and Its Structural Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Understanding Structure-Activity Relationships for Optimized Synthesis and Lead Compound Development.

In the intricate landscape of medicinal chemistry and drug development, the pyridine scaffold remains a cornerstone for the design of novel therapeutic agents. Among the vast array of substituted pyridines, Methyl 5-hydroxy-3-methylpicolinate stands out as a versatile building block, prized for its unique electronic and steric properties. This guide provides a comprehensive comparative study of the reactivity of this compound against its key structural analogs. By elucidating the subtle yet significant differences in their chemical behavior, we aim to empower researchers and drug development professionals to make more informed decisions in their synthetic strategies and lead optimization efforts.

This analysis is grounded in fundamental principles of organic chemistry, supported by experimental data from peer-reviewed literature. We will explore how modifications to the substituent groups on the pyridine ring impact the molecule's reactivity, offering a predictive framework for its behavior in various chemical transformations.

The Core Moiety: Understanding the Reactivity Landscape of this compound

This compound is a heteroaromatic compound featuring a pyridine ring substituted with a hydroxyl group at the 5-position, a methyl group at the 3-position, and a methyl ester at the 2-position. This specific arrangement of functional groups imparts a unique reactivity profile. The pyridine nitrogen, being electron-withdrawing, deactivates the ring towards electrophilic aromatic substitution while activating it for nucleophilic aromatic substitution, particularly at the positions ortho and para to the nitrogen.

The hydroxyl group at the 5-position is a strong electron-donating group, which can influence the electron density of the ring and also serve as a handle for further functionalization. The methyl group at the 3-position provides steric hindrance and also has a mild electron-donating effect. The methyl ester at the 2-position is a key site for transformations such as hydrolysis, amidation, and reduction.

Comparative Reactivity Analysis with Key Analogs

To understand the structure-activity relationships, we will compare the reactivity of this compound with three key analogs: Methyl 5-methoxypicolinate, Methyl 3-hydroxypicolinate, and 5-hydroxy-3-methylpicolinic acid.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution, especially when a good leaving group is present. While the hydroxyl group itself is a poor leaving group, its presence influences the reactivity of other positions.

Experimental Protocol: Comparative SNAr Reaction

A comparative study can be designed to assess the relative rates of SNAr reactions. For instance, by converting the hydroxyl group to a better leaving group (e.g., a tosylate or triflate) and then reacting with a common nucleophile.

Step-by-Step Methodology:

  • Activation of the Hydroxyl Group: To a solution of the respective picolinate analog (1 mmol) in anhydrous dichloromethane (10 mL) at 0 °C, add triethylamine (1.5 mmol) followed by the dropwise addition of p-toluenesulfonyl chloride (1.2 mmol).

  • Reaction Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Nucleophilic Displacement: The resulting tosylated intermediate is then subjected to a reaction with a nucleophile, such as sodium methoxide in methanol, at a controlled temperature.

  • Kinetic Analysis: The rate of formation of the product is monitored by High-Performance Liquid Chromatography (HPLC) to determine the relative reaction rates.

Data Summary: Relative Reactivity in SNAr

CompoundKey Structural FeaturePredicted Relative SNAr RateRationale
This compound (activated)5-OTs, 3-MeModerateThe electron-donating methyl group slightly deactivates the ring towards nucleophilic attack compared to an unsubstituted analog.
Methyl 5-methoxypicolinate (activated)5-OTs, H at C3HighThe absence of the electron-donating methyl group at the 3-position makes the ring more electron-deficient and thus more reactive.
Methyl 3-hydroxypicolinate (activated)3-OTsLowThe leaving group is now at the 3-position, which is less activated towards SNAr compared to the 5-position.

Diagram: SNAr Workflow

sn_ar_workflow cluster_activation Activation Step cluster_displacement Displacement Step cluster_analysis Analysis start Picolinate Analog reagents_act TsCl, Et3N in CH2Cl2 start->reagents_act intermediate Tosylated Intermediate reagents_act->intermediate reagents_disp Nucleophile (e.g., NaOMe) in MeOH intermediate->reagents_disp product Substituted Product reagents_disp->product hplc HPLC Analysis (Kinetic Monitoring) product->hplc ester_hydrolysis center Ester Hydrolysis Rate substituent Ring Substituents electronics Electronic Effects (Inductive & Resonance) substituent->electronics influence sterics Steric Hindrance substituent->sterics influence electronics->center determines sterics->center determines catalysis Intramolecular Catalysis catalysis->center can enhance

Caption: Key factors influencing the rate of ester hydrolysis.

Authoritative Grounding and Mechanistic Insights

The principles governing the reactivity of substituted pyridines are well-established in the field of heterocyclic chemistry. The electronic effects of substituents on the pyridine ring can be rationalized by considering their inductive and resonance effects. For a deeper understanding of these principles, readers are encouraged to consult authoritative texts and review articles on the subject.

Conclusion and Future Directions

This comparative guide highlights the nuanced differences in reactivity between this compound and its structural analogs. Understanding these structure-activity relationships is paramount for the rational design of synthetic routes and the optimization of lead compounds in drug discovery. The provided experimental protocols offer a framework for researchers to quantitatively assess these differences in their own laboratories. Future studies could expand this analysis to a broader range of analogs and explore their reactivity in other important transformations, such as cross-coupling reactions.

References

Safety Operating Guide

A Procedural Guide to the Safe Disposal of Methyl 5-hydroxy-3-methylpicolinate

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, safety-first framework for the proper disposal of Methyl 5-hydroxy-3-methylpicolinate (CAS No. 1211516-93-6). As a substituted picolinate, this compound belongs to the broader class of pyridine derivatives. Given the limited specific toxicological and environmental fate data for this precise molecule, this guide synthesizes established protocols for structurally related pyridine compounds to ensure the highest standards of laboratory safety and environmental stewardship. The procedures outlined herein are designed to empower researchers, scientists, and drug development professionals to manage this chemical waste stream responsibly and in accordance with regulatory best practices.

Hazard Assessment by Analogy: Understanding the Risk Profile

The foundational principle for handling any compound with incomplete safety data is to assess risk based on its structural class. This compound is a pyridine derivative. Pyridines as a class are well-characterized and present a range of potential hazards that must be assumed for this compound.[1]

The primary risks associated with pyridine and its derivatives include toxicity, flammability, and irritation.[2] Exposure can occur via inhalation, skin contact, or ingestion, potentially leading to symptoms such as headaches, dizziness, respiratory irritation, and nausea.[2][3] Therefore, this compound must be handled as a hazardous substance.

Table 1: Potential Hazard Profile based on Structural Analogs

Hazard Category Associated Risk Rationale / Analog Compound Citation
Acute Toxicity Harmful or toxic if swallowed, inhaled, or in contact with skin. Pyridine and substituted picolines are classified as harmful or toxic. [4][5][6]
Skin Corrosion/Irritation Causes skin irritation. Many pyridine derivatives are known skin irritants. [7][8][9]
Eye Damage/Irritation Causes serious eye irritation or damage. A common hazard for this chemical class. [7][8][9]
Flammability May be a flammable liquid or combustible solid. Pyridine itself is a highly flammable liquid. [2][4]

| Aquatic Toxicity | Potential to be harmful to aquatic life. | Picolinates and related compounds may exhibit environmental toxicity. |[10] |

Pre-Disposal Safety: Engineering Controls and PPE

Proper disposal begins with safe handling during use. The causality is simple: minimizing exposure and contamination from the outset simplifies the disposal process and protects personnel.

  • Engineering Controls : Always handle this compound within a certified laboratory chemical fume hood.[3][11] This is the primary line of defense against inhaling potentially harmful vapors. The workspace should also be equipped with an emergency eyewash station and safety shower.[11]

  • Personal Protective Equipment (PPE) : PPE is non-negotiable.[3] The following provides a minimum baseline for protection:

    • Eye and Face Protection : Wear chemical splash goggles. If there is a significant risk of splashing, a face shield should be worn in addition to goggles.[1]

    • Hand Protection : Use chemical-resistant gloves. Nitrile or neoprene gloves are recommended for their resistance to pyridine-based compounds; latex gloves should be avoided.[1][3] Always check the manufacturer's glove compatibility chart.

    • Body Protection : A fully-buttoned, chemical-resistant lab coat is mandatory to prevent skin contact.[1][3]

The Core Disposal Workflow: From Benchtop to Final Disposition

The disposal of this compound must be managed as a formal hazardous waste stream. Under no circumstances should this chemical or its containers be disposed of in standard trash or down the sanitary sewer.[12][13] The following workflow provides a self-validating system for ensuring compliance and safety.

DisposalWorkflow cluster_LabOperations In-Lab Procedures cluster_EHS Institutional Protocol Start Waste Generation (Pure compound, solutions, contaminated labware) Characterize Step 1: Characterize Waste (Treat as Toxic/Irritant Hazardous Waste) Start->Characterize Segregate Step 2: Segregate Waste (Do NOT mix with incompatible waste streams, e.g., strong acids/oxidizers) Characterize->Segregate Containerize Step 3: Containerize & Label (Use compatible, sealed container. Label clearly: 'Hazardous Waste: This compound') Segregate->Containerize Store Step 4: Store in SAA (Store in designated, secondary-contained Satellite Accumulation Area) Containerize->Store ContactEHS Step 5: Arrange Pickup (Contact institutional EHS/ Waste Management Office) Store->ContactEHS Disposal Final Disposition (Hand-off to licensed professional waste disposal service) ContactEHS->Disposal

Caption: Disposal workflow for this compound.

Experimental Protocol: Step-by-Step Waste Accumulation
  • Container Selection : Choose a waste container made of a compatible material (e.g., glass or high-density polyethylene) with a secure, vapor-tight lid.[2] The container must be in good condition, free of leaks or cracks.

  • Waste Labeling : The primary cause of regulatory fines and safety incidents is improper labeling. Affix a "Hazardous Waste" label to the container before adding any waste. Fill it out completely, including:

    • The full chemical name: "this compound".[12]

    • All identified hazards (e.g., "Toxic," "Irritant").

    • The date of first accumulation.

  • Waste Segregation : This is a critical safety step. Do not mix this compound waste with other chemical waste streams, particularly strong acids, bases, or oxidizing agents, to prevent potentially violent reactions.[11][12] Maintain separate, dedicated waste containers.

  • Satellite Accumulation : Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[12] This area should be clearly marked, away from drains, and ideally within a ventilated cabinet or secondary containment bin to mitigate potential leaks.[12]

  • Professional Disposal : Once the container is full or has been in accumulation for the maximum time allowed by your institution (typically 90-180 days), contact your Environmental Health and Safety (EHS) department to arrange for pickup.[12] They will manage the final disposal through a licensed professional service, which typically involves high-temperature incineration at an approved facility.[10][13]

Emergency Protocol: Spill Management

Accidents require immediate and correct action to mitigate risk.

  • Evacuate & Alert : Clear the immediate area of all personnel. Alert your supervisor and colleagues.

  • Ventilate : Ensure the area is well-ventilated, preferably by performing the cleanup within a chemical fume hood if the spill is contained there.[2]

  • Don PPE : Before attempting cleanup, don the full PPE described in Section 2.

  • Contain & Absorb : Use a dry, inert absorbent material such as vermiculite, sand, or commercial chemical sorbent to contain the spill.[2][12] Do not use combustible materials like paper towels to absorb large quantities of the neat compound.

  • Collect Waste : Carefully scoop the absorbed material and any contaminated debris using non-sparking tools and place it into a suitable, sealable, and properly labeled container for hazardous waste.[2][13]

  • Decontaminate : Clean the spill area according to your laboratory's established procedures.

  • Prevent Environmental Release : Do not allow the spilled product or cleaning rinsate to enter drains or sewer systems.[10][12]

Environmental Stewardship: The Rationale for Diligence

The strict procedures for disposing of this compound are grounded in the need to prevent environmental contamination. Pyridine-based compounds can be water-soluble, and if improperly discarded, they can leach into groundwater or enter surface water systems.[14][15] Their potential toxicity to aquatic invertebrates and fish underscores the importance of ensuring these chemicals are destroyed via controlled, high-temperature incineration rather than being released into the environment.[10][14]

By adhering to this guide, you not only ensure the safety of yourself and your colleagues but also uphold your professional responsibility to protect the broader ecosystem.

References

  • Handling Pyridine: Best Practices and Precautions . (2024). Post Apple Scientific. [Link]

  • 12 Safety Precautions To Follow When Handling Pyridine . (2024). Post Apple Scientific. [Link]

  • Pyridine Standard Operating Procedure . Washington State University. [Link]

  • Methyl 5-methylpicolinate . PubChem, National Institutes of Health. [Link]

  • Predicting the environmental fate and ecotoxicological and toxicological effects of pesticide transformation products . (2009). White Rose eTheses Online. [Link]

  • Working with Hazardous Chemicals . Organic Syntheses. [Link]

  • Environmental fate of pesticides . Golf Course Superintendents Association of America. [Link]

  • Environmental fate and toxicology of methomyl . (2010). PubMed, National Institutes of Health. [Link]

  • Environmental Fate of Imidacloprid . Moray Beekeeping Dinosaurs. [Link]

  • Environmental fate of methyl bromide as a soil fumigant . (1998). PubMed, National Institutes of Health. [Link]

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A Comprehensive Guide to the Safe Handling of Methyl 5-hydroxy-3-methylpicolinate

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Identification and Risk Assessment

Methyl 5-hydroxy-3-methylpicolinate is a pyridine derivative. Compounds in this class can present several health hazards. Based on available data for similar compounds, this compound is anticipated to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[3][4]

Globally Harmonized System (GHS) Classification for Structurally Similar Compounds:

Hazard ClassHazard CategoryPictogramSignal WordHazard Statement
Skin IrritationCategory 2GHS07WarningH315: Causes skin irritation[3][4][5]
Eye IrritationCategory 2AGHS07WarningH319: Causes serious eye irritation[3][4][5]
Specific target organ toxicity — single exposureCategory 3GHS07WarningH335: May cause respiratory irritation[3][4]

A thorough understanding of these potential hazards is the first step in ensuring a safe handling procedure. Always review available safety information before beginning any new procedure with a chemical.[6][7]

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive personal protective equipment (PPE) plan is the primary barrier against potential exposure.[1][8] The following PPE is mandatory when handling this compound.

Protection TypeSpecific RecommendationsRationale
Eye and Face Protection Chemical safety goggles with side shields are mandatory. A face shield should be worn in addition to goggles when there is a significant risk of splashing.Protects against splashes and airborne particles that can cause serious eye irritation.[9][10][11]
Hand Protection Chemically resistant gloves such as butyl rubber or neoprene are recommended. If using nitrile gloves, ensure they are rated for pyridine derivatives and change them frequently.[9][10] Always inspect gloves for damage before use.Provides a barrier against skin contact, which can be harmful.[1]
Body Protection A flame-retardant lab coat, fully buttoned, is required. For larger quantities or higher-risk operations, chemically impervious coveralls should be considered.[1][2]Protects skin from splashes and spills.[12]
Respiratory Protection All handling of solid this compound that may generate dust should be conducted in a certified chemical fume hood.[7][9][12] If a fume hood is not available or if exposure limits are at risk of being exceeded, a NIOSH-approved respirator with appropriate organic vapor cartridges is required.[2]Minimizes the risk of inhaling airborne particles, which may cause respiratory irritation.
Footwear Closed-toe, chemical-resistant shoes must be worn at all times in the laboratory.[2][6][13]Protects feet from spills.

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict, step-by-step operational plan is critical for minimizing risk. The following workflow provides a procedural guide for the safe handling of this compound.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Prep 1. Review SDS/Safety Info DonPPE 2. Don Correct PPE Prep->DonPPE PrepWorkstation 3. Prepare Fume Hood DonPPE->PrepWorkstation Weigh 4. Weigh Compound PrepWorkstation->Weigh In Fume Hood Dissolve 5. Dissolution Weigh->Dissolve Reaction 6. Perform Reaction Dissolve->Reaction Quench 7. Quench Reaction Reaction->Quench Decontaminate 8. Decontaminate Glassware Quench->Decontaminate Dispose 9. Dispose of Waste Decontaminate->Dispose DoffPPE 10. Doff PPE Dispose->DoffPPE

Sources

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Methyl 5-hydroxy-3-methylpicolinate
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.